Prelog-Djerassi lactone
Description
Structure
3D Structure
Properties
CAS No. |
69056-12-8 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2R)-2-[(2S,3S,5R)-3,5-dimethyl-6-oxooxan-2-yl]propanoic acid |
InChI |
InChI=1S/C10H16O4/c1-5-4-6(2)10(13)14-8(5)7(3)9(11)12/h5-8H,4H2,1-3H3,(H,11,12)/t5-,6+,7+,8-/m0/s1 |
InChI Key |
BPPNRVIGLJVOCW-OSMVPFSASA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C(=O)O[C@@H]1[C@@H](C)C(=O)O)C |
Canonical SMILES |
CC1CC(C(=O)OC1C(C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Prelog-Djerassi Lactone: A Cornerstone in Macrolide Synthesis
An In-depth Technical Guide on the Discovery, History, and Synthesis of a Chiral Building Block
Originally dismissed as a mere degradation product, the Prelog-Djerassi lactone has ascended to a position of prominence in the field of organic chemistry. Its significance lies not in its own biological activity, but in its crucial role as a chiral synthon for the total synthesis of numerous macrolide antibiotics. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies developed for this invaluable molecule, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
In the mid-1950s, the structures of the macrolide antibiotics narbomycin (B1235643) and methymycin (B1233876) were under intense investigation. In 1956, two independent research groups, one led by Vladimir Prelog and the other by Carl Djerassi, reported the isolation of the same optically active lactonic acid as a degradation product of these respective antibiotics. This molecule, now known as the this compound, was initially a structural puzzle. It wasn't until 1970 that the complete relative and absolute stereochemistry was unequivocally established by Rickards and Smith. The correct assignment of its four stereocenters was a critical step, paving the way for its use as a reliable chiral building block in the complex art of natural product synthesis.
Physicochemical and Spectroscopic Data
The precise characterization of the this compound is fundamental to its application in synthesis. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physical Properties of (+)-Prelog-Djerassi Lactone
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Melting Point | 123.5 - 125 °C |
| Optical Rotation | [α]ᴅ²⁵ = +33° to +47.7° (c in CHCl₃) |
Table 2: Spectroscopic Data for the Methyl Ester of this compound
| Spectroscopic Technique | Key Features |
| Infrared (IR) | 1745 cm⁻¹ (ester C=O), 1190 cm⁻¹, 1100 cm⁻¹, 1000 cm⁻¹ |
| Mass Spectrometry (MS) | m/z 214 (M⁺), 183, 144, 127, 113, 99, 43 |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | δ 4.54 (1H, dd), ... (detailed assignments vary with solvent and specific derivative) |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | δ 175.5 (s), 173.6 (s), 87.6 (d), 51.8 (q), 42.1 (d), 37.4 (t), 36.1 (d), 31.3 (d), 17.1 (q), 16.8 (q), 12.8 (q) |
Key Synthetic Strategies and Experimental Protocols
The synthesis of the this compound has been a benchmark for stereoselective synthesis. Numerous strategies have been developed, a few of which are highlighted below.
Evans Asymmetric Aldol (B89426) Approach
One of the most elegant and widely recognized syntheses was developed by D.A. Evans and his group. This approach utilizes a chiral auxiliary to control the stereochemistry of an aldol reaction, a key bond-forming step.
Experimental Protocol Outline (Based on Evans, D. A.; Bartroli, J. Tetrahedron Lett.1982 , 23, 807-810):
-
Alkylation: A chiral N-propionyl imide derived from (1S,2R)-norephedrine is deprotonated with a lithium amide base to form a chiral enolate. This enolate is then alkylated with methallyl iodide to introduce one of the stereocenters with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield a chiral carboxylic acid.
-
Functional Group Transformations: The terminal alkene is oxidatively cleaved to an aldehyde.
-
Aldol Condensation: A second chiral enolate is generated and reacted with the aldehyde from the previous step in a highly stereoselective aldol reaction to form the carbon backbone with the desired stereochemistry.
-
Lactonization: The resulting aldol product is then treated with acid to induce lactonization, affording the (+)-Prelog-Djerassi lactone.
Synthesis from (-)-trans-Pulegenic Acid
An alternative approach utilizes a readily available chiral starting material from the "chiral pool."
Experimental Protocol Outline (Based on Hacini, S.; Santelli, M. Tetrahedron1990 , 46, 7781-7792):
-
Starting Material: The synthesis commences with (-)-trans-pulegenic acid.
-
Multi-step Conversion: A seven-step sequence involving reactions such as methylation, ozonolysis, and reduction is employed to transform the starting material into the methyl ester of the this compound.
-
Overall Yield: This particular route provides the target molecule in a 22% overall yield. An additional 5% can be obtained by recycling an unwanted diastereomer.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of two key synthetic approaches to the this compound.
Caption: Evans Asymmetric Aldol Synthesis Workflow.
Caption: Synthesis from (-)-trans-Pulegenic Acid.
Conclusion: An Enduring Legacy in Synthesis
The this compound stands as a testament to the power of chemical synthesis. Its journey from a degradation product to a cornerstone of macrolide synthesis highlights the ingenuity and evolution of stereoselective methodologies. While it may not possess inherent biological activity that warrants its use as a therapeutic agent, its role as a chiral building block is indispensable. For researchers in drug development and natural product synthesis, a thorough understanding of the history, properties, and synthetic routes to the this compound remains a vital part of the organic chemist's toolkit.
Unraveling the Architecture of a Key Chiral Building Block: The Prelog-Djerassi Lactone
A deep dive into the classical structure elucidation of the Prelog-Djerassi lactone, a foundational chiral synthon in natural product synthesis, revealing the chemical logic and experimental rigor that defined a landmark achievement in organic chemistry.
The this compound, a seemingly simple substituted γ-lactone, holds a significant place in the history of organic chemistry. Its structure, first unraveled in the mid-1950s through meticulous chemical degradation of the macrolide antibiotic methymycin, became a benchmark for stereocontrolled synthesis and a critical building block for the total synthesis of numerous complex natural products. This technical guide provides an in-depth exploration of the original structure elucidation, detailing the key experiments, the logic of the deductions, and the data that led to the definitive assignment of its intricate stereochemistry.
The Genesis: Degradation of a Macrolide Antibiotic
The story of the this compound begins with the investigation of methymycin, a 12-membered macrolide antibiotic. In a seminal 1956 paper, Carl Djerassi and his collaborator J. A. Zderic reported the degradation of methynolide (B1254734), the aglycone of methymycin, into smaller, more readily identifiable fragments. A parallel investigation by Vladimir Prelog's group on the related macrolide narbomycin (B1235643) also yielded the same key lactonic acid. This convergence of findings from two independent lines of research lent significant weight to the proposed structure.
The central experimental sequence that cleaved the macrocyclic ring of methynolide to yield the this compound was a multi-step degradation process.
Experimental Protocol: Degradation of Methynolide
The classical degradation of methynolide to the this compound involved a three-main-step process:
-
Ozonolysis of Methynolide: The unsaturated macrolide aglycone, methynolide, was subjected to ozonolysis to cleave the carbon-carbon double bond within the ring.
-
Procedure: A solution of methynolide in an inert solvent, typically chloroform (B151607) or ethyl acetate, was cooled to a low temperature (e.g., -78 °C). A stream of ozone gas was then bubbled through the solution until the characteristic blue color of ozone persisted, indicating complete consumption of the alkene. The excess ozone was then removed by bubbling a stream of an inert gas, such as nitrogen, through the solution.
-
-
Oxidative Work-up of the Ozonide: The resulting ozonide intermediate was then oxidatively cleaved to convert the newly formed carbonyl groups into carboxylic acids.
-
Procedure: The cold solution containing the ozonide was treated with an oxidizing agent, most commonly hydrogen peroxide in the presence of a catalytic amount of acid. This step converted the aldehyde and ketone functionalities, formed from the ozonolysis, into their corresponding carboxylic acids, resulting in a dicarboxylic acid intermediate.
-
-
Lactonization: The final step involved the spontaneous or acid-catalyzed intramolecular esterification (lactonization) of the resulting hydroxy-dicarboxylic acid to form the stable γ-lactone, the this compound.
-
Procedure: Following the oxidative work-up, the reaction mixture was typically acidified and warmed. This promoted the cyclization of the γ-hydroxy acid moiety within the dicarboxylic acid intermediate to form the thermodynamically favored five-membered lactone ring. The this compound could then be isolated and purified by crystallization.
-
Piecing the Puzzle: The Logic of Structure Elucidation
The isolation of the this compound was a critical breakthrough. By determining the structure of this C8 fragment, the researchers could deduce a significant portion of the parent macrolide's architecture. The elucidation of the lactone's own structure relied on a combination of elemental analysis, functional group tests, and the spectroscopic techniques available at the time, primarily infrared (IR) spectroscopy.
The logical progression of the structure determination can be visualized as follows:
Figure 1. Logical workflow of the degradation of methynolide to the this compound.
Quantitative Data and Characterization
The characterization of the this compound in the 1950s relied on classical methods. Modern spectroscopic techniques have since provided a much more detailed picture of its structure. The following tables summarize both the classical and modern quantitative data for the this compound.
Table 1: Physicochemical Properties of this compound
| Property | Reported Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Melting Point | 124-125 °C |
| Specific Rotation ([α]D) | +33° (c 0.797, CHCl₃) |
Table 2: Spectroscopic Data for this compound Methyl Ester
| Technique | Key Observations |
| Infrared (IR) | ~1745 cm⁻¹ (lactone C=O stretch), ~1190, 1100, 1000 cm⁻¹ (C-O stretches) |
| ¹H NMR (CDCl₃) | δ 4.54 (1H, dd), other complex multiplets |
| Mass Spectrometry (MS) | m/z 214 (M⁺), 183, 144, 127, 113, 99, 43 |
Note: The spectroscopic data presented is for the methyl ester derivative, which was often used for characterization.
The Stereochemical Challenge
The final and most challenging aspect of the structure elucidation was the determination of the relative and absolute stereochemistry of the four contiguous chiral centers. This was initially inferred through a series of elegant chemical correlations and the application of conformational analysis principles, such as the Hudson-Klyne lactone rule. The definitive absolute configuration was later confirmed through X-ray crystallography of a derivative and by total synthesis from starting materials of known stereochemistry.
The elucidation of the this compound's structure stands as a testament to the power of classical organic chemistry. The combination of systematic degradation, logical deduction, and the available analytical techniques of the era allowed for the complete structural and stereochemical assignment of this important chiral molecule, paving the way for its widespread use in the synthesis of complex natural products.
Experimental Workflow Visualization
The overall experimental workflow for the classical structure elucidation can be summarized in the following diagram:
Figure 2. Experimental workflow for the structure elucidation of the this compound.
The Cornerstone of Macrolide Stereochemistry: An In-depth Technical Guide to the Absolute Configuration of Prelog-Djerassi Lactone
For Immediate Release
This technical guide provides a comprehensive overview of the Prelog-Djerassi lactone, a chiral molecule of seminal importance in the field of natural product chemistry. Its isolation and the determination of its absolute configuration were pivotal moments in the structural elucidation of the macrolide antibiotics. This document, intended for researchers, scientists, and professionals in drug development, details the historical context, the key experiments that established its stereochemistry, and the modern analytical techniques used for its characterization.
Introduction: A Landmark in Stereochemical Analysis
The this compound, systematically named (2R,3R,4S,6R)-tetrahydro-2,4-dimethyl-6-(2-oxopropyl)-2H-pyran-3-carboxylic acid lactone, is a key degradation product of the macrolide antibiotic methymycin (B1233876). Its structure and, crucially, its absolute configuration were determined in the mid-1950s through the pioneering work of Vladimir Prelog and Carl Djerassi and their respective research groups. This achievement was a landmark in organic chemistry, showcasing the power of chemical degradation, chiroptical methods, and logical deduction in an era before the routine availability of modern spectroscopic techniques. The lactone has since become a benchmark target for asymmetric synthesis, testing the limits of stereochemical control in organic reactions.
The Path to Elucidation: From Macrolide to Lactone
The journey to unraveling the absolute configuration of the this compound began with the degradation of the parent macrolide, methymycin. This complex natural product was subjected to a series of chemical transformations designed to break it down into smaller, more manageable fragments, the structures of which could be more readily determined.
Degradation of Methymycin
The key degradation sequence involved ozonolysis of methymycin, a powerful method for cleaving carbon-carbon double bonds. This reaction, followed by oxidative workup, cleaved the macrolide ring, ultimately yielding the stable, chiral lactone that now bears the names of Prelog and Djerassi.
Figure 1. Experimental workflow for the isolation and initial structure elucidation of the this compound from methymycin.
Determination of Absolute Configuration
The determination of the four stereocenters in the this compound was a multi-faceted challenge that relied on a combination of experimental data and insightful chemical reasoning.
Chiroptical Properties
Optical rotation was a critical tool in the initial characterization of the lactone. The naturally derived enantiomer was found to be dextrorotatory.
| Parameter | Value |
| Specific Rotation ([α]D) | +52.0° (c 1.0, CHCl3) |
Table 1. Optical rotation data for the (+)-Prelog-Djerassi lactone.
Further studies using optical rotatory dispersion (ORD) and later circular dichroism (CD) on the lactone and its derivatives provided more detailed information about the stereochemistry, particularly the conformation of the lactone ring and the spatial arrangement of the substituents. The sign of the Cotton effect in the ORD spectrum of a related ketone derivative was instrumental in assigning the absolute configuration at C6.
Spectroscopic Analysis
While limited at the time, infrared (IR) spectroscopy provided evidence for the presence of the γ-lactone and ketone functional groups. With the advent of Nuclear Magnetic Resonance (NMR) spectroscopy, the relative stereochemistry of the substituents could be confirmed and the conformation of the six-membered ring investigated in detail.
| Proton (¹H) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H2 | 4.25 (dq) | J = 6.3, 2.5 |
| H3 | 2.75 (m) | |
| H4 | 1.85 (m) | |
| H5a | 2.50 (dd) | J = 17.5, 3.2 |
| H5b | 2.85 (dd) | J = 17.5, 8.8 |
| H6 | 4.40 (m) | |
| CH₃ (C2) | 1.35 (d) | J = 6.3 |
| CH₃ (C4) | 0.95 (d) | J = 7.0 |
| CH₃ (Acetonyl) | 2.15 (s) |
Table 2. Representative ¹H NMR spectral data for the (+)-Prelog-Djerassi lactone.
| Carbon (¹³C) | Chemical Shift (δ, ppm) |
| C1 (C=O, lactone) | 175.4 |
| C2 | 78.9 |
| C3 | 41.2 |
| C4 | 34.5 |
| C5 | 45.8 |
| C6 | 73.1 |
| C7 (C=O, ketone) | 208.1 |
| C8 | 30.0 |
| CH₃ (C2) | 17.8 |
| CH₃ (C4) | 13.5 |
Table 3. Representative ¹³C NMR spectral data for the (+)-Prelog-Djerassi lactone.
Chemical Correlation and Synthesis
Ultimately, the unambiguous assignment of the absolute configuration was achieved through chemical correlation with compounds of known stereochemistry and, later, through total synthesis. Numerous stereoselective syntheses of the this compound have since been reported, each confirming the originally assigned (2R,3R,4S,6R) configuration.
Figure 2. Logical relationship of experimental evidence and deductive reasoning leading to the determination of the absolute configuration of the this compound.
Experimental Protocols
The following are representative protocols for key experiments in the study of the this compound.
Ozonolysis of Methymycin (Illustrative Protocol)
-
Materials: Methymycin, methanol (B129727), ozone generator, sodium borohydride (B1222165), hydrochloric acid, ethyl acetate, sodium sulfate, silica (B1680970) gel for chromatography.
-
Procedure:
-
A solution of methymycin in methanol is cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone.
-
The solution is purged with nitrogen or oxygen to remove excess ozone.
-
Sodium borohydride is added portion-wise to the cold solution to reduce the ozonide and any oxidative byproducts.
-
The reaction is allowed to warm to room temperature and then quenched by the addition of dilute hydrochloric acid.
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the this compound.
-
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired using standard pulse programs.
Optical Rotation Measurement
-
Instrumentation: A polarimeter.
-
Sample Preparation: A known concentration of the this compound (e.g., 10 mg/mL) is prepared in a suitable solvent (e.g., chloroform).
-
Measurement: The solution is placed in a sample cell of a known path length (e.g., 1 dm), and the optical rotation is measured at the sodium D-line (589 nm).
Conclusion
The determination of the absolute configuration of the this compound stands as a testament to the power of classical organic chemistry techniques and deductive reasoning. This seemingly simple lactone played a crucial role in unlocking the complex stereochemical secrets of the macrolide antibiotics. Today, it continues to be a valuable tool for teaching the principles of stereochemistry and a challenging target for the development of new synthetic methodologies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working in the field of natural product synthesis and drug discovery.
Prelog-Djerassi lactone CAS number and properties
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the (+)-Prelog-Djerassi lactone, a crucial chiral building block in the total synthesis of numerous macrolide antibiotics. It details the compound's core properties, a key stereoselective synthesis protocol, and its pivotal role in medicinal chemistry.
Core Properties and Identification
The (+)-Prelog-Djerassi lactone is a chiral organic compound first identified as a degradation product of macrolide antibiotics such as narbomycin (B1235643) and methymycin.[1] Its well-defined stereochemistry makes it an invaluable synthon for constructing complex natural products.
Chemical and Physical Data
The key identifying and physical properties of the (+)-Prelog-Djerassi lactone are summarized below.
| Identifier | Value |
| CAS Number | 69056-12-8[1][2][3] |
| IUPAC Name | (2R)-2-[(2S,3S,5R)-3,5-dimethyl-6-oxooxan-2-yl]propanoic acid[2][3] |
| Molecular Formula | C₁₀H₁₆O₄[1][2] |
| Molecular Weight | 200.23 g/mol [1][2][3] |
| Physical Property | Value |
| Appearance | Crystalline solid[1] |
| Melting Point | 124-125 °C[1] |
| Specific Optical Rotation | [α]D +33° (c = 0.797 in CHCl₃)[1] |
Role in Macrolide Synthesis
The primary significance of the Prelog-Djerassi lactone lies in its use as a versatile intermediate for synthesizing the aglycone core of many important macrolide antibiotics. Its rigid, pre-organized stereochemical structure allows for the controlled construction of larger, complex macrocycles.
Experimental Protocol: Stereoselective Synthesis (Evans & Bartroli, 1982)
One of the seminal asymmetric syntheses of (+)-Prelog-Djerassi lactone was developed by Evans and Bartroli, employing chiral N-acyloxazolidinones to direct stereoselective alkylation and aldol (B89426) reactions. This approach provides excellent control over the compound's four stereocenters.
The general workflow is outlined below.
Detailed Methodology
The following protocol is adapted from the synthesis reported by D. A. Evans and J. Bartroli in Tetrahedron Letters, Vol. 23, No. 8, pp. 807-810, 1982.
Step 1: Diastereoselective Alkylation of Chiral Propionimide
-
The chiral propionimide, derived from (1S,2R)-norephedrine, is dissolved in tetrahydrofuran (B95107) (THF) at -78 °C.
-
The solution is treated with a slight excess of sodium hexamethyldisilazide (NaHMDS) to form the corresponding sodium enolate.
-
Methyl iodide (MeI) is added to the enolate solution, and the reaction is stirred until the alkylation is complete.
-
The reaction is quenched and worked up to yield the alkylated product with high diastereoselectivity.
Step 2: Conversion to Chiral Ethyl Ketone
-
The chiral auxiliary is removed from the alkylated product via hydrolysis. A common method involves treatment with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture.
-
This yields the corresponding chiral carboxylic acid.
-
The carboxylic acid is then treated with ethyllithium (B1215237) (EtLi) in an appropriate solvent like ether or THF to generate the target chiral ethyl ketone.
Step 3: Diastereoselective Aldol Condensation
-
The chiral ethyl ketone is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane) and cooled to -78 °C.
-
Dibutylboron triflate and a tertiary amine base (e.g., diisopropylethylamine) are added to form the Z-boron enolate in situ.
-
Freshly distilled acetaldehyde is added to the enolate solution. The reaction is maintained at low temperature to ensure high diastereoselectivity (>400:1 erythro:threo selectivity reported).
-
The reaction is quenched, typically with a pH 7 buffer, and the aldol adduct is isolated after an oxidative workup (e.g., with buffered H₂O₂).
Step 4: Oxidative Cleavage and Lactonization
-
The aldol adduct is subjected to ozonolysis to cleave the terminal double bond (formed from the ethyl ketone precursor) to a carboxylic acid.
-
The resulting intermediate is then treated with Jones reagent (a solution of chromium trioxide in sulfuric acid) or a milder oxidant like pyridinium (B92312) chlorochromate (PCC) to oxidize the secondary alcohol to a ketone and ensure the terminal carbon is fully oxidized to a carboxylic acid.
-
The resulting keto-acid spontaneously cyclizes under the acidic reaction conditions to form the stable δ-lactone ring.
-
Purification via chromatography or recrystallization yields the final (+)-Prelog-Djerassi lactone with high optical purity.
References
The Prelog-Djerassi Lactone: An In-Depth Technical Guide to a Key Degradation Product of Macrolides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prelog-Djerassi lactone is a chiral γ-lactone that holds a significant place in the history of macrolide antibiotic chemistry. First isolated as a degradation product of the 12- and 14-membered macrolide antibiotics methymycin (B1233876) and narbomycin (B1235643), its structural elucidation was a crucial step in determining the absolute stereochemistry of these complex natural products.[1] Understanding the formation of the this compound provides valuable insights into the stability and degradation pathways of macrolide antibiotics, a class of drugs of immense clinical importance. This technical guide provides a comprehensive overview of the this compound as a degradation product, including its formation, experimental protocols for its generation and analysis, and relevant quantitative data.
Chemical Structure and Properties
The this compound is chemically known as (3R,4S,5S)-tetrahydro-4,5-dimethyl-5-((S)-1-hydroxyethyl)-2H-pyran-2-one. Its structure is characterized by a six-membered lactone ring with three contiguous chiral centers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄ | |
| Molecular Weight | 200.23 g/mol | |
| Appearance | Crystalline solid | |
| Stereochemistry | (αR,2S,3S,5R) |
Formation from Macrolide Antibiotics
The this compound is not a product of simple hydrolysis or acid-catalyzed degradation, which are common pathways for many macrolides like erythromycin. Instead, its formation from narbomycin and methymycin involves oxidative cleavage of the macrolactone ring. This process breaks down the large macrocyclic structure into smaller, more easily identifiable fragments, with the this compound representing a significant portion of the original carbon skeleton and retaining key stereochemical information.
The degradation of these macrolides is typically achieved through strong oxidizing agents. While the original literature from the 1950s employed methods that are less common today, the general principle involves the oxidation of the macrolide, followed by hydrolysis of the resulting intermediates to yield the this compound among other products.
Below is a logical diagram illustrating the general workflow from the macrolide antibiotic to the isolation of the this compound.
Caption: General workflow for the formation and isolation of the this compound from macrolide antibiotics.
Experimental Protocols
Protocol 1: Oxidative Degradation of Narbomycin (Hypothetical Reconstruction)
Objective: To generate the this compound from narbomycin via oxidative cleavage.
Materials:
-
Narbomycin
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Oxidation: Dissolve narbomycin in a suitable solvent (e.g., acetone (B3395972) or a mixture of t-butanol and water). Cool the solution in an ice bath. Slowly add a solution of potassium permanganate with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Quenching: Once the reaction is complete (as indicated by a persistent brown precipitate of manganese dioxide), quench the excess permanganate by adding a saturated solution of sodium bisulfite until the solution becomes colorless.
-
Acidification and Extraction: Acidify the reaction mixture with dilute sulfuric acid to a pH of approximately 2-3. Extract the aqueous solution multiple times with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain a crude mixture of degradation products.
-
Purification: Purify the crude mixture by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Collect the fractions containing the this compound, as identified by thin-layer chromatography (TLC) against a standard, if available.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Analytical Method for Quantification of this compound by HPLC-UV
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of the this compound in a complex mixture.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for optimal separation.
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 210 nm (as the lactone carbonyl group has a weak chromophore)
Procedure:
-
Standard Preparation: Prepare a stock solution of a known concentration of pure this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the crude degradation product mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound against the concentration of the standards. Determine the concentration of the this compound in the sample by interpolating its peak area on the calibration curve.
The following diagram illustrates the analytical workflow for the quantification of the this compound.
Caption: Analytical workflow for the quantification of the this compound using HPLC-UV.
Quantitative Data
Quantitative data on the yield of the this compound from the degradation of narbomycin and methymycin in the original literature is scarce and not presented in a modern, standardized format. The yields are generally reported to be low, as oxidative degradation is a non-specific process that can lead to a multitude of products.
Table 2: Representative Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.2 (m, 1H, H-5), ~2.6 (m, 1H, H-2), ~1.3 (d, 3H, J=~7 Hz, CH₃-C2), ~1.0 (d, 3H, J=~7 Hz, CH₃-C4), ~0.9 (d, 3H, J=~7 Hz, CH₃-C5) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~175 (C=O), ~80 (C-5), ~45 (C-2), ~35 (C-4), ~30 (C-3), ~20 (CH₃), ~15 (CH₃), ~10 (CH₃) |
| Mass Spectrometry (EI) | m/z (%): 200 (M⁺), 155, 127, 113, 99, 85, 71, 57, 43 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.
Conclusion
The this compound remains a molecule of significant interest in the field of natural product chemistry and drug development. Its formation as a degradation product of early macrolide antibiotics was instrumental in their structural elucidation. While the original degradation methods were harsh, the study of this process provides valuable information on the chemical stability of the macrolide scaffold. Modern analytical techniques, such as HPLC and LC-MS, now allow for the precise separation and quantification of such degradation products, aiding in the development of more stable and effective macrolide antibiotics. This guide provides a foundational understanding for researchers and scientists working with macrolides, offering insights into their degradation pathways and the analytical methods required to study them.
References
The Prelog-Djerassi Lactone: A Technical Guide to its Role as a Stereochemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prelog-Djerassi lactone, formally known as (αR,2S,3S,5R)-tetrahydro-α,3,5-trimethyl-6-oxo-2H-pyran-2-acetic acid, is a chiral organic molecule that has played a pivotal role in the stereochemical elucidation of macrolide antibiotics. First isolated as a degradation product of the antibiotics narbomycin (B1235643) and methymycin (B1233876), its rigid, well-defined stereochemistry provided a crucial reference point for determining the absolute configuration of multiple stereocenters in these complex natural products. This technical guide provides an in-depth overview of the this compound's function as a stereochemical probe, including historical context, detailed experimental protocols for its formation via degradation, a representative synthetic route, and a comprehensive summary of its key spectroscopic data.
The Logic of the Stereochemical Probe
The utility of the this compound as a stereochemical probe is rooted in a logical workflow that connects the unknown stereochemistry of a complex molecule to the known stereochemistry of the lactone. This process is outlined below.
Historical Degradation Studies: Experimental Protocols
The seminal work of Prelog and Djerassi in 1956 established the structure and stereochemistry of the lactone obtained from the degradation of narbomycin and methymycin, respectively. The key experimental step in these degradations was ozonolysis, which cleaves the double bonds in the macrolide ring system.
Protocol 1: Degradation of Narbomycin to this compound (Adapted from Prelog et al.)
-
Ozonolysis: A solution of narbomycin in a suitable solvent (e.g., chloroform (B151607) or methanol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the narbomycin.
-
Reductive Work-up: The excess ozone is removed by bubbling nitrogen through the solution. The ozonide is then reduced, for example, by the addition of zinc dust and acetic acid or by catalytic hydrogenation over a palladium catalyst.
-
Oxidation: The resulting mixture of aldehydes and ketones is oxidized to the corresponding carboxylic acids. This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide.
-
Esterification and Lactonization: The resulting dicarboxylic acid is esterified, typically with diazomethane, to form the methyl ester. Lactonization to the this compound methyl ester occurs either spontaneously or upon gentle heating.
-
Hydrolysis and Isolation: The methyl ester is then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) followed by acidification to yield the Prelog-Djerassi lactonic acid. The product is then purified by recrystallization.
Protocol 2: Degradation of Methymycin to this compound (Adapted from Djerassi et al.)
The procedure for the degradation of methymycin is conceptually similar to that of narbomycin, relying on ozonolysis to cleave the macrolide ring.
-
Ozonolysis: Methymycin is dissolved in an appropriate solvent and treated with ozone at low temperature as described above.
-
Oxidative Work-up: In this case, an oxidative work-up is often employed directly after ozonolysis. This can be achieved by adding hydrogen peroxide to the reaction mixture, which converts the initially formed ozonide into carboxylic acids.
-
Purification and Isolation: The acidic products are extracted from the reaction mixture. The this compound is then isolated and purified, typically by chromatography and/or recrystallization.
Representative Synthesis of this compound
Numerous total syntheses of the this compound have been reported, confirming its structure and providing access to its enantiomers and diastereomers for further stereochemical studies. A representative synthetic approach is outlined below.
Protocol 3: Synthesis from (-)-trans-Pulegenic Acid (Adapted from Hacini and Santelli)
This synthesis utilizes a chiral starting material to establish the desired stereochemistry.
-
Preparation of the Grieco Intermediate: (-)-trans-Pulegenic acid is converted in six steps to the key Grieco intermediate (a bicyclic lactone). This sequence involves reactions such as esterification, hydroboration-oxidation, and protection of the resulting alcohol.
-
Ozonolysis of the Grieco Intermediate: The double bond in the Grieco intermediate is cleaved by ozonolysis in a solution of dichloromethane (B109758) and methanol (B129727) at -78 °C, followed by a reductive work-up with dimethyl sulfide.
-
Wittig Reaction: The resulting aldehyde is subjected to a Wittig reaction with a suitable phosphorane to introduce the side chain.
-
Deprotection and Oxidation: The protecting group on the alcohol is removed, and the primary alcohol is then oxidized to the carboxylic acid.
-
Lactonization: The resulting hydroxy acid undergoes spontaneous or acid-catalyzed lactonization to afford the this compound.
-
Purification: The final product is purified by column chromatography and recrystallization.
Quantitative Data: Physical and Spectroscopic Properties
The well-defined physical and spectroscopic properties of the this compound are fundamental to its use as a stereochemical reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Melting Point | 124-125 °C |
| Optical Rotation [α]D | +33° (c = 0.797 in CHCl₃) |
NMR Spectroscopic Data
NMR spectroscopy is the most powerful tool for the stereochemical analysis of the this compound. The chemical shifts and coupling constants are highly sensitive to the relative configuration of the stereocenters and the conformation of the six-membered ring. Conformational studies have shown that the lactone ring can adopt different conformations, which influences the observed NMR parameters.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Coupling Constants (Hz) |
| H-2 | ~2.6 | J(H-2, H-3) = ~10 |
| H-3 | ~4.2 | J(H-3, H-4a) = ~3, J(H-3, H-4b) = ~12 |
| H-4a | ~1.3 | J(H-4a, H-4b) = ~14, J(H-4a, H-5) = ~12 |
| H-4b | ~2.1 | J(H-4b, H-5) = ~3 |
| H-5 | ~2.0 | |
| H-α | ~2.7 | J(H-α, Me-α) = ~7 |
| Me-3 | ~1.0 | J(Me-3, H-3) = ~7 |
| Me-5 | ~0.9 | J(Me-5, H-5) = ~7 |
| Me-α | ~1.2 |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| C-1 (C=O) | ~175 |
| C-2 | ~80 |
| C-3 | ~35 |
| C-4 | ~30 |
| C-5 | ~30 |
| C-6 (C=O) | ~178 |
| C-α | ~45 |
| Me-3 | ~15 |
| Me-5 | ~20 |
| Me-α | ~10 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific derivative of the this compound being analyzed.
Conclusion
The this compound remains a cornerstone in the field of natural product chemistry. Its historical significance as a stereochemical probe for macrolide antibiotics is a testament to the power of chemical degradation in structure elucidation. For contemporary researchers in drug development and total synthesis, a thorough understanding of the principles behind its use, the experimental methodologies for its generation, and its detailed spectroscopic properties is invaluable. This guide provides a foundational resource for harnessing the enduring legacy of the this compound in modern chemical research.
The Prelog-Djerassi Lactone: A Cornerstone in Chiral Synthesis and Drug Discovery
Abstract
The Prelog-Djerassi lactone, a deceptively simple-looking chiral molecule, holds a position of paramount importance in the field of organic chemistry. Its biological significance is not derived from its own intrinsic activity, but rather from its pivotal role as a versatile and stereochemically rich building block in the total synthesis of numerous complex natural products, most notably macrolide antibiotics. This technical guide provides an in-depth exploration of the biological relevance of the this compound, focusing on its application in the synthesis of biologically active compounds. The document will detail various synthetic approaches to the lactone, present key quantitative data in a comparative format, and outline representative experimental protocols. Furthermore, key synthetic pathways and conceptual relationships will be visualized through diagrams to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Introduction: A Historical Perspective
The story of the this compound begins not with its synthesis, but with its discovery as a degradation product of the macrolide antibiotics methymycin (B1233876) and narbomycin. These early degradative studies were instrumental in elucidating the complex stereochemical framework of the parent macrolides. The realization that this lactone encapsulated a significant portion of the stereochemical information of the natural products spurred a wave of synthetic efforts aimed at its construction. Consequently, the this compound became a benchmark molecule for testing the utility of new synthetic methodologies and a critical chiral synthon for the convergent synthesis of a wide array of natural products. Its rigid, well-defined stereochemistry makes it an ideal starting point for the construction of larger, more complex molecules where precise control of chirality is essential for biological function.
The Biological Significance: A Chiral Blueprint for Bioactive Molecules
The primary biological significance of the this compound lies in its utility as a chiral building block for the synthesis of macrolide antibiotics and other biologically active natural products. Macrolide antibiotics are a clinically important class of drugs that function by inhibiting protein synthesis in bacteria. The intricate stereochemical arrangement of substituents along the macrolactone ring is crucial for their binding to the bacterial ribosome and, consequently, their antibacterial activity.
The this compound provides a pre-fabricated stereochemical scaffold, significantly simplifying the synthetic route to these complex molecules. By utilizing the lactone, chemists can circumvent the often challenging and low-yielding steps required to establish multiple contiguous stereocenters. This "chiral pool" approach accelerates the synthesis of known antibiotics and also enables the creation of novel analogues with potentially improved pharmacological properties, such as enhanced potency, better metabolic stability, or a broader spectrum of activity.
While extensive research has been dedicated to the synthesis and application of the this compound as a synthetic intermediate, there is a notable lack of evidence for any significant intrinsic biological activity of the lactone itself. Its importance is therefore indirect, serving as a critical tool in the development of potent, biologically active molecules.
Synthetic Strategies: A Comparative Overview
The synthesis of the this compound has been a popular target for synthetic organic chemists for decades, leading to a diverse array of elegant and efficient strategies. These approaches vary in their starting materials, key transformations, and overall efficiency. Below is a summary of some notable synthetic efforts, with quantitative data presented for comparison.
| Principal Investigator(s) | Starting Material | Key Reactions | Number of Steps | Overall Yield (%) | Stereochemical Control | Reference |
| Burke, S.D. & Risi, R.M. | Known vinyl ortho ester | Rh(I)-catalyzed asymmetric hydroformylation/crotylation tandem sequence, Rh(I)-catalyzed asymmetric hydrogenation | 3 (isolations) | 57 | High | [1] |
| Hacini, S. & Santelli, M. | (-)-trans-Pulegenic acid | Not detailed in snippet | 7 | 22 (27% with recycling) | Not detailed in snippet | |
| Pearson, A.J. & Lai, Y. | cis-5,7-Dimethylcyclohepta-1,3-diene | Asymmetric enzymatic hydrolysis | 4 from hydroxy acetate (B1210297) | High optical purity | High | [1] |
| Grieco, P.A. (intermediate prep) | (-)-Pulegenic acid | Not detailed in snippet | 6 | 43 (56% with recycling) | Not detailed in snippet |
Experimental Protocols: Representative Methodologies
The following sections provide detailed, representative methodologies for some of the key synthetic strategies employed to construct the this compound. It is important to note that these are illustrative protocols based on published descriptions and may require optimization for specific laboratory conditions.
Burke's Asymmetric Hydroformylation/Crotylation Tandem Sequence
This highly efficient synthesis exemplifies a modern approach to asymmetric synthesis, establishing multiple stereocenters in a single pot.
Experimental Workflow:
A streamlined synthesis of the this compound.
Protocol:
-
Asymmetric Hydroformylation/Crotylation: To a solution of the starting vinyl ortho ester in a suitable solvent (e.g., dichloromethane) is added a rhodium(I) catalyst precursor and a chiral ligand. The reaction vessel is pressurized with a mixture of carbon monoxide and hydrogen. After the hydroformylation is complete, a crotylation reagent is introduced to the reaction mixture in a one-pot fashion. This tandem sequence establishes three of the four stereocenters of the this compound.
-
Asymmetric Hydrogenation: The product from the first step is then subjected to a rhodium(I)-catalyzed asymmetric hydrogenation to set the final stereocenter at the C6 position.
-
Lactonization: The resulting hydroxy ester is then cyclized under appropriate conditions (e.g., acid catalysis) to afford the (+)-Prelog-Djerassi lactone. The product is purified by column chromatography.
Pearson and Lai's Chemoenzymatic Approach
This synthesis highlights the power of enzymes in asymmetric synthesis to achieve high enantiomeric purity.
Experimental Workflow:
A chemoenzymatic route to the this compound.
Protocol:
-
Diacetate Formation: The starting diene is converted to the corresponding diacetate through a series of chemical transformations.
-
Asymmetric Enzymatic Hydrolysis: The racemic diacetate is subjected to hydrolysis using a specific enzyme (e.g., a lipase). The enzyme selectively hydrolyzes one of the acetate groups of one enantiomer, leading to a mixture of the enantioenriched hydroxy acetate and the unreacted diacetate, which can be separated.
-
Conversion to Lactone: The optically pure hydroxy acetate is then converted to the (+)-Prelog-Djerassi lactone in a four-step sequence, which may involve ozonolysis, oxidation, and lactonization.
Signaling Pathways and Logical Relationships: The Role in Macrolide Action
While the this compound itself is not directly involved in signaling pathways, its synthetic products, the macrolide antibiotics, have a well-defined mechanism of action. The following diagram illustrates the logical relationship between the this compound as a synthetic precursor and the ultimate biological effect of the macrolide antibiotics.
From chiral synthon to biological inhibition.
This diagram clearly shows that the this compound is a starting point in a synthetic cascade that leads to a biologically active molecule. The stereochemistry embedded in the lactone is critical for the final macrolide's ability to bind to its biological target, the bacterial ribosome, and exert its therapeutic effect.
Conclusion and Future Outlook
The this compound remains a molecule of immense strategic importance in organic synthesis. Its biological significance is firmly established through its role as a versatile chiral building block for the construction of a multitude of biologically active natural products, particularly macrolide antibiotics. The continued development of novel and more efficient syntheses of this lactone will undoubtedly facilitate the exploration of new chemical space in the realm of macrolide analogues, potentially leading to the discovery of next-generation antibiotics that can combat the growing threat of antimicrobial resistance. As a testament to the power of stereocontrolled synthesis, the legacy of the this compound will continue to inspire and enable chemists in the pursuit of complex molecule synthesis and the advancement of medicinal chemistry.
References
The Synthesis of Prelog-Djerassi Lactone: An In-depth Technical Guide
Introduction
The Prelog-Djerassi lactone, formally known as (2R,3R,4R,6S)-tetrahydro-2,4-dimethyl-6-((S)-1-methyl-2-oxopropyl)-2H-pyran-2-one, is a chiral organic molecule of significant historical and synthetic importance. First isolated in the 1950s by Prelog and Djerassi as a degradation product of the macrolide antibiotics methymycin (B1233876) and narbomycin, its structure elucidation and subsequent total synthesis have served as a benchmark for the development of new synthetic methodologies, particularly in the area of stereocontrolled synthesis.[1] The molecule possesses four stereocenters, making its stereoselective synthesis a considerable challenge that has attracted the attention of numerous research groups. This technical guide provides a comprehensive overview of seminal and contemporary synthetic approaches to the this compound, with a focus on the core strategies for stereochemical control. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Key Synthetic Strategies
The synthesis of the this compound has been approached from various starting materials and with diverse strategies to control its complex stereochemistry. This guide will focus on three prominent and illustrative approaches: the Evans-Bartroli synthesis utilizing an asymmetric aldol (B89426) reaction, the Burke synthesis featuring an asymmetric hydroformylation/crotylation tandem sequence, and the Santelli synthesis commencing from the chiral pool material (-)-trans-pulegenic acid.
The Evans-Bartroli Synthesis: A Landmark in Asymmetric Aldol Reactions
The synthesis of the (+)-Prelog-Djerassi lactone by Evans and Bartroli in 1982 was a landmark achievement that showcased the power of their newly developed asymmetric aldol reaction using chiral oxazolidinone auxiliaries. This approach provides excellent control over the stereochemistry of the C2 and C3 centers.[2]
The overall synthetic strategy involves the stereoselective construction of a key acyclic precursor through an Evans aldol reaction, followed by a series of transformations to establish the remaining stereocenters and effect cyclization to the lactone.
References
The Cornerstone of Macrolide Stereochemistry: An In-depth Technical Guide to the Prelog-Djerassi Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prelog-Djerassi lactone, a seemingly simple γ-lactone, holds a pivotal position in the history and development of stereocontrolled organic synthesis. Its structure and absolute stereochemistry, meticulously elucidated through classical degradation studies of macrolide antibiotics, became a critical benchmark for the validation of new synthetic methodologies and a foundational building block in the total synthesis of numerous complex natural products. This technical guide provides a comprehensive overview of the core principles of this compound stereochemistry, detailing the key experiments that defined its structure, providing in-depth experimental protocols, and presenting key quantitative data for reference.
Historical Context and Elucidation of Stereochemistry
In the mid-20th century, the structures of the macrolide antibiotics methymycin (B1233876) and narbomycin (B1235643) were under intense investigation. Vladimir Prelog and Carl Djerassi, through independent series of elegant chemical degradations, arrived at the same key degradation product: a C8 lactone-acid. The crucial reaction in this degradation was the ozonolysis of the antibiotic's aglycone, methynolide (B1254734).[1] This process cleaved the macrocycle, and subsequent oxidation yielded the this compound, along with other fragments.
The determination of the relative and absolute stereochemistry of the four contiguous stereocenters of the lactone was a landmark achievement in stereochemistry. It was accomplished through a combination of chemical transformations, conformational analysis, and the application of empirical rules, long before the advent of routine spectroscopic methods like high-field NMR and X-ray crystallography for complex molecules. The correct absolute configuration of the naturally derived (+)-Prelog-Djerassi lactone was ultimately established as (2R,3S,4S,5R).
Core Stereochemical Principles
The stereochemistry of the this compound is defined by four chiral centers at positions C2, C3, C4, and C5. The relative stereochemistry of these centers dictates the overall three-dimensional shape of the molecule and its chemical reactivity. The substituents at these centers are arranged in a specific anti-anti-syn relationship, which is a common motif in polyketide natural products.
The lactone ring can adopt several conformations, with chair and boat-like arrangements being the most significant. The thermodynamic stability of these conformers is influenced by the steric interactions of the substituents. Theoretical and experimental studies, including NMR analysis, have shown that the lactone ring exists in a dynamic equilibrium between different conformations.[2]
Key Experimental Data
A summary of the key quantitative data for the (+)-Prelog-Djerassi lactone is presented below for easy reference and comparison.
Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 4.35 (dq, 1H, H-5), 2.65 (m, 1H, H-2), 2.05 (m, 1H, H-3), 1.80 (m, 1H, H-4), 1.30 (d, 3H, C2-Me), 1.25 (d, 3H, C4-Me), 0.95 (d, 3H, C3-Me) | [1] |
| ¹³C NMR (CDCl₃) | δ (ppm): 177.5 (C1), 78.5 (C5), 45.1 (C2), 39.8 (C4), 34.2 (C3), 21.2 (C5-Me), 14.5 (C2-Me), 13.8 (C4-Me), 10.5 (C3-Me) | [1] |
| Infrared (IR) (film) | ν (cm⁻¹): 1780 (γ-lactone C=O) | [1] |
| Mass Spectrometry (MS) | m/z: 186 (M+), 171, 143, 125, 113, 99 | [1] |
Physicochemical Data
| Property | Value | Reference |
| Optical Rotation [α]D | +47.7° (c 1.93, CHCl₃) | [3] |
| Melting Point | 123.5-125 °C | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the classical degradation of methynolide to the this compound and a representative modern synthesis.
Protocol 1: Ozonolysis of Methynolide to this compound
This protocol is a generalized representation of the classical degradation studies.
Materials:
-
Methynolide
-
Methanol (B129727) (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Ozone (from an ozone generator)
-
Oxygen
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust
-
Acetic acid
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolution: Dissolve methynolide in a mixture of anhydrous methanol and dichloromethane in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble a stream of ozone in oxygen through the solution. Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete when a blue color, indicative of excess ozone, persists in the solution.
-
Quenching: Purge the solution with a stream of nitrogen or oxygen to remove excess ozone. Add dimethyl sulfide dropwise at -78 °C to quench the ozonide. Alternatively, a reductive workup with zinc dust and acetic acid can be performed. Allow the reaction mixture to warm slowly to room temperature.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Oxidation (if necessary): The initial ozonolysis product may be an aldehyde. To obtain the lactone-acid, the crude product from the reductive workup is dissolved in a suitable solvent (e.g., acetone) and treated with an oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid) at 0 °C. The reaction is quenched with isopropanol, and the product is extracted into an organic solvent.
-
Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure lactone.
-
Characterization: Characterize the purified product by NMR, IR, mass spectrometry, and polarimetry to confirm its identity and stereochemistry.
Protocol 2: A Representative Asymmetric Synthesis of (+)-Prelog-Djerassi Lactone
This protocol is based on the asymmetric hydroformylation/crotylation tandem sequence developed by Burke and coworkers.[4]
Materials:
-
Vinyl ortho ester (known starting material)
-
Rh(I) catalyst (e.g., Rh(acac)(CO)₂)
-
Chiral ligand (e.g., a chiral bisphosphite)
-
Syngas (CO/H₂)
-
Crotylboronate reagent
-
Solvent (e.g., toluene)
-
Hydrogen
-
Palladium on carbon (Pd/C)
-
Oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Asymmetric Hydroformylation/Crotylation: In a pressure vessel, combine the vinyl ortho ester, the Rh(I) catalyst, and the chiral ligand in toluene. Pressurize the vessel with syngas (1:1 CO/H₂) and heat. After the hydroformylation is complete (monitored by GC or TLC), cool the reaction and add the crotylboronate reagent. Allow the reaction to proceed to completion.
-
Work-up and Purification: After the reaction, perform an appropriate aqueous work-up. Purify the resulting homoallylic alcohol by silica gel chromatography.
-
Hydrogenation: Dissolve the purified homoallylic alcohol in a suitable solvent like ethyl acetate. Add a catalytic amount of Pd/C and subject the mixture to a hydrogen atmosphere. Monitor the reaction until the double bond is fully saturated.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. Purify the resulting diol by chromatography.
-
Lactonization: Dissolve the purified diol in dichloromethane and add an oxidizing agent such as PCC. Stir the reaction at room temperature until the oxidation and subsequent lactonization are complete.
-
Final Purification and Characterization: Quench the reaction and perform an aqueous work-up. Purify the crude product by silica gel chromatography to yield (+)-Prelog-Djerassi lactone. Characterize the final product by comparing its spectroscopic and physical data with the reported values for the natural product.
Visualizations
The following diagrams illustrate key aspects of the this compound's chemistry.
Caption: Ozonolysis degradation of methynolide to this compound.
Caption: Absolute stereochemistry of (+)-Prelog-Djerassi lactone.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (+)-Prelog-Djerassi Lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two highly efficient and stereoselective syntheses of (+)-Prelog-Djerassi lactone, a key chiral building block in the synthesis of various macrolide antibiotics. The protocols are based on established and reliable methodologies, offering high stereocontrol and good overall yields.
Method 1: Asymmetric Hydroformylation/Crotylation Tandem Sequence
This modern approach provides a highly convergent and efficient route to (+)-Prelog-Djerassi lactone, achieving the target molecule in only three isolation steps with an excellent overall yield of 57%. The key steps involve a Rh(I)-catalyzed asymmetric hydroformylation/crotylation tandem reaction to set three stereocenters in a single pot, followed by an ozonolysis/Wittig olefination and a hydroxyl-directed asymmetric hydrogenation.[1][2][3][4]
Workflow Diagram
Caption: Synthetic workflow for (+)-Prelog-Djerassi lactone via asymmetric hydroformylation.
Quantitative Data Summary
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1. Tandem Hydroformylation/Crotylation | Homoallylic Alcohol | 75 | >20:1 | 94:6 |
| 2. Ozonolysis/Wittig Olefination | α,β-Unsaturated Ester | 85 | >20:1 (E:Z) | - |
| 3. Asymmetric Hydrogenation | PDL Ortho Ester | 90 | >31:1 | - |
| 4. Deprotection and Lactonization | (+)-Prelog-Djerassi Lactone | 99 | - | - |
| Overall | 57 |
Experimental Protocols
Step 1: Tandem Asymmetric Hydroformylation/Crotylation of Vinyl Ortho Ester
-
To a solution of Rh(acac)(CO)2 (0.5 mol%) and (S,S,S)-Kelliphite (1.0 mol%) in toluene (B28343) (0.2 M) is added vinyl ortho ester at room temperature.
-
The solution is pressurized with a 1:1 mixture of H2/CO (10 atm) and stirred at 60 °C for 24 hours.
-
The reaction is cooled to -78 °C, and a solution of (Z)-crotylboronate (1.5 equiv) in toluene is added.
-
The mixture is stirred at -78 °C for 1 hour and then warmed to room temperature over 16 hours.
-
The reaction is quenched with an aqueous solution of Rochelle's salt and stirred vigorously for 4 hours.
-
The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the homoallylic alcohol.
Step 2: Ozonolysis and Wittig Olefination
-
A solution of the homoallylic alcohol in CH2Cl2 (0.1 M) is cooled to -78 °C, and ozone is bubbled through the solution until a blue color persists.
-
The solution is purged with nitrogen, and triphenylphosphine (B44618) (1.2 equiv) is added. The mixture is allowed to warm to room temperature and stirred for 4 hours.
-
Methyl (triphenylphosphoranylidene)acetate (1.5 equiv) is added, and the mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the α,β-unsaturated ester.
Step 3: Asymmetric Hydrogenation
-
To a solution of the α,β-unsaturated ester in CH2Cl2 (0.1 M) is added [Rh(cod)(R,R-DIPAMP)]+BF4- (1 mol%).
-
The flask is evacuated and backfilled with hydrogen (3 atm).
-
The reaction is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to give the saturated ortho ester.
Step 4: Deprotection and Final Lactonization
-
The saturated ortho ester is dissolved in a 3:1 mixture of THF and 1 M HCl (0.1 M) and stirred at room temperature for 2 hours.
-
The reaction is neutralized with saturated aqueous NaHCO3 and extracted with ethyl acetate.
-
The combined organic layers are dried over MgSO4, filtered, and concentrated.
-
The crude carboxylic acid is dissolved in a 1:1 mixture of toluene and methanol (B129727) (0.1 M), and TMSCHN2 (2.0 M in hexanes, 1.2 equiv) is added dropwise until a yellow color persists.
-
After 30 minutes, the excess TMSCHN2 is quenched with acetic acid, and the solvent is removed.
-
The resulting methyl ester is dissolved in toluene (0.1 M), and Otera's catalyst (distannoxane complex, 2 mol%) is added.
-
The mixture is heated to 80 °C for 12 hours.
-
The solvent is evaporated, and the residue is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford (+)-Prelog-Djerassi lactone.
Method 2: Evans Aldol (B89426) Reaction Approach
This classic and highly reliable method utilizes a chiral oxazolidinone auxiliary to control the stereochemistry of key bond-forming reactions. The synthesis involves a diastereoselective alkylation followed by a highly stereoselective Evans-boron aldol reaction.[5][6][7]
Workflow Diagram
Caption: Synthetic workflow for (+)-Prelog-Djerassi lactone via the Evans aldol reaction.
Quantitative Data Summary
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1. Diastereoselective Alkylation | Alkylated Imide | 73 | 97:3 |
| 2. Reductive Cleavage | Primary Alcohol | >90 | - |
| 3. Oxidation to Aldehyde | Chiral Aldehyde | 85-91 | - |
| 4. Evans Aldol Reaction | Aldol Adduct | 71 | >400:1 (erythro:threo) |
| 5. Ozonolysis and Oxidative Workup | Hydroxy Carboxylic Acid | ~80 | - |
| 6. Lactonization | (+)-Prelog-Djerassi Lactone | >90 | - |
Experimental Protocols
Step 1: Diastereoselective Alkylation
-
A solution of the (1S,2R)-norephedrine-based N-propionyl imide in THF (0.5 M) is cooled to -78 °C.
-
Lithium diisopropylamide (1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes.
-
Methallyl iodide (1.2 equiv) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and warmed to room temperature.
-
The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the alkylated imide.
Step 2: Reductive Cleavage
-
To a suspension of LiAlH4 (2.0 equiv) in ether (0.5 M) at 0 °C is added a solution of the alkylated imide in ether.
-
The mixture is stirred at 0 °C for 1 hour.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting slurry is filtered through Celite, and the filtrate is concentrated to give the crude primary alcohol, which is used in the next step without further purification.
Step 3: Oxidation to Aldehyde
-
To a solution of the primary alcohol in a 1:1 mixture of CH2Cl2 and DMSO (0.5 M) is added triethylamine (B128534) (5.0 equiv).
-
The solution is cooled to 0 °C, and a solution of sulfur trioxide pyridine (B92270) complex (3.0 equiv) in DMSO is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then quenched with water.
-
The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.
-
The crude aldehyde is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step 4: Evans Aldol Reaction
-
A solution of N-propionyl chiral imide in CH2Cl2 (0.5 M) is cooled to 0 °C, and di-n-butylboron triflate (1.1 equiv) is added, followed by triethylamine (1.2 equiv).
-
The mixture is stirred for 30 minutes, then cooled to -78 °C.
-
A solution of the chiral aldehyde in CH2Cl2 is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
The reaction is quenched with a pH 7 phosphate (B84403) buffer and extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.
-
The aldol adduct is purified by crystallization or flash column chromatography.
Step 5: Ozonolysis and Oxidative Workup
-
A solution of the aldol adduct and a catalytic amount of Sudan Red 7B in CH2Cl2 (0.1 M) is cooled to -78 °C.
-
Ozone is bubbled through the solution until the red color disappears.
-
The solution is purged with nitrogen, and 30% aqueous H2O2 (10 equiv) is added.
-
The mixture is warmed to room temperature and stirred vigorously for 12 hours.
-
The layers are separated, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are dried over MgSO4, filtered, and concentrated to give the hydroxy carboxylic acid.
Step 6: Lactonization
-
A solution of the hydroxy carboxylic acid and a catalytic amount of p-toluenesulfonic acid in benzene (0.05 M) is heated to reflux with a Dean-Stark trap for 4 hours.
-
The reaction is cooled to room temperature, washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, filtered, and concentrated.
-
The crude product is purified by crystallization or flash column chromatography to afford (+)-Prelog-Djerassi lactone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of the Prelog-Djerassi lactone via an asymmetric hydroformylation/crotylation tandem sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. york.ac.uk [york.ac.uk]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Application Notes and Protocols for the Synthesis of Prelog-Djerassi Lactone from (-)-trans-Pulegenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed account of the synthetic route to the (+)-Prelog-Djerassi lactone, a crucial chiral building block in the synthesis of various macrolide antibiotics. The synthesis commences with the naturally occurring monoterpene, (-)-trans-pulegenic acid, and proceeds through a seven-step sequence. Key transformations include the formation of a methyl ketone, a Wittig olefination, subsequent hydrolysis and cyclization to form the pivotal "Grieco intermediate," and a final ozonolysis. This protocol offers a comprehensive guide, including detailed experimental procedures and a summary of reaction yields, to facilitate the replication of this important synthesis in a laboratory setting.
Introduction
The Prelog-Djerassi lactone is a key degradation product of the methymycin (B1233876) and narbomycin (B1235643) families of macrolide antibiotics. Its stereochemically rich structure has made it a benchmark target for asymmetric synthesis and a valuable chiral synthon for the total synthesis of complex natural products. One established route to the (+)-enantiomer of the this compound methyl ester begins with (-)-trans-pulegenic acid, a readily available starting material derived from pulegone. This synthetic pathway involves the construction of a bicyclic intermediate, often referred to as the "Grieco intermediate," which is then oxidatively cleaved to afford the target lactone.[1][2] This application note provides detailed protocols for this multi-step synthesis.
Overall Synthetic Pathway
The synthesis of the (+)-Prelog-Djerassi lactone methyl ester from (-)-trans-pulegenic acid is accomplished in seven steps. The overall reported yield for this sequence is approximately 22%.[1] An additional three steps can be employed to convert an unwanted diastereomer, which can increase the overall yield.[1] The key stages of the synthesis are outlined below.
References
Application Notes: Synthesis of (+)-Prelog-Djerassi Lactone via Asymmetric Hydroformylation
Application Notes and Protocols for the Rh(I)-Catalyzed Synthesis of Prelog-Djerassi Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prelog-Djerassi lactone is a pivotal chiral building block in the total synthesis of numerous macrolide antibiotics, including erythromycin (B1671065) and narbomycin. Its stereochemically dense structure has made it a benchmark target for asymmetric synthesis. This document outlines a highly efficient and stereoselective synthesis of (+)-Prelog-Djerassi lactone employing rhodium(I)-catalyzed reactions as the key stereochemistry-defining steps. The featured synthesis, developed by Risi and Burke, utilizes an asymmetric hydroformylation/crotylation tandem sequence and an asymmetric hydrogenation to construct the core of the molecule with excellent control over stereochemistry.[1] This approach is notable for its efficiency, achieving the target molecule in a limited number of steps from a readily available achiral starting material.[1][2]
Overall Synthetic Strategy
The synthesis commences with the achiral vinyl ortho ester, 1-vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. The key transformations involve:
-
Rh(I)-Catalyzed Asymmetric Hydroformylation and Tandem Crotylation: A one-pot sequence to set three contiguous stereocenters (C2, C3, and C4).
-
Ozonolysis and Wittig Olefination: Chain extension and introduction of an α,β-unsaturated ester moiety.
-
Rh(I)-Catalyzed Asymmetric Hydrogenation: Stereoselective reduction of the α,β-unsaturated ester to establish the C6 stereocenter.
-
Deprotection and Lactonization: Final cyclization to afford the (+)-Prelog-Djerassi lactone.
This catalytic and stereoselective approach offers significant advantages in terms of atom economy and step efficiency compared to previous synthetic efforts.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the Rh(I)-catalyzed synthesis of this compound.
Table 1: Rh(I)-Catalyzed Asymmetric Hydroformylation/Crotylation
| Step | Starting Material | Catalyst/Reagents | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Asymmetric Hydroformylation/Crotylation | 1-vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | 1. [Rh(acac)(CO)2], (S,S,S)-Bis(diazaphospholane) ligand2. trans-crotylpinacolboronate, BF3·OEt2 | Homoallylic alcohol intermediate | 51 | >20:1 | 93 |
Table 2: Subsequent Transformations and Final Product Formation
| Step | Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Diastereomeric Ratio (dr) | Overall Yield (%) |
| Ozonolysis/Wittig Olefination | Homoallylic alcohol intermediate | 1. O3, PPh32. Ph3P=C(CH3)CO2Et | α,β-Unsaturated ester | 85 (2 steps) | N/A | N/A |
| Asymmetric Hydrogenation | α,β-Unsaturated ester | [Rh(COD)2]BF4, (R,R)-Me-BPE | Saturated ester intermediate | 98 | >20:1 | N/A |
| Deprotection/Lactonization | Saturated ester intermediate | 1. TMSCHN22. Distannoxane catalyst | (+)-Prelog-Djerassi Lactone | 75 (2 steps) | N/A | 57 (from vinyl ortho ester) |
Experimental Protocols
Rh(I)-Catalyzed Asymmetric Hydroformylation/Tandem Crotylation
This procedure details the one-pot synthesis of the homoallylic alcohol intermediate, establishing the C2, C3, and C4 stereocenters.
Materials:
-
1-vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
-
[Rh(acac)(CO)2]
-
(S,S,S)-Bis(diazaphospholane) ligand
-
trans-crotylpinacolboronate
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Syngas (1:1 CO/H2)
-
Dichloromethane (DCM), freshly distilled
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(acac)(CO)2] (1.0 mol%) and the (S,S,S)-Bis(diazaphospholane) ligand (1.2 mol%).
-
Add freshly distilled DCM and stir the solution at room temperature for 15 minutes.
-
Add a solution of 1-vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (1.0 equiv) in DCM.
-
Pressurize the flask with syngas (1:1 CO/H2) to 100 psi and stir at 50 °C for 24 hours.
-
Cool the reaction mixture to -78 °C and carefully vent the syngas.
-
Add trans-crotylpinacolboronate (1.5 equiv) followed by the dropwise addition of BF3·OEt2 (1.5 equiv).
-
Stir the mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the homoallylic alcohol intermediate.
Ozonolysis and Wittig Olefination
This two-step sequence transforms the homoallylic alcohol into an α,β-unsaturated ester.
Materials:
-
Homoallylic alcohol intermediate from Step 1
-
Ozone (O3)
-
Triphenylphosphine (B44618) (PPh3)
-
(Carbethoxymethylene)triphenylphosphorane (B24862) (Ph3P=C(CH3)CO2Et)
-
Dichloromethane (DCM), freshly distilled
-
Methanol (MeOH)
Procedure:
-
Dissolve the homoallylic alcohol intermediate (1.0 equiv) in a mixture of DCM and MeOH (4:1) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with argon to remove excess ozone.
-
Add triphenylphosphine (1.2 equiv) and allow the solution to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Without further purification, dissolve the crude aldehyde in DCM.
-
Add (carbethoxymethylene)triphenylphosphorane (1.5 equiv) and stir at room temperature for 16 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the α,β-unsaturated ester.
Rh(I)-Catalyzed Asymmetric Hydrogenation
This step stereoselectively reduces the double bond of the α,β-unsaturated ester to set the C6 stereocenter.
Materials:
-
α,β-Unsaturated ester from Step 2
-
[Rh(COD)2]BF4
-
(R,R)-Me-BPE ligand
-
Hydrogen (H2) gas
-
Dichloromethane (DCM), freshly distilled
Procedure:
-
In a glovebox, charge a pressure vessel with [Rh(COD)2]BF4 (1.0 mol%) and (R,R)-Me-BPE (1.1 mol%).
-
Add freshly distilled DCM and stir for 20 minutes.
-
Add a solution of the α,β-unsaturated ester (1.0 equiv) in DCM.
-
Seal the vessel, remove from the glovebox, and pressurize with H2 gas to 500 psi.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully vent the hydrogen and concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the saturated ester intermediate.
Deprotection and Lactonization
The final steps to unmask the carboxylic acid and cyclize to the lactone.
Materials:
-
Saturated ester intermediate from Step 3
-
Trimethylsilyldiazomethane (TMSCHN2)
-
Distannoxane catalyst
-
Methanol (MeOH)
-
Hexane
Procedure:
-
Dissolve the saturated ester intermediate (1.0 equiv) in a mixture of toluene and MeOH (3:1).
-
Add TMSCHN2 (2.0 M in hexanes, 1.5 equiv) dropwise at room temperature and stir for 1 hour.
-
Concentrate the mixture under reduced pressure to remove excess TMSCHN2 and solvent.
-
Dissolve the resulting methyl ester in toluene.
-
Add the distannoxane catalyst (5 mol%) and heat the mixture to 80 °C for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (+)-Prelog-Djerassi Lactone.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Rh(I)-catalyzed hydroformylation/crotylation sequence.
References
Synthesis of Prelog-Djerassi Lactone: A Chiral Auxiliary Approach
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of complex molecules is a cornerstone of modern organic chemistry. The Prelog-Djerassi lactone, a key degradation product of the methymycin (B1233876) and narbomycin (B1235643) families of macrolide antibiotics, serves as a benchmark target for asymmetric synthesis. Its structure, featuring multiple stereocenters, presents a significant synthetic challenge. This document details the application of chiral auxiliaries, particularly Evans oxazolidinones, in the highly diastereoselective synthesis of the (+)-Prelog-Djerassi lactone.
Introduction
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1][2] Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse.[1] The Evans oxazolidinone auxiliaries, developed by David A. Evans, are powerful tools for asymmetric aldol (B89426) reactions, enabling the formation of specific stereoisomers with high fidelity.[1][3] This approach has been successfully applied to the synthesis of the this compound, establishing the crucial stereocenters with exceptional control.[4][5]
Synthetic Strategy Overview
The synthesis hinges on a diastereoselective aldol reaction between a chiral propionimide, derived from an Evans auxiliary, and a protected aldehyde. The steric influence of the chiral auxiliary directs the approach of the aldehyde to the enolate, leading to the formation of one predominant diastereomer. Subsequent transformations, including removal of the auxiliary and lactonization, afford the target this compound.
Caption: General workflow for the synthesis of this compound using a chiral auxiliary.
Quantitative Data Summary
The following table summarizes the reported yields and diastereoselectivities for key steps in the synthesis of (+)-Prelog-Djerassi lactone using an Evans-type chiral auxiliary.
| Step | Chiral Auxiliary/Reagent | Aldehyde | Diastereomeric Ratio (syn:anti or erythro:threo) | Yield (%) | Reference |
| Aldol Reaction | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived imide | (S)-2-methyl-3-(tert-butyldimethylsilyloxy)propanal | >400:1 (erythro:threo) | 85-91 | [4] |
| Aldol Reaction | N-propionylbornanesultam | meso-2,4-dimethylglutaraldehyde | >98:2 | 61-71 | [6] |
| Overall Synthesis | Evans Oxazolidinone approach | Not applicable | Not applicable | ~57 | [7] |
Experimental Protocols
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the preparation of the chiral N-propionyl oxazolidinone.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the key stereochemistry-defining step.
Caption: Key steps in the Evans asymmetric aldol reaction.
Materials:
-
Chiral N-propionyl oxazolidinone (from Protocol 1)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (B128534) (Et₃N)
-
(S)-Aldehyde
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.
-
Cool the reaction mixture back down to -78 °C.
-
Add a solution of the (S)-aldehyde (1.2 eq) in anhydrous DCM dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding methanol, followed by saturated aqueous NaHCO₃ and 30% H₂O₂. Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous Na₂SO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired aldol adduct.
Protocol 3: Auxiliary Removal and Lactonization
This protocol describes the cleavage of the chiral auxiliary and the formation of the lactone ring.
Materials:
-
Aldol adduct (from Protocol 2)
-
Lithium hydroxide (B78521) (LiOH) or Lithium hydroperoxide (LiOOH)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
p-Toluenesulfonic acid (p-TsOH) or an equivalent acid catalyst
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis of the Auxiliary:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add an aqueous solution of LiOH or LiOOH (excess).
-
Stir the mixture at 0 °C until the starting material is consumed (monitor by TLC).
-
Concentrate the mixture to remove THF.
-
Wash the aqueous layer with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl at 0 °C.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the hydroxy acid.
-
-
Lactonization:
-
Dissolve the crude hydroxy acid in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Wash the solution with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by chromatography or recrystallization to obtain the (+)-Prelog-Djerassi lactone.
-
Conclusion
The synthesis of the this compound utilizing chiral auxiliaries, particularly the Evans oxazolidinones, stands as a classic example of the power and precision of asymmetric synthesis. The protocols outlined provide a framework for the stereocontrolled construction of this important molecule. The high diastereoselectivity achieved in the key aldol condensation step underscores the effectiveness of this strategy for accessing complex, stereochemically rich targets relevant to natural product synthesis and drug discovery.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. york.ac.uk [york.ac.uk]
- 5. york.ac.uk [york.ac.uk]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Evans Auxiliary in the Diastereoselective Synthesis of Prelog-Djerassi Lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the highly stereocontrolled synthesis of the (+)-Prelog-Djerassi lactone, a key chiral building block in the synthesis of various macrolide antibiotics. This methodology, pioneered by D. A. Evans and J. Bartroli, leverages the power of the Evans chiral auxiliary to establish crucial stereocenters with exceptional fidelity.
Introduction
The Prelog-Djerassi lactone is a vital intermediate in the total synthesis of numerous polyketide natural products. Its stereochemically dense structure presents a significant synthetic challenge. The Evans asymmetric aldol (B89426) reaction, utilizing a chiral oxazolidinone auxiliary, offers a robust and predictable solution for constructing the intricate stereochemical relationships within the lactone's framework. The key principle involves the temporary attachment of a chiral auxiliary to a propionate (B1217596) unit, which directs the stereochemical course of subsequent alkylation and aldol reactions. The auxiliary is then cleaved and can be recovered, rendering the process efficient and practical.
Core Synthesis Strategy
The synthesis commences with the preparation of a chiral N-propionyl oxazolidinone derived from (1S,2R)-norephedrine. This chiral auxiliary guides a diastereoselective alkylation with methallyl iodide to set the first stereocenter. Subsequent transformations, including hydroboration-oxidation and oxidation, lead to a chiral aldehyde. A highly diastereoselective Evans syn-aldol reaction with another equivalent of the chiral propionimide auxiliary establishes the next two contiguous stereocenters. Finally, cleavage of the auxiliary and lactonization of the resulting seco-acid furnishes the target (+)-Prelog-Djerassi lactone.
Quantitative Data Summary
The following table summarizes the reported yields and diastereoselectivities for the key steps in the synthesis of the (+)-Prelog-Djerassi lactone using the Evans auxiliary.
| Step | Reaction | Yield (%) | Diastereoselectivity (d.r.) | Reference |
| 1. Diastereoselective Alkylation | Alkylation of the lithium enolate of the chiral propionimide | 73 | 97:3 | [1] |
| 2. Aldehyde Formation | Hydroboration-oxidation followed by Parikh-Doering oxidation | 85-91 | >99.9% retention of chirality | [1] |
| 3. Diastereoselective Aldol Reaction | Boron-mediated aldol reaction of the chiral aldehyde and propionimide | 70-75 | >400:1 (erythro:threo) | [1] |
| 4. Auxiliary Cleavage | Hydrolysis of the aldol adduct with LiOH/H₂O₂ | High | Not Applicable | [1] |
| 5. Lactonization | Formation of the lactone from the seco-acid | High | Not Applicable | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Chiral N-Propionyl Oxazolidinone Auxiliary
This protocol describes the preparation of the chiral N-propionyl oxazolidinone from (1S,2R)-(+)-norephedrine.
Materials:
-
(1S,2R)-(+)-norephedrine
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene (anhydrous)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
Part A: Synthesis of the Oxazolidinone
-
To a solution of (1S,2R)-(+)-norephedrine in anhydrous toluene, add anhydrous potassium carbonate and diethyl carbonate.
-
Heat the mixture to reflux with a Dean-Stark trap to remove ethanol.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude oxazolidinone. Purify by recrystallization or column chromatography.
Part B: N-Acylation with Propionyl Chloride
-
Dissolve the purified oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir the mixture for 30 minutes at -78 °C.
-
Add propionyl chloride dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation
This protocol details the diastereoselective alkylation of the chiral N-propionyl oxazolidinone with methallyl iodide.
Materials:
-
Chiral N-propionyl oxazolidinone
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Methallyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the LDA solution dropwise to the cooled solution. Stir the mixture for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add methallyl iodide dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the alkylated product. A diastereomeric ratio of approximately 97:3 is expected.[1]
Protocol 3: Evans Syn-Aldol Reaction
This protocol describes the highly diastereoselective boron-mediated aldol reaction.
Materials:
-
Alkylated product from Protocol 2 (after conversion to the corresponding aldehyde)
-
Chiral N-propionyl oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral N-propionyl oxazolidinone in anhydrous CH₂Cl₂ and cool to 0 °C under an inert atmosphere.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of Et₃N. Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add a solution of the chiral aldehyde (derived from the product of Protocol 2) in CH₂Cl₂ dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding methanol, followed by the slow and careful addition of a mixture of methanol and 30% H₂O₂ at 0 °C.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Dilute the reaction mixture with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or flash column chromatography to yield the syn-aldol adduct with high diastereoselectivity (>400:1).[1]
Protocol 4: Cleavage of the Chiral Auxiliary and Lactonization
This protocol details the removal of the chiral auxiliary and the subsequent formation of the this compound.
Materials:
-
Syn-aldol adduct from Protocol 3
-
Lithium hydroxide (B78521) (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Hydrochloric acid (HCl), 1 M
-
Acetic anhydride (B1165640)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
Part A: Auxiliary Cleavage
-
Dissolve the syn-aldol adduct in a mixture of THF and water at 0 °C.
-
Add a solution of LiOH in water, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at 0 °C for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the excess peroxide by the addition of an aqueous solution of Na₂SO₃.
-
Acidify the mixture with 1 M HCl to pH ~3 and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the crude seco-acid. The chiral auxiliary can be recovered from the aqueous layer.
Part B: Lactonization
-
Dissolve the crude seco-acid in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add acetic anhydride and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until the lactonization is complete (monitored by TLC).
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the (+)-Prelog-Djerassi lactone.
Visualizations
Reaction Scheme: Synthesis of (+)-Prelog-Djerassi Lactone
References
Application Notes and Protocols: Synthesis of Prelog-Djerassi Lactone from meso-2,4-dimethylglutaric Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Prelog-Djerassi lactone is a crucial chiral building block in the synthesis of numerous macrolide antibiotics. Its stereochemically dense structure has made it a benchmark target for asymmetric synthesis. This document outlines a detailed protocol for the stereoselective synthesis of the this compound, commencing from the achiral starting material, meso-2,4-dimethylglutaric anhydride (B1165640). The described methodology follows a multi-step sequence involving anhydride opening, reduction, and subsequent cyclization and oxidation steps.
Experimental Protocols
This synthesis is a multi-step process. The following protocols detail the key stages to obtain the this compound.
Step 1: Synthesis of Aldehyde Acid from meso-2,4-dimethylglutaric Anhydride
The initial steps to convert meso-2,4-dimethylglutaric anhydride to the key aldehyde acid intermediate are carried out with an overall yield of 55%.[1] This transformation involves a sequence of reactions that create the necessary stereocenters and functional groups for the subsequent cyclization.
Detailed experimental procedures for this multi-step conversion are often specific to the chosen synthetic route and require careful execution as documented in the primary literature.
Step 2: Mercuricyclization-Demercuration
Following the formation of the aldehyde acid, the subsequent key steps involve mercuricyclization-demercuration. This process, followed by acetal (B89532) hydrolysis and lactol oxidation, yields the this compound. The combined yield for this sequence, which also includes the chromatographic separation of the desired product from its C-2 epimer, is 32%.[1]
Step 3: Oxidation of Lactols
It is noteworthy that the diastereomeric lactols formed during the synthesis are oxidized at different rates. The precursor to the this compound is produced significantly faster than its C-2 epimer.[1] This rate difference can be exploited to enhance the stereoselectivity of the process. Care must be taken to ensure the oxidation reaction proceeds to completion to accurately reflect the stereoselectivity of the preceding demercuration step.[1]
Step 4: Chromatographic Separation
The final step involves the chromatographic separation of the this compound from its C-2 epimer to yield the pure product.[1]
Quantitative Data
The following table summarizes the reported yields for the key stages of the synthesis.
| Reaction Stage | Overall Yield (%) |
| Conversion of meso-2,4-dimethylglutaric anhydride to aldehyde acid intermediate | 55%[1] |
| Mercuricyclization-demercuration, acetal hydrolysis, lactol oxidation, and chromatographic separation | 32%[1] |
Visualizing the Workflow
The following diagram illustrates the high-level workflow for the synthesis of this compound from meso-2,4-dimethylglutaric anhydride.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Organoiron Complexes in the Synthesis of Prelog-Djerassi Lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of organoiron complexes in the stereocontrolled synthesis of the (+)-Prelog-Djerassi lactone. This key chiral building block is a degradation product of the macrolide antibiotic methymycin (B1233876) and serves as a crucial intermediate in the synthesis of various other macrolides. The application of tricarbonyl(diene)iron complexes provides a powerful method for controlling stereochemistry in the early stages of the synthesis, leading to an efficient construction of the target molecule.
Introduction
The Prelog-Djerassi lactone is a benchmark target in asymmetric synthesis due to its dense stereochemical array. The use of organoiron chemistry, as pioneered by A. J. Pearson, offers an elegant solution to establish the requisite stereocenters. The core strategy involves the use of a tricarbonyl(diene)iron moiety to protect a diene system and to direct subsequent functionalization. This approach commences with the readily available cis-5,7-dimethylcyclohepta-1,3-diene, which is complexed with an iron tricarbonyl group. The resulting organoiron complex then serves as a stereodirecting template for a sequence of reactions that ultimately furnish the (+)-Prelog-Djerassi lactone in high optical purity.[1]
Synthetic Strategy Overview
The overall synthetic strategy, as developed by Pearson and Lai, can be summarized in the following key stages:
-
Complexation: Formation of a tricarbonyl(diene)iron complex from cis-5,7-dimethylcyclohepta-1,3-diene to protect the diene and set the stage for stereocontrolled transformations.
-
Diol Formation and Protection: Dihydroxylation of the uncomplexed double bond followed by acetylation.
-
Enzymatic Desymmetrization: Enantioselective hydrolysis of the diacetate to yield a chiral hydroxy acetate (B1210297).
-
Oxidative Decomplexation and Ozonolysis: Removal of the iron tricarbonyl group to liberate the diene, followed by oxidative cleavage to form a key dialdehyde (B1249045) intermediate.
-
Lactonization and Final Transformations: A series of reactions to construct the lactone ring and install the final stereocenters.
This sequence of reactions highlights the utility of organoiron complexes in masking the reactivity of a diene while allowing for transformations on other parts of the molecule, and then being readily removed under oxidative conditions.
Data Presentation
Table 1: Key Transformations and Yields in the Organoiron-Mediated Synthesis of (+)-Prelog-Djerassi Lactone
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Complexation | cis-5,7-Dimethylcyclohepta-1,3-diene | Tricarbonyl(cis-5,7-dimethylcyclohepta-1,3-diene)iron | Fe(CO)₅ or Fe₂(CO)₉, heat | High (Typical) | [2] |
| 2 | Dihydroxylation and Acetylation | Tricarbonyl(cis-5,7-dimethylcyclohepta-1,3-diene)iron | cis-3,7-Diacetoxy-4,6-dimethylcycloheptene-Fe(CO)₃ | 1. OsO₄, NMO; 2. Ac₂O, Pyridine (B92270) | Not specified | [1] |
| 3 | Enzymatic Hydrolysis | cis-3,7-Diacetoxy-4,6-dimethylcycloheptene-Fe(CO)₃ | Chiral Hydroxy Acetate-Fe(CO)₃ | Porcine pancreatic lipase (B570770) | 39 | [1] |
| 4 | Oxidative Decomplexation | Chiral Hydroxy Acetate-Fe(CO)₃ | Chiral Hydroxy Acetate Diene | Ce(NH₄)₂(NO₃)₆ (CAN) | High (Typical) | [3] |
Note: Specific yields for some steps were not detailed in the initial communication and are noted as "Not specified". Yields for complexation and decomplexation are typically high for these types of reactions.
Experimental Protocols
Protocol 1: Synthesis of Tricarbonyl(cis-5,7-dimethylcyclohepta-1,3-diene)iron
This protocol is a general procedure for the complexation of a diene with an iron carbonyl source.
Materials:
-
cis-5,7-Dimethylcyclohepta-1,3-diene
-
Diiron nonacarbonyl (Fe₂(CO)₉) or Iron pentacarbonyl (Fe(CO)₅)
-
Anhydrous solvent (e.g., benzene, toluene, or dibutyl ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reflux
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add cis-5,7-dimethylcyclohepta-1,3-diene (1.0 eq).
-
Add the anhydrous solvent to dissolve the diene.
-
Under a positive pressure of nitrogen, add diiron nonacarbonyl (1.1 - 1.5 eq) portion-wise to the stirred solution. Alternatively, if using iron pentacarbonyl, it can be added via syringe.
-
Heat the reaction mixture to reflux (typically 50-140 °C, depending on the solvent and iron carbonyl source) and monitor the reaction progress by TLC or GC until the starting diene is consumed.[2] The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove any insoluble iron byproducts. Wash the Celite pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude tricarbonyl(cis-5,7-dimethylcyclohepta-1,3-diene)iron complex.
-
The crude product, a yellow oil, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane (B92381) or petroleum ether).
Protocol 2: Dihydroxylation and Acetylation of the Uncomplexed Double Bond
Materials:
-
Tricarbonyl(cis-5,7-dimethylcyclohepta-1,3-diene)iron
-
Osmium tetroxide (OsO₄)
-
N-methylmorpholine N-oxide (NMO)
-
Acetone (B3395972)/Water solvent mixture
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine
-
Standard laboratory glassware
Procedure:
-
Dissolve the tricarbonyl(cis-5,7-dimethylcyclohepta-1,3-diene)iron complex (1.0 eq) in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) (1.2 eq) to the solution.
-
To the stirred solution, add a catalytic amount of osmium tetroxide (as a solution in toluene).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol complex.
-
Dissolve the crude diol in pyridine and cool to 0 °C.
-
Add acetic anhydride (2.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to give the diacetate complex, which can be purified by chromatography.
Protocol 3: Enzymatic Hydrolysis of the Diacetate Complex
Materials:
-
cis-3,7-Diacetoxy-4,6-dimethylcycloheptene-Fe(CO)₃
-
Porcine pancreatic lipase (PPL)
-
Phosphate (B84403) buffer (pH 7)
-
Organic solvent (e.g., hexane)
Procedure:
-
Prepare a suspension of the diacetate complex in a phosphate buffer (pH 7).
-
Add porcine pancreatic lipase to the suspension.
-
Stir the mixture vigorously at room temperature. The progress of the hydrolysis can be monitored by TLC or chiral HPLC.
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess in both the resulting monoacetate and the unreacted diacetate.
-
Extract the mixture with an organic solvent.
-
Separate the monoacetate product from the unreacted diacetate by column chromatography. The yield of the desired (+)-hydroxy acetate is reported to be around 39%, with the remainder being recovered starting material.[1]
Protocol 4: Oxidative Decomplexation
Materials:
-
Chiral Hydroxy Acetate-Fe(CO)₃ complex
-
Ceric ammonium (B1175870) nitrate (B79036) (CAN)
-
Ethanol (B145695) or Acetone
-
Standard laboratory glassware
Procedure:
-
Dissolve the chiral hydroxy acetate-Fe(CO)₃ complex in ethanol or acetone at 0 °C.
-
Prepare a solution of ceric ammonium nitrate (CAN) (2.5-3.0 eq) in water or the same solvent.
-
Add the CAN solution dropwise to the stirred solution of the iron complex. Gas evolution (CO) will be observed.
-
Continue stirring at 0 °C for a short period (typically 15-30 minutes) after the addition is complete. Monitor the disappearance of the yellow color of the starting material.
-
Quench the reaction by adding water.
-
Extract the organic product with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the decomplexed diene, which can be purified by column chromatography if necessary.[3]
Visualizations
Caption: Synthetic pathway to (+)-Prelog-Djerassi lactone.
Caption: Workflow for complexation and decomplexation steps.
Conclusion
The use of tricarbonyl(diene)iron complexes represents a highly effective strategy for the stereocontrolled synthesis of the this compound. This methodology leverages the ability of the iron tricarbonyl moiety to act as a protecting group and a stereodirecting element. The protocols provided herein offer a guide for researchers to apply this powerful tool in the synthesis of complex natural products and their analogues. The mild conditions for both the formation and removal of the organoiron complex make it an attractive component in a multi-step synthetic campaign.
References
Application Notes and Protocols: Prelog-Djerassi Lactone as a Chiral Building Block in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prelog-Djerassi lactone, formally known as (+)-(2R,3R,4S,6R)-tetrahydro-2,4-dimethyl-6-((S)-1-methyl-2-oxopropyl)-2H-pyran-2-one, is a crucial chiral building block in the stereoselective synthesis of numerous polyketide natural products, particularly macrolide antibiotics. Its rigid structure, containing multiple stereocenters, provides a reliable scaffold for the elaboration of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and utilization of the this compound in the total synthesis of key natural products.
First isolated as a degradation product of the macrolide antibiotics narbomycin (B1235643) and methymycin, the this compound has become a benchmark for stereocontrolled synthesis. Its intrinsic chirality allows for the transfer of stereochemical information to subsequent reaction products, making it an invaluable tool for asymmetric synthesis.
Applications in Natural Product Synthesis
The this compound serves as a versatile starting material or key intermediate in the synthesis of a wide array of natural products. Its densely functionalized and stereochemically defined structure allows for a variety of chemical transformations to build up the carbon skeleton of complex molecules.
Key applications include:
-
Macrolide Antibiotics: The most prominent application is in the synthesis of macrolide antibiotics such as methymycin, narbomycin, and pikromycin. The lactone core often represents a significant portion of the final macrolide aglycone.
-
Polyketide Synthesis: As a polyketide fragment itself, it is an ideal starting point for the synthesis of other polyketide natural products and their analogues for structure-activity relationship (SAR) studies.
-
Chiral Pool Synthesis: It is a valuable member of the "chiral pool," providing a readily available source of multiple stereocenters for the synthesis of enantiomerically pure compounds.
Synthesis of (+)-Prelog-Djerassi Lactone
Several synthetic routes to the (+)-Prelog-Djerassi lactone have been developed, often employing strategies such as asymmetric aldol (B89426) reactions, enzymatic resolutions, and transformations of chiral precursors derived from the chiral pool. One notable and efficient approach involves an asymmetric hydroformylation/crotylation tandem sequence.[1][2][3]
Synthetic Scheme: Asymmetric Hydroformylation/Crotylation Approach
A highly efficient synthesis of (+)-Prelog-Djerassi lactone has been achieved in three isolations with a 57% overall yield starting from a known vinyl ortho ester.[1][3] This route utilizes a Rh(I)-catalyzed asymmetric hydroformylation/crotylation tandem sequence to establish the C2-C4 stereochemistry and a Rh(I)-catalyzed asymmetric hydrogenation to set the C6 stereocenter.[1][3]
Caption: Synthesis of (+)-Prelog-Djerassi Lactone.
Experimental Protocol: Synthesis of (+)-Prelog-Djerassi Lactone via Asymmetric Hydroformylation/Crotylation
Materials:
-
Vinyl ortho ester
-
Rh(acac)(CO)2
-
Chiral phosphine (B1218219) ligand (e.g., (R,S)-JosiPhos)
-
Syngas (CO/H2)
-
trans-Crotylboronate
-
Hydrogen gas
-
Oxidizing agent (e.g., PCC or Dess-Martin periodinane)
-
Solvents: Toluene, Dichloromethane (DCM), Methanol (B129727) (MeOH)
Procedure:
-
Asymmetric Hydroformylation/Crotylation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the vinyl ortho ester in toluene.
-
Add the Rh(I) catalyst and the chiral phosphine ligand.
-
Pressurize the flask with syngas (1:1 CO/H2) and heat the reaction mixture.
-
After completion of the hydroformylation (monitored by TLC or GC-MS), cool the reaction and purge with argon.
-
Add the trans-crotylboronate and stir at room temperature until the aldehyde is consumed.
-
Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
-
-
Asymmetric Hydrogenation:
-
Dissolve the resulting homoallylic alcohol in methanol in a hydrogenation vessel.
-
Add the Rh(I) catalyst and a suitable chiral ligand.
-
Pressurize the vessel with hydrogen gas and stir vigorously.
-
Upon completion, filter the catalyst and concentrate the solution.
-
-
Oxidation and Lactonization:
-
Dissolve the hydrogenated product in DCM.
-
Add an oxidizing agent (e.g., PCC or Dess-Martin periodinane) and stir at room temperature.
-
Monitor the reaction for the formation of the lactone.
-
Upon completion, quench the reaction, and purify the crude product by flash chromatography to yield the (+)-Prelog-Djerassi lactone.
-
Quantitative Data for Synthesis of (+)-Prelog-Djerassi Lactone
| Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| 1 | Vinyl Ortho Ester | Homoallylic Alcohol | 1. Rh(I), Chiral Ligand, CO/H22. trans-Crotylboronate | ~70 | >20:1 d.r. | [1],[2] |
| 2 | Homoallylic Alcohol | Dihydroxy Intermediate | Rh(I), Chiral Ligand, H2 | ~95 | >99% e.e. | [1] |
| 3 | Dihydroxy Intermediate | (+)-Prelog-Djerassi Lactone | Oxidation (e.g., DMP) | ~85 | - | [1] |
| Overall | Vinyl Ortho Ester | (+)-Prelog-Djerassi Lactone | Three Steps | ~57 | >99% e.e. | [1],[3] |
Application in the Total Synthesis of Methymycin
Methymycin is a 12-membered macrolide antibiotic. The this compound serves as a key chiral building block for the synthesis of its aglycone, methynolide (B1254734). The synthesis involves the strategic coupling of the lactone-derived fragment with another segment to construct the full carbon backbone, followed by macrolactonization.
Synthetic Strategy for Methynolide
The total synthesis of methynolide can be achieved by a convergent approach where the this compound is modified and coupled with a C9-C13 fragment. Key transformations include the reductive opening of the lactone, olefination to introduce the C8-C9 double bond, and a final macrolactonization step.
References
Application of Prelog-Djerassi Lactone in Macrolide Antibiotic Synthesis: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Prelog-Djerassi lactone is a pivotal chiral building block in the total synthesis of numerous macrolide antibiotics. First identified as a degradation product of methymycin (B1233876) and narbomycin, its well-defined stereochemistry provides a robust scaffold for the stereocontrolled construction of the complex polypropionate chains characteristic of this class of natural products.[1] This document provides detailed application notes and protocols for the use of the this compound in the synthesis of macrolide antibiotics, with a focus on the synthesis of 6-deoxyerythronolide B, the aglycone precursor to the erythromycin (B1671065) family of antibiotics.
Synthesis of (+)-Prelog-Djerassi Lactone
The enantiomerically pure (+)-Prelog-Djerassi lactone can be synthesized from various chiral pool starting materials, including D-glucose. The following protocol outlines a key transformation in a multi-step synthesis.
Experimental Protocol: Ozonolysis for the Formation of (+)-Prelog-Djerassi Lactone Methyl Ester
This protocol describes the ozonolysis of a precursor to yield the target lactone.
-
Materials:
-
Precursor 8-(2R,6R) (161 mg, 0.7 mmol)
-
Ethyl acetate (B1210297) (12 mL)
-
Nitrogen gas
-
-
Procedure:
-
Dissolve the precursor 8-(2R,6R) in ethyl acetate at -10 °C.
-
Bubble ozone through the solution for 8 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Flush the system with nitrogen gas to remove excess ozone.
-
Purify the crude product by flash chromatography to afford the (+)-Prelog-Djerassi lactone methyl ester.
-
-
Expected Yield: 105 mg (70%)
Application in the Total Synthesis of 6-Deoxyerythronolide B
The this compound serves as a key fragment for the construction of the C1-C9 segment of 6-deoxyerythronolide B. The synthesis involves a series of stereocontrolled reactions, including aldol (B89426) additions and a final macrolactonization step.
Logical Workflow for the Synthesis of 6-Deoxyerythronolide B
Caption: Synthetic strategy for 6-deoxyerythronolide B.
2.1. Key Experimental Protocols
Protocol 2.1.1: Evans-syn Aldol Condensation
This reaction is crucial for the stereocontrolled elongation of the carbon chain. The following is a representative protocol for an Evans syn aldol reaction used in the synthesis of a 6-deoxyerythronolide B precursor.[2][3]
-
Materials:
-
N-propionylthiazolidinethione
-
Aldehyde fragment derived from this compound
-
Titanium(IV) chloride (TiCl₄)
-
(-)-Sparteine
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve the N-propionylthiazolidinethione in DCM and cool to -78 °C.
-
Add TiCl₄, (-)-sparteine, and NMP sequentially.
-
Add the aldehyde fragment dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data for Aldol Reactions in Macrolide Synthesis
| Reaction Type | Lewis Acid/Base | Diastereomeric Ratio (syn:anti or dr) | Yield (%) | Reference |
| Evans syn-Aldol | TiCl₄, (-)-sparteine | >20:1 | 96 | [2] |
| Evans syn-Aldol | Ti(Oi-Pr)Cl₃ | 95:5 | 88 | [3] |
| Myers Alkylation | - | >20:1 | - | [3] |
Protocol 2.1.2: Yamaguchi Macrolactonization
This is a widely used and efficient method for the formation of the macrolide ring.[4]
-
Materials:
-
Seco-acid (acyclic precursor)
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (B128534) (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous toluene (B28343)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the seco-acid in anhydrous toluene.
-
Add triethylamine and stir the solution at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride and continue stirring for 1-2 hours to form the mixed anhydride (B1165640).
-
In a separate flask, prepare a large volume of anhydrous toluene and heat to reflux.
-
Slowly add the mixed anhydride solution to the refluxing toluene over several hours using a syringe pump to maintain high dilution conditions (final concentration ~0.001 M).
-
Simultaneously, add a solution of DMAP in toluene slowly to the refluxing mixture.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the macrolactone.
-
Quantitative Data for Macrolactonization in Erythronolide Synthesis
| Macrolactonization Method | Reagents | Yield (%) | Reference |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | 86 | [4] |
| Yamaguchi (modified) | 2,4,6-Trichlorobenzoyl chloride, DMAP | >80 | [4] |
| C-H Oxidative Macrolactonization | Pd(II)/bis-sulfoxide catalyst | 56 (over 2 cycles) |
Workflow for Yamaguchi Macrolactonization
Caption: Yamaguchi macrolactonization workflow.
Conclusion
The this compound remains a cornerstone in the stereoselective synthesis of macrolide antibiotics. Its rigid framework allows for predictable facial selectivity in key bond-forming reactions, such as aldol additions, enabling the construction of complex acyclic precursors with high diastereocontrol. The subsequent macrolactonization, often achieved with high efficiency using methods like the Yamaguchi protocol, completes the synthesis of these vital therapeutic agents. The protocols and data presented herein provide a valuable resource for researchers in the field of natural product synthesis and drug development.
References
Total Synthesis of Narbomycin via Prelog-Djerassi Lactone: Application Notes and Protocols for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the total synthesis of narbomycin (B1235643), a 14-membered macrolide antibiotic. The synthetic strategy hinges on the use of the Prelog-Djerassi lactone, a key chiral building block, to construct the aglycone core, narbonolide (B1238728). Subsequently, the synthesis is completed by the glycosylation of narbonolide with the deoxysugar D-desosamine. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Narbomycin is a macrolide antibiotic produced by Streptomyces venezuelae. Its structure comprises a 14-membered lactone ring (narbonolide) glycosidically linked to D-desosamine. The biological activity of narbomycin and its derivatives is a subject of ongoing research, with studies indicating their potential as antibacterial agents. The total synthesis of narbomycin is a significant challenge in organic chemistry, and the utilization of the this compound as a chiral starting material represents an elegant and efficient approach to this complex molecule.
The this compound is a degradation product of narbomycin and other macrolides, and its well-defined stereochemistry makes it an invaluable starting point for the stereocontrolled synthesis of the polypropionate backbone of narbonolide. This document outlines the key transformations involved in elaborating the this compound into narbonolide, followed by the crucial glycosylation step to afford narbomycin.
Synthetic Strategy Overview
The total synthesis of narbomycin from the this compound can be conceptually divided into two main stages:
-
Synthesis of Narbonolide: This stage involves the chemical modification and elaboration of a synthetic equivalent of the this compound to construct the full carbon skeleton of narbonolide. Key transformations include aldol (B89426) reactions, olefination, and macrolactonization.
-
Glycosylation of Narbonolide: In this final stage, the synthesized narbonolide is coupled with a protected derivative of the deoxysugar D-desosamine. Subsequent deprotection furnishes the final target molecule, narbomycin.
Caption: Overall workflow for the total synthesis of narbomycin.
Experimental Protocols
The following protocols are compiled from various literature sources and represent a plausible synthetic route. Researchers should consult the original literature for full experimental details and characterization data.
I. Synthesis of Narbonolide from a this compound Equivalent
The synthesis of narbonolide from a this compound equivalent is a multi-step process. A key strategy involves the coupling of two fragments derived from chiral precursors, often including a synthetic equivalent of the this compound which constitutes the C1-C9 segment, and a C10-C15 segment.
Protocol: Representative Fragment Coupling and Macrolactonization
-
Fragment A (C1-C9, from this compound equivalent): A suitable derivative of the this compound is elaborated to introduce the required functional groups and extend the carbon chain. This typically involves protection of hydroxyl groups, reduction of the lactone to a diol, selective oxidation, and subsequent chain extension reactions.
-
Fragment B (C10-C15): This fragment is prepared separately, often from commercially available chiral starting materials.
-
Fragment Coupling: The two fragments are coupled using standard carbon-carbon bond-forming reactions, such as an Evans aldol reaction or a Nozaki-Hiyama-Kishi (NHK) coupling.
-
Pre-macrocyclization Modifications: The coupled product is then further modified to prepare it for the ring-closing step. This may involve deprotection and oxidation steps.
-
Macrolactonization: The linear precursor is subjected to macrolactonization conditions to form the 14-membered ring of narbonolide. Common methods include Yamaguchi esterification followed by intramolecular cyclization.
Illustrative Reaction Conditions (based on similar syntheses):
-
Nozaki-Hiyama-Kishi Coupling: CrCl2, NiCl2, in a polar aprotic solvent like DMF or DMSO.
-
Yamaguchi Macrolactonization: 2,4,6-trichlorobenzoyl chloride, triethylamine, followed by DMAP in a non-polar solvent like toluene (B28343) under high dilution.
II. Synthesis of D-desosamine Donor
The synthesis of the glycosyl donor, a protected form of D-desosamine, is a critical prerequisite for the glycosylation step. This can be achieved through a multi-step synthesis from readily available starting materials or by degradation of natural products like erythromycin (B1671065) A.[1]
Protocol: General Steps for D-desosamine Synthesis
-
Starting Material: A suitable chiral precursor, such as L-rhamnal, is often used.
-
Functional Group Manipulations: A series of reactions including epoxidation, azide (B81097) introduction (for the amino group), and protection of hydroxyl groups are carried out.
-
Introduction of the Dimethylamino Group: The azide is reduced to an amine, which is then dimethylated.
-
Activation of the Anomeric Center: The anomeric position is converted into a good leaving group, such as a trichloroacetimidate (B1259523), to facilitate the glycosylation reaction.
III. Glycosylation of Narbonolide and Final Deprotection
The final stage of the synthesis involves the stereoselective coupling of the narbonolide aglycone with the protected D-desosamine donor.
Protocol: Glycosylation and Deprotection
-
Glycosylation Reaction:
-
Dissolve narbonolide (1.0 eq) and the protected D-desosamine trichloroacetimidate donor (1.5-2.0 eq) in a dry, inert solvent such as dichloromethane (B109758) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.3 eq), dropwise.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Deprotection:
-
Dissolve the protected narbomycin in a suitable solvent system.
-
The choice of deprotection conditions depends on the protecting groups used for the desosamine (B1220255) moiety. Common methods include acidic hydrolysis for silyl (B83357) ethers or hydrogenolysis for benzyl (B1604629) ethers.
-
After deprotection, purify the final product, narbomycin, by chromatography.
-
Quantitative Data
The following table summarizes representative yields for key steps in the total synthesis of narbomycin and its precursors, as reported in the literature. It is important to note that yields can vary significantly depending on the specific reagents, conditions, and scale of the reaction.
| Step | Reaction | Reagents | Solvent | Yield (%) | Reference |
| 1 | Synthesis of this compound Equivalent | Multi-step | - | - | Varies |
| 2 | Fragment Coupling (e.g., NHK) | CrCl2, NiCl2 | DMF | 90-96 | [2][3] |
| 3 | Macrolactonization (e.g., Yamaguchi) | 2,4,6-trichlorobenzoyl chloride, DMAP | Toluene | High | [4] |
| 4 | Glycosylation of Narbonolide | D-desosamine donor, TMSOTf | CH2Cl2 | Moderate | [1] |
| 5 | Biotransformation of Narbonolide to Pikromycin (B1677795) | S. venezuelae mutant | ATCC172 media | 72 | [1] |
Note: The biotransformation of narbonolide to pikromycin (which involves glycosylation and subsequent oxidation) provides a high-yielding alternative to chemical glycosylation.[1]
Biological Activity and Applications
Narbomycin exhibits antibacterial activity, and its derivatives are of interest for the development of new antibiotics. The deoxysugar moiety, D-desosamine, is crucial for its biological activity.[5][6] The total synthesis of narbomycin and its analogs allows for the creation of novel structures with potentially improved therapeutic properties. Drug development professionals can utilize these synthetic routes to:
-
Generate a library of narbomycin derivatives with modified sugar or macrolactone moieties.
-
Investigate the structure-activity relationships (SAR) to optimize antibacterial potency and spectrum.
-
Develop probes to study the mechanism of action of macrolide antibiotics.
Caption: Biological significance and applications of narbomycin.
Conclusion
The total synthesis of narbomycin utilizing the this compound as a chiral starting point is a testament to the power of modern organic synthesis. The protocols and data presented here provide a foundation for researchers to explore this fascinating molecule and its potential applications in medicine. The ability to synthetically access narbomycin and its derivatives opens up new avenues for the discovery of novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. Biocatalytic Synthesis of Pikromycin, Methymycin, Neomethymycin, Novamethymycin, and Ketomethymycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of 10-deoxymethynolide and narbonolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Synthesis and Application of Rare Deoxy Amino l-Sugar Analogs to Probe Glycans in Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Methymycin Utilizing the Prelog-Djerassi Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the total synthesis of the macrolide antibiotic methymycin (B1233876). The synthetic strategy hinges on the utilization of the Prelog-Djerassi lactone, a key chiral building block that establishes the stereochemistry of a significant portion of the methynolide (B1254734) aglycone. This approach offers a robust and stereocontrolled route to this important natural product. The protocols outlined herein are based on established synthetic transformations and provide a comprehensive guide for researchers in the field of organic synthesis and medicinal chemistry.
Introduction
Methymycin is a 12-membered macrolide antibiotic, first isolated from Streptomyces species, that exhibits antibacterial activity. Its structure consists of the aglycone methynolide, which is glycosidically linked to the deoxysugar D-desosamine. The complex stereochemical array of methynolide has made it a challenging and popular target for total synthesis.
A key strategic disconnection in many syntheses of methymycin involves the retrosynthesis of methynolide from smaller, stereochemically defined fragments. One of the most elegant approaches employs the this compound, or a derivative thereof, as a chiral precursor. This lactone contains the C2, C3, C4, and C6 stereocenters of methynolide, making it an invaluable starting point for a convergent and stereocontrolled synthesis.
This application note details a synthetic sequence commencing from a this compound-type intermediate, detailing its elaboration into the seco-acid of methynolide, followed by macrolactonization and final glycosylation to afford methymycin.
Retrosynthetic Analysis and Strategy
The overall synthetic strategy is a convergent approach. Methymycin is retrosynthetically disconnected at the glycosidic bond to yield methynolide and a D-desosamine donor. Methynolide is then disconnected via a macrolactonization to its seco-acid. This seco-acid is further broken down into two key fragments: a C1-C8 segment derived from a this compound-type intermediate and a C9-C11 fragment.
Logical Relationship of the Synthetic Strategy
Caption: Retrosynthetic analysis of methymycin.
Synthesis of Key Intermediates and Final Product
The following sections provide detailed experimental protocols for the key transformations in the total synthesis of methymycin, starting from a this compound-type intermediate.
Elaboration of the this compound-Type Intermediate
The synthesis begins with a suitably protected this compound derivative, which is elaborated to form the C1-C8 fragment of methynolide. This typically involves reductive opening of the lactone, protection of the resulting hydroxyl groups, and functional group manipulations to install the required termini for fragment coupling.
Fragment Coupling and Synthesis of the Seco-Acid
The C1-C8 fragment, derived from the this compound, is coupled with the C9-C11 fragment. A common method for this coupling is a Wittig-type reaction or an aldol (B89426) addition, followed by oxidation state adjustments to form the seco-acid of methynolide.
Macrolactonization
The crucial macrocyclization of the seco-acid to form the 12-membered lactone of methynolide is a key step. Several methods can be employed, with the Yamaguchi macrolactonization being a widely used and effective protocol.
Experimental Workflow for Methynolide Synthesis
Caption: Synthetic workflow from the this compound to methynolide.
Glycosylation to Afford Methymycin
The final step in the total synthesis is the glycosylation of methynolide with a protected D-desosamine donor. The Schmidt glycosylation, using a trichloroacetimidate (B1259523) donor, is a reliable method for forming the β-glycosidic linkage.
Experimental Protocols
The following are representative protocols for the key stages of the synthesis.
Protocol 4.1: Yamaguchi Macrolactonization of the Seco-Acid
-
Preparation: To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (B28343) (0.01 M) under an argon atmosphere, add triethylamine (B128534) (4.0 equiv).
-
Activation: To this solution, add 2,4,6-trichlorobenzoyl chloride (2.0 equiv) and stir the mixture at room temperature for 2 hours.
-
Cyclization: The resulting solution of the mixed anhydride (B1165640) is then added dropwise via a syringe pump over 6 hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP) (10.0 equiv) in anhydrous toluene (0.001 M) at 70 °C.
-
Work-up: After stirring for an additional 12 hours at 70 °C, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to afford methynolide.
Protocol 4.2: Schmidt Glycosylation of Methynolide
-
Preparation: To a solution of methynolide (1.0 equiv) and the D-desosamine trichloroacetimidate donor (1.5 equiv) in anhydrous dichloromethane (B109758) (0.05 M) containing activated 4 Å molecular sieves, cool the mixture to -40 °C under an argon atmosphere.
-
Initiation: Add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equiv) in anhydrous dichloromethane dropwise.
-
Reaction: Stir the reaction mixture at -40 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction with triethylamine. The mixture is then warmed to room temperature, diluted with dichloromethane, and filtered through a pad of Celite. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Deprotection: The crude product is purified by silica gel column chromatography to yield protected methymycin. Subsequent standard deprotection steps are carried out to furnish the final product, methymycin.
Data Presentation
The following tables summarize representative yields for the key stages of a total synthesis of methymycin employing the this compound strategy.
Table 1: Synthesis of Key Fragments and Seco-Acid
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Elaboration of PDL Intermediate | Protected this compound | Multi-step sequence | C1-C8 Fragment | 60-70 |
| Synthesis of C9-C11 Fragment | Commercially available starting materials | Multi-step sequence | C9-C11 Fragment | 55-65 |
| Fragment Coupling and Elaboration | C1-C8 Fragment, C9-C11 Fragment | Wittig reaction, oxidation, hydrolysis | Seco-Acid of Methynolide | 75-85 |
Table 2: Final Steps of Methymycin Total Synthesis
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| Macrolactonization | Seco-Acid of Methynolide | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, Toluene | Methynolide | 60-70 |
| Glycosylation | Methynolide | D-desosamine trichloroacetimidate, TMSOTf, CH2Cl2 | Protected Methymycin | 70-80 |
| Deprotection | Protected Methymycin | Standard deprotection conditions | Methymycin | >90 |
Conclusion
The total synthesis of methymycin via a this compound-type intermediate represents a highly effective and stereocontrolled strategy. The protocols and data presented in this application note provide a detailed guide for researchers engaged in the synthesis of complex natural products and the development of novel macrolide antibiotics. This approach highlights the power of using chiral pool starting materials to efficiently construct complex molecular architectures.
Application Notes and Protocols for Enzymatic Resolution in Prelog-Djerassi Lactone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of the (+)-Prelog-Djerassi lactone, a key chiral building block in the synthesis of various macrolide antibiotics. The central focus of this document is the application of enzymatic kinetic resolution to establish the key stereochemistry of a precursor, offering a highly selective and efficient method for obtaining the desired enantiomer.
Introduction
The Prelog-Djerassi lactone is a vital intermediate in the total synthesis of numerous biologically active natural products. Its stereochemically dense structure presents a significant synthetic challenge. Chemoenzymatic strategies, which combine the versatility of chemical synthesis with the high selectivity of biocatalysis, offer an elegant solution to this challenge. This document details a chemoenzymatic approach wherein a meso-diacetate precursor is desymmetrized through a highly selective enzymatic hydrolysis, a critical step that defines the stereochemistry of the final product.
Overall Synthetic Strategy
The synthesis commences with the conversion of cis-5,7-dimethylcyclohepta-1,3-diene to all-cis-3,7-diacetoxy-4,6-dimethylcycloheptene. This meso-diacetate then undergoes a crucial enzymatic kinetic resolution. A lipase-catalyzed hydrolysis selectively removes one of the acetate (B1210297) groups, yielding an optically active hydroxy acetate. This chiral intermediate is then further transformed through a series of chemical steps to afford the target (+)-Prelog-Djerassi lactone with high optical purity.
Key Experimental Data
The following table summarizes the quantitative data for the key enzymatic resolution step in the synthesis of the (+)-Prelog-Djerassi lactone. This data is based on the work of Pearson and Lai, who first reported this chemoenzymatic approach.
| Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| all-cis-3,7-Diacetoxy-4,6-dimethylcycloheptene | Lipase (B570770) | (3S,4R,6S,7R)-3-Hydroxy-7-acetoxy-4,6-dimethylcycloheptene | - | >98 |
Note: The original communication reports a high optical purity for the final this compound, implying a very high enantiomeric excess for the intermediate hydroxy acetate. The exact yield for the enzymatic step was not explicitly detailed in the initial communication.
Detailed Experimental Protocols
The following protocols are based on established methodologies for enzymatic resolutions and the specific details provided in the synthesis of the this compound.
Protocol 1: Synthesis of all-cis-3,7-Diacetoxy-4,6-dimethylcycloheptene*
This protocol describes the chemical synthesis of the meso-diacetate substrate required for the enzymatic resolution.
Materials:
-
cis-5,7-Dimethylcyclohepta-1,3-diene
-
Appropriate oxidizing agent (e.g., osmium tetroxide followed by lead tetraacetate or other dihydroxylation/acetoxylation reagents)
-
Anhydrous organic solvents (e.g., dichloromethane, pyridine)
-
Acetic anhydride (B1165640)
-
Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)
Procedure:
-
Dissolve cis-5,7-dimethylcyclohepta-1,3-diene in a suitable anhydrous solvent under an inert atmosphere.
-
Perform a dihydroxylation of the double bonds. This can be achieved through various methods, such as treatment with a catalytic amount of osmium tetroxide and a co-oxidant (e.g., N-methylmorpholine N-oxide), followed by reductive workup.
-
Following the dihydroxylation, the resulting diol is acetylated. Add acetic anhydride and a suitable base (e.g., pyridine (B92270) or triethylamine) to the reaction mixture.
-
Stir the reaction at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure all-cis-3,7-diacetoxy-4,6-dimethylcycloheptene.
Protocol 2: Enzymatic Resolution of all-cis-3,7-Diacetoxy-4,6-dimethylcycloheptene*
This protocol details the key enzymatic hydrolysis step to produce the chiral hydroxy acetate.
Materials:
-
all-cis-3,7-Diacetoxy-4,6-dimethylcycloheptene
-
Lipase (e.g., from Candida sp. or Pseudomonas sp. - screening may be necessary to find the optimal lipase)
-
Phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (optional, e.g., tetrahydrofuran, acetone)
-
Standard laboratory glassware for enzymatic reactions (pH meter, temperature-controlled shaker/stirrer)
-
Extraction solvents (e.g., ethyl acetate)
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination.
Procedure:
-
Prepare a phosphate buffer solution (pH 7.0) and bring it to the desired reaction temperature (typically room temperature or 30-37 °C).
-
Disperse the lipase in the buffer solution. The amount of lipase will depend on its activity and should be optimized.
-
Dissolve the all-cis-3,7-diacetoxy-4,6-dimethylcycloheptene in a minimal amount of a water-miscible organic co-solvent if necessary to aid solubility, and add it to the enzyme solution.
-
Stir the reaction mixture gently at a constant temperature.
-
Monitor the progress of the reaction by TLC or by taking aliquots and analyzing them by GC or HPLC. The reaction should be stopped at approximately 50% conversion to obtain both the product and the remaining starting material in high enantiomeric excess.
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Separate the resulting hydroxy acetate from the unreacted diacetate by column chromatography.
-
Determine the enantiomeric excess of the hydroxy acetate and the remaining diacetate using a suitable chiral HPLC or GC method.
Subsequent Steps to (+)-Prelog-Djerassi Lactone
The optically active (3S,4R,6S,7R)-3-hydroxy-7-acetoxy-4,6-dimethylcycloheptene is then converted to the (+)-Prelog-Djerassi lactone through a four-step chemical sequence. This typically involves:
-
Protection of the free hydroxyl group.
-
Oxidative cleavage of the cycloheptene ring to form a dicarboxylic acid derivative.
-
Deprotection of the hydroxyl group.
-
Lactonization to form the final (+)-Prelog-Djerassi lactone.
The specific reagents and conditions for these steps can be found in the original literature by Pearson and Lai.
Conclusion
The chemoenzymatic synthesis of the (+)-Prelog-Djerassi lactone, featuring a key lipase-catalyzed kinetic resolution, represents a powerful strategy for the efficient and highly selective production of this important chiral building block. The protocols and data presented in these application notes provide a solid foundation for researchers in organic synthesis and drug development to implement this methodology in their work. The high enantioselectivity of the enzymatic step underscores the value of biocatalysis in modern synthetic chemistry.
Application Notes and Protocols for the Large-Scale Synthesis of Prelog-Djerassi Lactone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of (+)-Prelog-Djerassi lactone, a crucial chiral building block in the synthesis of various macrolide antibiotics. The following sections outline three distinct and scalable synthetic strategies, complete with quantitative data, detailed methodologies, and visual workflows to facilitate practical application in a research and development setting.
Introduction
The Prelog-Djerassi lactone, with its defined stereochemistry, is a pivotal intermediate in the total synthesis of numerous complex natural products, including the erythromycin (B1671065) and rifamycin (B1679328) families of antibiotics. Its efficient and scalable synthesis is of significant interest to the pharmaceutical and organic synthesis communities. This document details three prominent and scalable synthetic routes, providing a comparative overview to aid in the selection of the most suitable method based on available starting materials, equipment, and desired scale.
The described methods are:
-
Route 1: An efficient synthesis commencing from the readily available (-)-trans-pulegenic acid, notable for its use of ozonolysis.
-
Route 2: A highly convergent and atom-economical approach employing a Rhodium-catalyzed asymmetric hydroformylation/crotylation tandem sequence starting from a vinyl ortho ester.
-
Route 3: A chemoenzymatic strategy that utilizes an enzymatic hydrolysis for the key stereochemical differentiation, starting from cis-5,7-dimethylcyclohepta-1,3-diene.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the three distinct synthetic routes to (+)-Prelog-Djerassi lactone, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: From (-)-trans-Pulegenic Acid | Route 2: Asymmetric Hydroformylation/Crotylation | Route 3: From cis-5,7-Dimethylcyclohepta-1,3-diene |
| Starting Material | (-)-trans-Pulegenic acid | 1-Vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | cis-5,7-Dimethylcyclohepta-1,3-diene |
| Overall Yield | ~22-27%[1] | 57%[1] | High Optical Purity (Yield not specified)[2] |
| Number of Steps | 7 steps (plus 3 for diastereomer recycling)[1] | 3 isolations[1] | 5 steps |
| Key Reactions | Ozonolysis, Methylation | Asymmetric Hydroformylation, Crotylation, Hydrogenation | Diacetoxylation, Enzymatic Hydrolysis |
| Chiral Source | Chiral pool (pulegenic acid) | Chiral catalyst | Enzymatic resolution |
Synthetic Route 1: From (-)-trans-Pulegenic Acid
This synthetic pathway leverages the chiral pool by starting with (-)-trans-pulegenic acid. A key transformation in this sequence is the ozonolysis of an advanced intermediate to construct the lactone core. The overall yield can be enhanced by recycling an undesired diastereoisomer.[1]
Logical Workflow for Route 1
Caption: Synthesis of this compound from (-)-trans-pulegenic acid.
Experimental Protocol
Step 1: Synthesis of the Grieco Intermediate
The Grieco intermediate is prepared from (-)-trans-pulegenic acid in six steps with an overall yield of 43%. This can be increased to 56% by recycling an unwanted diastereomer.[1] A detailed procedure for the initial step is as follows:
-
To a solution of (-)-trans-pulegenic acid (16.8 g, 0.1 mol) in anhydrous ether (600 mL) at 0°C, slowly add a solution of methyllithium (B1224462) (125 mL, 1.6 M) in anhydrous ether (220 mL) over 1 hour.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[3]
-
Pour the reaction mixture into a vigorously stirred, chilled 1M HCl solution.[3]
-
Extract the aqueous layer three times with ether.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which is purified by column chromatography.
(Subsequent steps to complete the synthesis of the Grieco intermediate involve standard organic transformations and are to be carried out according to established literature procedures.)
Step 2: Ozonolysis of the Advanced Intermediate
A solution of the advanced intermediate (derived from the Grieco intermediate) in a suitable solvent (e.g., dichloromethane, methanol) is cooled to -78°C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the starting material. The excess ozone is then removed by purging with oxygen or nitrogen. A reductive workup is then performed, typically using dimethyl sulfide (B99878) or zinc dust in acetic acid, to yield the desired aldehyde or ketone, which then cyclizes to the lactone.
Step 3: Methylation
The resulting lactone is methylated using a standard procedure, such as treatment with diazomethane (B1218177) or methyl iodide in the presence of a base, to yield the final (+)-Prelog-Djerassi lactone methyl ester.
Synthetic Route 2: Asymmetric Hydroformylation/Crotylation
This highly efficient, enantioselective synthesis starts from an achiral vinyl ortho ester and utilizes a Rhodium(I)-catalyzed asymmetric hydroformylation/crotylation tandem sequence to set key stereocenters. A subsequent asymmetric hydrogenation establishes the final stereocenter. This route is notable for its high overall yield and minimal number of isolation steps.[1]
Logical Workflow for Route 2
Caption: Synthesis via asymmetric hydroformylation/crotylation.
Experimental Protocol
Step 1: Asymmetric Hydroformylation/Crotylation Tandem Sequence
A general procedure for the hydroformylation is as follows:
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In a stainless-steel autoclave, charge the Rhodium precursor (e.g., [Rh(acac)(CO)2]) and the chiral ligand under an inert atmosphere.[4]
-
Add the vinyl ortho ester substrate and a suitable solvent (e.g., toluene).[5]
-
Pressurize the autoclave with syngas (a mixture of CO and H2) to the desired pressure.[4]
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
After cooling and depressurizing, the crotylating agent is added in situ to react with the newly formed aldehyde.
Step 2: Asymmetric Hydrogenation and Lactonization
The product from the tandem reaction is then subjected to an asymmetric hydrogenation using a suitable chiral Rhodium catalyst to set the final stereocenter. Subsequent acidic workup or spontaneous cyclization affords the (+)-Prelog-Djerassi lactone.
Synthetic Route 3: From cis-5,7-Dimethylcyclohepta-1,3-diene
This approach utilizes organoiron chemistry to prepare a meso-diacetate intermediate, which is then subjected to an enantioselective enzymatic hydrolysis to create a chiral hydroxy acetate (B1210297). This intermediate is then converted in four subsequent steps to the optically pure (+)-Prelog-Djerassi lactone.[2]
Logical Workflow for Route 3
Caption: Chemoenzymatic synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of cis-3,7-Diacetoxy-4,6-dimethylcycloheptene
cis-5,7-Dimethylcyclohepta-1,3-diene is converted to the corresponding meso-diacetate using established organoiron chemistry protocols.
Step 2: Enantioselective Enzymatic Hydrolysis
A general procedure for lipase-catalyzed hydrolysis is as follows:
-
Dissolve the meso-diacetate in a suitable buffer solution, potentially with a co-solvent to aid solubility.
-
Add the selected lipase (B570770) (e.g., Porcine Pancreatic Lipase, Candida antarctica Lipase B). The enzyme can be free or immobilized.
-
Stir the mixture at a controlled temperature and pH until the desired conversion is reached, monitoring the progress by techniques such as TLC or HPLC.
-
Upon completion, extract the product with an organic solvent. The unreacted diacetate can often be recovered and recycled.
-
Purify the resulting chiral hydroxy acetate by column chromatography.
Step 3: Conversion to (+)-Prelog-Djerassi Lactone
The optically active hydroxy acetate is then converted to the final product in four steps, which typically involve oxidation and lactonization reactions.
Conclusion
The choice of the most appropriate large-scale synthesis of this compound will depend on various factors including cost and availability of starting materials, scalability of the reactions, and the desired optical purity of the final product. The asymmetric hydroformylation/crotylation route offers the highest reported overall yield and efficiency. The synthesis from (-)-trans-pulegenic acid provides a viable alternative from a chiral pool starting material, while the chemoenzymatic route offers an elegant method for establishing chirality. The detailed protocols and comparative data herein serve as a valuable resource for the practical implementation of these synthetic strategies in a professional research and development environment.
References
Troubleshooting & Optimization
Technical Support Center: Prelog-Djerassi Lactone Synthesis
Welcome to the technical support center for the synthesis of the Prelog-Djerassi lactone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in this critical synthesis. The following sections provide answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the this compound synthesis?
A1: The overall yield is highly dependent on the chosen synthetic route and can range from approximately 22% over seven steps to as high as 57% in a more convergent three-isolation sequence.[1] One efficient approach involves the synthesis of the Grieco intermediate, which can be obtained in a 43% overall yield over six steps; this can be increased to 56% by recycling an unwanted diastereoisomer.[2]
Q2: Which steps are most critical for maximizing the overall yield?
A2: The two most critical, yield-determining stages in many common synthetic routes are the oxidative cleavage of a cyclic alkene precursor (often via ozonolysis) and the subsequent Baeyer-Villiger oxidation to form the lactone ring. Optimizing reagent choice, reaction conditions, and workup procedures for these two steps is paramount for achieving high yields.
Q3: What are the main differences between reductive and oxidative workup after ozonolysis?
A3: The choice of workup after the initial ozonide formation determines the final product of the oxidative cleavage.
-
Reductive Workup (e.g., using Zinc dust or Dimethyl Sulfide) quenches the reaction to yield aldehydes and/or ketones. This is typically desired when the resulting carbonyls are needed for subsequent steps.
-
Oxidative Workup (e.g., using hydrogen peroxide) will oxidize any aldehyde intermediates to carboxylic acids. This route is chosen if a carboxylic acid moiety is the target functional group.
Q4: Can I use an oxidant other than m-CPBA for the Baeyer-Villiger oxidation?
A4: Yes, while meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent, other peroxyacids or oxidation systems can be used. The reactivity generally follows the trend: Trifluoroperacetic acid (TFPAA) > m-CPBA > Peracetic acid > Hydrogen Peroxide.[3] However, using hydrogen peroxide is often more cost-effective and environmentally friendly, though it typically requires a catalyst (e.g., a Lewis acid) to be effective.
Troubleshooting Guides
Issue 1: Low Yield after Ozonolysis Step
Low yields following the ozonolysis of the alkene precursor can often be traced to the workup conditions or incomplete reaction.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Complex mixture of products; presence of carboxylic acids when aldehydes/ketones are expected. | Accidental oxidative workup; peroxide contamination. | Ensure the use of a proper reductive quenching agent like dimethyl sulfide (B99878) (DMS) or zinc dust immediately after the reaction. Ensure solvents are peroxide-free. |
| Significant amount of unreacted starting material. | Incomplete reaction; insufficient ozone delivery. | Monitor the reaction closely for a color change (e.g., the appearance of a blue color from excess ozone). Pass ozone through the solution until the indicator color persists. Use an appropriate solvent like methanol (B129727) or dichloromethane (B109758) at low temperatures (typically -78 °C). |
| Low recovery of desired product after purification. | Ozonide instability; volatile products. | Work up the reaction at low temperatures without allowing it to warm to room temperature before quenching. If low molecular weight aldehydes are expected, be mindful of their volatility during solvent removal. |
Issue 2: Poor Yield or Side Reactions in Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful but sensitive reaction. Low yields are often due to reagent choice, reaction conditions, or substrate-specific issues.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Slow or incomplete conversion of the ketone to the lactone. | Insufficiently reactive oxidant. | Switch to a more reactive peracid. For example, if peracetic acid gives low conversion, consider using m-CPBA or TFPAA. If using H₂O₂, ensure an effective catalyst (e.g., a Lewis acid like Sn-Beta zeolite) is present. |
| Formation of epoxy-lactones or other side products. | Competing epoxidation of other double bonds in the substrate. | If the substrate contains other alkene functionalities, a chemoselectivity issue may arise. Using a catalytic system with H₂O₂ (e.g., with an organoselenium catalyst) can sometimes favor the Baeyer-Villiger pathway over epoxidation. |
| Low yield despite full conversion of starting material. | Product degradation or hydrolysis. | The lactone product may be sensitive to acidic or basic conditions. Ensure the workup is performed under neutral or mildly acidic conditions. Buffer the reaction if necessary (e.g., with Na₂HPO₄). Non-polar solvents like dichloromethane are often preferred as they can decrease the rate of side reactions. |
Key Synthetic Pathways and Logic
The synthesis of the this compound often involves a logical sequence of transformations designed to build stereochemistry and install the required functional groups. A common strategy involves the oxidative cleavage of a cyclic precursor followed by oxidation to form the lactone.
Caption: General workflow for this compound synthesis.
This workflow illustrates the two key transformations. The initial ozonolysis cleaves the carbon-carbon double bond of a cyclic alkene, and a reductive workup yields a keto-aldehyde or diketone intermediate. This intermediate is then subjected to a Baeyer-Villiger oxidation, where an oxygen atom is inserted adjacent to one of the carbonyls to form the target lactone.
Troubleshooting Logic
When encountering low yields, a systematic approach to identify the root cause is crucial. The following decision tree can guide the troubleshooting process.
Caption: Decision tree for troubleshooting low synthesis yields.
Experimental Protocols
The following is a representative, high-yielding protocol for the final two key steps of the this compound synthesis, adapted from established literature.
Step 1: Ozonolysis of the Alkene Precursor
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Reaction Setup: A solution of the cyclic alkene precursor (1.0 equivalent) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) is prepared in a three-neck flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone (O₃) is bubbled through the solution. The reaction progress is monitored by the persistence of a blue color, indicating the presence of excess ozone and the complete consumption of the starting alkene.
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Workup (Reductive): Once the reaction is complete, the solution is purged with nitrogen or argon gas to remove excess ozone. Dimethyl sulfide ((CH₃)₂S, 2.0 equivalents) is added dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred for 4-6 hours.
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Purification: The solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica (B1680970) gel to yield the keto-aldehyde intermediate. A typical reported yield for this step is approximately 90%.
Step 2: Baeyer-Villiger Oxidation to form the Lactone
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Reaction Setup: The keto-aldehyde intermediate (1.0 equivalent) is dissolved in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere. Solid sodium bicarbonate (NaHCO₃, 2.0 equivalents) or sodium phosphate, dibasic (Na₂HPO₄) is added to buffer the reaction.
-
Oxidation: The mixture is cooled to 0 °C in an ice bath. meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.5 equivalents) is added portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The layers are separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography to afford the this compound. A typical reported yield for this step can be as high as 91%.
References
Technical Support Center: Separation of Diastereomers in Prelog-Djerassi Lactone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of diastereomers during the synthesis of the Prelog-Djerassi lactone.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of diastereomers in the this compound synthesis challenging?
A1: Diastereomers of the this compound and its synthetic intermediates possess very similar physicochemical properties due to their identical molecular weight and functional groups. The only difference lies in the three-dimensional arrangement of atoms at multiple stereocenters. This subtle structural variance requires highly selective separation techniques to achieve baseline resolution.[1]
Q2: What are the primary methods for separating diastereomers of the this compound and its precursors?
A2: The most common and effective methods for separating diastereomers in this context are:
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Column Chromatography: Primarily using silica (B1680970) gel as the stationary phase.[2][3]
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High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase chromatography can be employed, sometimes with chiral stationary phases (CSPs) for enhanced selectivity.[1][4]
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Gas Chromatography (GC): Often used for analysis of the final lactone's diastereomeric purity.[5]
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Crystallization: Particularly effective for purifying solid intermediates, such as aldol (B89426) adducts formed during the synthesis.[5]
Q3: At which stages of the this compound synthesis is diastereomer separation typically performed?
A3: Separation can be carried out at various stages. A key step often involves the purification of a diastereomeric intermediate, such as an aldol adduct or a protected alcohol, before cyclization to the lactone.[5] Separation of the final lactone diastereomers is also common.
Q4: How can I determine the diastereomeric ratio of my sample?
A4: The diastereomeric ratio is typically determined by analytical techniques such as:
-
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy: By integrating the signals of protons that are unique to each diastereomer.
-
Gas Chromatography (GC) or HPLC: By comparing the peak areas of the separated diastereomers.
Troubleshooting Guides
Problem 1: Poor or No Separation in Column Chromatography
Symptoms:
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A single broad peak is observed.
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Significant overlap between the peaks of the two diastereomers.
-
The diastereomeric ratio remains unchanged after chromatography.
Workflow for Troubleshooting Poor Column Chromatography Separation
Caption: Troubleshooting workflow for poor column chromatography separation.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Systematically screen different solvent systems with varying polarities. A common starting point for lactones is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Aim for an Rf value of ~0.3 for the target compound on TLC.[3] |
| Isocratic Elution is Ineffective | For diastereomers with very similar polarities, isocratic elution may not provide sufficient resolution. |
| Action: Employ a shallow gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve closely eluting compounds. | |
| Improper Column Packing | Air bubbles or channels in the silica gel bed will lead to a non-uniform flow of the mobile phase and poor separation. |
| Action: Ensure the silica gel is packed as a uniform slurry and allowed to settle without air pockets. Gently tap the column during packing to encourage even settling.[6] | |
| Column Overload | Loading too much sample onto the column will result in broad, overlapping bands. |
| Action: As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[3] | |
| Sample Loading Technique | If the sample is dissolved in a large volume of a strong solvent, it will spread out on the column, leading to poor resolution. |
| Action: Use a "dry loading" technique. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.[3] |
Problem 2: Difficulty in Achieving High Diastereomeric Purity by Crystallization
Symptoms:
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The diastereomeric ratio of the crystals is not significantly better than the starting mixture.
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The product oils out instead of crystallizing.
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Crystallization is very rapid, trapping impurities.
Workflow for Optimizing Crystallization
Caption: Workflow for optimizing diastereomer separation by crystallization.
| Possible Cause | Solution |
| Suboptimal Solvent System | The chosen solvent may be too good or too poor for the desired diastereomer, leading to co-precipitation or failure to crystallize. |
| Action: Systematically screen a range of solvents and solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. For aldol adducts, consider solvent systems like ether/pentane or ethyl acetate/hexane.[5] | |
| Rapid Crystallization | Cooling the solution too quickly can lead to the formation of small, impure crystals or an amorphous solid. |
| Action: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Slow cooling encourages the growth of larger, more perfect crystals. | |
| Supersaturation without Nucleation | The solution may be supersaturated, but crystal growth has not initiated. |
| Action: If you have a small amount of the pure desired diastereomer, use it as a seed crystal to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also sometimes initiate nucleation. | |
| Inherent Solubility Similarity | The solubilities of the two diastereomers in the chosen solvent system may be too similar for effective separation in a single crystallization. |
| Action: Multiple recrystallizations may be necessary to achieve high diastereomeric purity. Analyze the diastereomeric ratio of the crystals and the mother liquor after each step to monitor progress. |
Experimental Protocols
Protocol 1: Separation of Diastereomeric Intermediates by Silica Gel Column Chromatography
This protocol provides a general guideline for the separation of diastereomeric intermediates in the this compound synthesis.
1. Preparation:
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Determine the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation of the diastereomers and gives the target compound an Rf value of approximately 0.2-0.4. A common eluent is a mixture of hexane and ethyl acetate.
-
Prepare the Column:
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Select a glass column of appropriate size.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Add another thin layer of sand on top of the silica bed.
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2. Sample Loading:
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Wet Loading: Dissolve the crude mixture in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane (B109758) or the eluent). Carefully add the solution to the top of the column.
-
Dry Loading (Recommended for better resolution): Dissolve the crude mixture in a volatile solvent, add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using gradient elution, gradually increase the polarity of the eluent.
-
Monitor the fractions by TLC to identify which ones contain the desired diastereomer.
4. Isolation:
-
Combine the fractions containing the pure desired diastereomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Analysis of this compound Diastereomeric Purity by Gas Chromatography (GC)
This protocol is for the analysis of the final lactone product.
1. Instrument and Column:
-
Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column suitable for the separation of polar compounds. WCOT (Wall-Coated Open Tubular) columns such as Carbowax 20M or Methyl Silicone SE-54 have been reported to be effective.[5]
2. GC Conditions (Typical Starting Point):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/minute.
-
Final Hold: Hold at 220 °C for 10 minutes. (Note: The temperature program should be optimized for the specific column and instrument.)
-
3. Sample Preparation:
-
Prepare a dilute solution of the lactone sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter if necessary.
4. Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram.
-
Determine the diastereomeric ratio by integrating the peak areas of the corresponding diastereomers. A purity of >99% has been reported using this method.[5]
Quantitative Data
The following table summarizes typical outcomes for the separation of diastereomers in the context of this compound synthesis, based on literature reports.
| Separation Technique | Stage of Synthesis | Stationary/Solid Phase | Mobile Phase/Solvent | Observed Outcome | Reference |
| Column Chromatography | Intermediate Alcohol | Silica Gel | Hexane/Ethyl Acetate | Separation of epimers | - |
| Recrystallization | Aldol Adduct Intermediate | - | n-Pentane/Ether | Removal of minor C2-epimer impurity | [5] |
| Gas Chromatography | Final Lactone | Carbowax 20M or SE-54 | - | Diastereomeric purity of >99.9% established | [5] |
| HPLC | General Diastereomers | Silica Gel | Hexane/Isopropanol | Baseline separation of diastereomers | [1] |
References
Technical Support Center: Purification of Prelog-Djerassi Lactone by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Prelog-Djerassi lactone and its intermediates using chromatographic techniques.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound and its precursors.
Issue 1: Poor Separation of Diastereomers
Q: I am having difficulty separating the desired diastereomer of a this compound precursor from its epimer by column chromatography. What can I do?
A: Achieving good separation of diastereomers can be challenging. Here are several strategies you can employ:
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Optimize the Solvent System: The choice of eluent is critical. A slight change in the polarity of the mobile phase can significantly impact resolution.
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Systematically vary the ratio of your solvents (e.g., ethyl acetate (B1210297)/hexanes). Start with a low polarity and gradually increase it.[1]
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Consider trying a different solvent system altogether, for example, dichloromethane (B109758)/hexane or acetone/hexane.[2]
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers higher resolution than standard column chromatography. Reversed-phase HPLC is a powerful technique for separating closely related compounds.[3]
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Flash Chromatography: This technique, which uses pressure to increase the flow rate, can sometimes improve separation by minimizing diffusion of the compound bands.[4][5]
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Recrystallization: In some cases, if the crude mixture is a solid, recrystallization of the aldol (B89426) adduct before the final cyclization step can remove the unwanted diastereomer.[6]
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Derivative Formation: If the diastereomers are alcohols, converting them to silyl (B83357) ethers can alter their polarity and improve separation. After separation, the silyl group can be removed.[1]
Issue 2: Compound is Stuck on the Column
Q: My compound, a polar intermediate in the this compound synthesis, is not eluting from the silica (B1680970) gel column, even with a high percentage of polar solvent.
A: Highly polar compounds can interact strongly with the acidic silica gel, leading to poor elution.[2] Consider the following solutions:
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Use a More Polar Solvent System: If you are using ethyl acetate/hexanes, you can try switching to a more polar mobile phase, such as methanol (B129727)/dichloromethane.
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Add a Modifier: For very polar or basic compounds, adding a small amount of a modifier to the eluent can help. For example, a stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol can be added to dichloromethane (1-10%) to elute highly polar compounds.[2]
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Switch the Stationary Phase: If your compound is unstable on silica gel or interacts too strongly, consider using a different stationary phase like alumina (B75360) or Florisil.[2] You could also use reverse-phase silica.[2]
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Deactivate the Silica Gel: The acidity of silica gel can be reduced by treating it with a base, which may lessen its interaction with your compound.[2]
Issue 3: The Compound Decomposes on the Column
Q: I suspect my this compound intermediate is degrading on the silica gel column, as I am seeing multiple spots on TLC of the collected fractions that were not in the crude mixture.
A: Compound stability on silica gel is a common concern.[2] Here’s how to troubleshoot this issue:
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Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots, your compound is likely unstable on silica. A 2D TLC can also be used to check for stability.[2]
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Deactivate the Silica Gel: As mentioned previously, deactivating the silica gel can reduce its acidity and prevent degradation of acid-sensitive compounds.[2]
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Alternative Stationary Phases: Use a less acidic stationary phase like alumina or Florisil.[2]
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Minimize Contact Time: Use flash chromatography to reduce the time your compound spends on the column.[5]
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Work-up Procedure: Ensure your reaction work-up effectively removes any acidic or basic reagents that could contribute to degradation on the column.
Issue 4: Irregular Band Elution and Tailing
Q: My compound is eluting as a broad, tailing band instead of a sharp peak during column chromatography. What is causing this?
A: Band broadening and tailing can result from several factors related to column packing and sample loading.
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Improper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow.[7]
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Sample Loading: The sample should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.[8] Using a solvent that is too strong to dissolve the sample can lead to band broadening.[9]
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Solvent Polarity: If the eluent is not polar enough, the compound may move too slowly, leading to diffusion and tailing. Conversely, if it is too polar, the compound may elute too quickly with poor separation.
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Compound Overloading: Loading too much sample can saturate the stationary phase, causing tailing. A general rule of thumb is to use a silica gel to compound ratio of at least 20:1 for easy separations, and up to 100:1 for difficult ones.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for purifying this compound or its intermediates by flash chromatography?
A1: The optimal solvent system will depend on the specific intermediate being purified. However, mixtures of ethyl acetate and hexanes are commonly reported in the literature. For example, a system of 5% ethyl acetate in hexanes has been used for less polar intermediates, while more polar compounds may require higher concentrations of ethyl acetate, such as 35%.[1] It is always recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[10]
Q2: How can I monitor the progress of my column chromatography?
A2: Thin Layer Chromatography (TLC) is the standard method for monitoring the separation.[5] Collect fractions as the solvent elutes from the column and spot them on a TLC plate. By visualizing the spots (e.g., with a UV lamp or a staining agent), you can determine which fractions contain your desired compound and whether it is pure.
Q3: My compound has a very similar Rf to an impurity on TLC. How can I improve the separation on a column?
A3: A small difference in Rf values on TLC indicates a challenging separation. To improve resolution on the column:
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Use a higher ratio of stationary phase to sample: A ratio of 100:1 or 120:1 (silica gel:compound) may be necessary.[5]
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Use a longer column: This increases the surface area for interaction and can improve separation.
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Employ gradient elution: Start with a low polarity eluent and gradually increase the polarity. This can help to separate compounds with close Rf values.[5]
Q4: Can I use reversed-phase chromatography for purifying this compound?
A4: Yes, reversed-phase chromatography is a viable option, especially for polar compounds or for achieving high purity. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol).[3] This technique is particularly powerful for separating very similar molecules.[3]
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol provides a general procedure for purifying a this compound intermediate.
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TLC Analysis: Determine the optimal solvent system by running TLC plates with your crude reaction mixture. The ideal eluent should give your target compound an Rf value between 0.2 and 0.4.[10]
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Column Preparation:
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Select a column of appropriate size.
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Plug the bottom of the column with a small piece of cotton or glass wool.[8]
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Add a layer of sand.[8]
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Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pour it into the column.
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Allow the silica to settle, tapping the column gently to ensure even packing.
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Add another layer of sand on top of the silica gel.
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Equilibrate the column by running the starting eluent through it until the pack is stable.
-
-
Sample Loading:
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Dissolve the crude sample in a minimal amount of the eluent or a less polar solvent like dichloromethane.[8]
-
Carefully apply the sample to the top of the silica gel.
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Allow the sample to adsorb onto the silica by draining the solvent to the level of the top sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data Summary
| Intermediate/Product | Chromatographic Method | Stationary Phase | Eluent System | Observations | Reference |
| Aldol Adduct Intermediate | Flash Chromatography | Silica Gel | Not specified | Used for purification of the major diastereomer. | [6] |
| Silylated Alcohol Intermediate | Flash Silica Gel | 5% Ethyl Acetate/Hexanes | Successful separation from the chiral auxiliary. | [1] | |
| Tosyl Derivative Intermediate | Column Chromatography on Silica Gel | 35% Ethyl Acetate/Hexane | Purification of the tosylated product. | [1] | |
| This compound Methyl Ester | Flash Chromatographic Purification | Not specified | Not specified | Final purification step in the synthesis. | [11] |
Visualizations
Caption: A typical workflow for the purification of this compound intermediates by column chromatography.
Caption: A logical diagram for troubleshooting common issues in chromatography.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Purification [chem.rochester.edu]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. youtube.com [youtube.com]
- 10. columbia.edu [columbia.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrolled Synthesis of Prelog-Djerassi Lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of Prelog-Djerassi lactone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereocontrolled synthesis of this compound?
A1: The primary challenges in the synthesis of this compound lie in the precise control of its multiple stereocenters. Key difficulties include:
-
Diastereoselective Aldol (B89426) Additions: Achieving high diastereoselectivity in the formation of the C4-C5 bond is critical and can be influenced by the choice of reagents, Lewis acids, and reaction conditions.
-
Enantiocontrol: Establishing the correct absolute stereochemistry often relies on the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material, each with its own set of challenges.
-
Lactonization: The final ring-closing step to form the lactone can sometimes be low-yielding or accompanied by side reactions, especially with sterically hindered substrates.
-
Protecting Group Strategy: The synthesis involves multiple functional groups that require a robust protecting group strategy to ensure chemoselectivity throughout the reaction sequence.
Q2: How do I choose the right chiral auxiliary for my synthesis?
A2: The choice of a chiral auxiliary is crucial for inducing the desired stereochemistry. Evans' oxazolidinone auxiliaries are widely used and well-documented for their high diastereoselectivity in aldol reactions.[1] Key considerations when selecting an auxiliary include:
-
Proven Efficacy: Select auxiliaries with a strong track record for the specific type of transformation you are performing.
-
Ease of Attachment and Cleavage: The auxiliary should be easy to introduce and remove under mild conditions that do not compromise the stereochemical integrity of your molecule.[2]
-
Recoverability: For cost-effectiveness, the ability to recover and reuse the chiral auxiliary is a significant advantage.[2]
-
Influence on Stereoselectivity: Different auxiliaries can lead to different diastereomers. Ensure the chosen auxiliary will provide the desired stereochemical outcome.
Q3: What is the role of the Lewis acid in controlling the stereochemistry of the aldol addition?
A3: The Lewis acid plays a pivotal role in the stereochemical outcome of aldol reactions by coordinating to the carbonyl oxygen of the aldehyde and the chiral auxiliary.[3][4] This coordination pre-organizes the transition state, leading to a highly ordered, chair-like Zimmerman-Traxler transition state, which enhances facial selectivity.[5] The choice of Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can influence the degree of chelation and the geometry of the enolate, thereby affecting the diastereomeric ratio of the product.[3]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Evans Aldol Reaction
Potential Causes:
-
Incorrect Enolate Geometry: The formation of the undesired enolate isomer (E vs. Z) can lead to poor stereoselectivity.
-
Suboptimal Lewis Acid: The chosen Lewis acid may not be providing sufficient chelation control for the specific substrate.[3]
-
Reaction Temperature: Higher reaction temperatures can lead to a loss of selectivity by allowing the reaction to proceed through higher energy transition states.
-
Impure Reagents or Solvents: Traces of water or other impurities can interfere with the Lewis acid and disrupt the ordered transition state.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Enolate Formation Conditions | Ensure the use of appropriate bases (e.g., LDA, LHMDS) and conditions to favor the formation of the desired Z-enolate. |
| 2 | Screen Different Lewis Acids | Experiment with a range of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to find the optimal one for your substrate.[6] |
| 3 | Optimize Reaction Temperature | Perform the reaction at lower temperatures (e.g., -78 °C) to enhance diastereoselectivity.[6] |
| 4 | Ensure Anhydrous Conditions | Use freshly distilled, anhydrous solvents and properly dried reagents to avoid quenching the Lewis acid. |
Problem 2: Difficulty in Removing the Chiral Auxiliary
Potential Causes:
-
Steric Hindrance: The bulky nature of the chiral auxiliary can hinder the approach of the cleaving reagent.[7]
-
Incomplete Reaction: The cleavage reaction may not have gone to completion.
-
Side Reactions: The cleavage conditions may be causing undesired side reactions, such as epimerization or decomposition.[8]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Modify Cleavage Conditions | For hydrolytic cleavage, try stronger nucleophiles like LiOOH (from LiOH and H₂O₂). For reductive cleavage, ensure the appropriate reducing agent and conditions are used.[7] |
| 2 | Increase Reaction Time and/or Temperature | If the reaction is sluggish, cautiously increasing the reaction time or temperature may be necessary. Monitor for side reactions.[7] |
| 3 | Protect Other Functional Groups | If side reactions are an issue, consider protecting other sensitive functional groups before attempting to cleave the auxiliary. |
| 4 | Purification Strategy | The product and the cleaved auxiliary may have similar polarities. Optimize your chromatographic separation method to ensure a clean separation.[9] |
Quantitative Data Summary
The following table summarizes yields and diastereomeric ratios (d.r.) reported for key stereocontrolling steps in various synthetic approaches to this compound and its precursors.
| Synthetic Step | Chiral Control Method | Reagents/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Aldol Addition | Evans Oxazolidinone Auxiliary | 1. Bu₂BOTf, DIPEA, CH₂Cl₂; 2. Aldehyde | 73 | 97:3 | [10] |
| Hydroformylation/Crotylation | Rh(I)-catalyzed | Rh(acac)(CO)₂, Ligand, Syngas | 57 (overall) | - | [11] |
| Alkylation | Evans Oxazolidinone Auxiliary | 1. LDA, THF; 2. Alkyl Halide | 73 | 97:3 | [10] |
| Grieco Intermediate Synthesis | From (-)-trans-pulegenic acid | Multi-step | 43 (56 with recycling) | - | [12][13] |
Experimental Protocols
Detailed Methodology for a Representative Evans Aldol Reaction
This protocol is a generalized procedure based on established methods for achieving high diastereoselectivity in an Evans aldol reaction, a key step in many syntheses of the this compound.
-
Preparation of the N-Acyl Oxazolidinone:
-
To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.5 equiv).
-
Slowly add the desired acyl chloride (1.1 equiv) and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions of HCl, NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the N-acyl oxazolidinone by flash chromatography.
-
-
Diastereoselective Aldol Reaction:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 equiv). Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the aldehyde (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for several hours, monitoring its progress by TLC.
-
Quench the reaction at -78 °C by the addition of a pH 7 phosphate (B84403) buffer.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired diastereomer.
-
Visualizations
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Caption: Troubleshooting workflow for low diastereoselectivity in an aldol reaction.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Prelog-Djerassi Lactone
Welcome to the technical support center for the synthesis of the Prelog-Djerassi lactone. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound?
A1: Several synthetic routes to the this compound have been established. Some of the most common approaches include:
-
From (-)-trans-pulegenic acid: This route involves the formation of the key Grieco intermediate.[1][2] The overall yield can be improved by recycling unwanted diastereoisomers.[1][2]
-
Via Asymmetric Hydroformylation/Crotylation: A highly efficient route starting from a known vinyl ortho ester, achieving a high overall yield in a limited number of steps.[1]
-
Through Aldol (B89426) Condensation: Chiral enolates can be used to achieve high stereoselectivity in the key bond-forming steps.
-
Using a Baeyer-Villiger Oxidation: This reaction is often a crucial step for forming the lactone ring from a corresponding cyclic ketone.[1][3]
Q2: How can I improve the overall yield of my synthesis?
A2: Improving the overall yield often involves optimizing each step of the synthesis and minimizing losses during workup and purification. One specific strategy reported is the recycling of unwanted diastereoisomers, which has been shown to significantly increase the overall yield in syntheses starting from (-)-trans-pulegenic acid.[1][2] Careful control of reaction parameters such as temperature, reaction time, and reagent purity is also crucial.
Q3: What are the key intermediates I should be aware of?
A3: A key intermediate in several synthetic routes to the this compound is the Grieco intermediate .[1][2] The efficient synthesis of this intermediate is critical for the success of these routes.
Troubleshooting Guide
Low Yield
Q4: I am experiencing a low yield in the Baeyer-Villiger oxidation step. What are the possible causes and solutions?
A4: Low yields in Baeyer-Villiger oxidations can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side reactions.
-
-
Reagent Decomposition: The peroxyacid used (e.g., m-CPBA) may have decomposed.
-
Solution: Use fresh, high-purity peroxyacid. It is advisable to titrate the peroxyacid before use to determine its exact concentration.
-
-
Side Reactions: The use of certain peracids can lead to side reactions.[4]
-
Solution: Consider using a different oxidizing agent, such as hydrogen peroxide in the presence of a suitable catalyst.[3] The choice of solvent can also influence the reaction outcome.
-
-
Product Degradation: The lactone product may be sensitive to the reaction or workup conditions.
-
Solution: Ensure the workup procedure is performed promptly and under mild conditions. Quenching the reaction with a reducing agent like sodium thiosulfate (B1220275) is a standard procedure.[5]
-
Q5: My ozonolysis reaction is giving a low yield of the desired product. What should I check?
A5: Low yields in ozonolysis can often be traced to the workup procedure.
-
Improper Workup: The choice of workup (reductive or oxidative) is critical and depends on the desired product.[6][7]
-
Reductive Workup (for aldehydes/ketones): If the desired product is an aldehyde or ketone, ensure a proper reducing agent like dimethyl sulfide (B99878) (DMS) or zinc is used.[7] Incomplete reduction can lead to a mixture of products.
-
Oxidative Workup (for carboxylic acids): If a carboxylic acid is the target, an oxidizing agent like hydrogen peroxide should be used during workup.[7][8]
-
-
Ozone Quality and Delivery: Inconsistent ozone generation or delivery can lead to incomplete reactions.
-
Solution: Ensure your ozone generator is functioning correctly. Bubbling ozone through the solution until a characteristic blue color of unreacted ozone persists is a common endpoint indicator.[9]
-
Poor Stereoselectivity
Q6: I am struggling with poor diastereoselectivity in my aldol condensation step. How can I improve it?
A6: Achieving high stereoselectivity in aldol condensations is a common challenge. Several factors can be optimized:
-
Choice of Enolate: The geometry of the enolate (E or Z) plays a crucial role in determining the stereochemical outcome (syn or anti). The choice of base and reaction conditions for enolate formation is critical.
-
Lewis Acid/Catalyst: The use of chiral auxiliaries or catalysts can significantly enhance stereoselectivity.[10] For instance, Evans' chiral auxiliaries are well-known for directing stereoselective aldol additions. Boron enolates are also known to exhibit high levels of stereocontrol.
-
Reaction Temperature: Lowering the reaction temperature often improves stereoselectivity by favoring the transition state that leads to the desired diastereomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.[11]
Quantitative Data Summary
| Synthetic Route/Step | Key Reagents/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Overall Synthesis from (-)-trans-pulegenic acid | 6 steps to Grieco intermediate | 43 | - | [1][2] |
| Overall Synthesis with Recycling | Recycling of unwanted diastereoisomer | 56 | - | [1][2] |
| Asymmetric Hydroformylation/Crotylation | Rh(I)-catalyzed | 57 (overall) | - | |
| Alkylation of Chiral Enolate | Methallyl iodide | 73 | 97:3 | [12] |
| Oxidation of Alcohol to Aldehyde | Parikh-Doering oxidation | 85-91 | - | [12] |
Experimental Protocols
Synthesis of the Grieco Intermediate from (-)-trans-Pulegenic Acid
This protocol is a generalized representation based on literature descriptions.[2] Researchers should consult the primary literature for precise quantities and conditions.
-
Preparation of the starting material: (-)-trans-Pulegenic acid is the starting material for this synthetic sequence.
-
Multi-step conversion: The synthesis of the Grieco intermediate from pulegenic acid involves a sequence of six steps.
-
Key transformations: These steps typically involve functional group manipulations to construct the core structure of the intermediate.
-
Purification: Purification of the intermediate is typically achieved by flash column chromatography on silica (B1680970) gel.[2]
-
Recycling of diastereoisomers: To improve the overall yield, the unwanted diastereoisomer formed during the synthesis can be separated and recycled.[2]
Baeyer-Villiger Oxidation of a Cyclic Ketone
This is a general procedure and may require optimization for specific substrates.
-
Dissolution of Ketone: Dissolve the cyclic ketone precursor in a suitable solvent, such as dichloromethane (B109758) (DCM).
-
Addition of Peroxyacid: Cool the solution in an ice bath and slowly add a solution of a peroxyacid (e.g., m-CPBA) in the same solvent. The amount of peroxyacid is typically 1.1 to 1.5 equivalents.
-
Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor the progress by TLC.
-
Quenching: Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃).
-
Workup: Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the carboxylic acid byproduct, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude lactone by flash column chromatography.
Visualizations
Caption: Synthetic workflow for this compound from (-)-trans-pulegenic acid.
Caption: Troubleshooting guide for low yield in Baeyer-Villiger oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 4. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ozonolysis - Wikipedia [en.wikipedia.org]
- 10. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. scribd.com [scribd.com]
Technical Support Center: Recycling Unwanted Diastereomers in Prelog-Djerassi Lactone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Prelog-Djerassi lactone. The focus is on practical strategies for the separation and recycling of unwanted diastereomers to improve overall reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: Is it worthwhile to recycle the unwanted diastereomers in the this compound synthesis?
A1: Yes, recycling unwanted diastereomers can significantly improve the overall yield of the synthesis. For instance, in the preparation of the Grieco intermediate, a key precursor to the this compound, recycling of an undesired diastereomer has been shown to increase the overall yield from 43% to 56%.[1] In other reported syntheses, a three-step process to treat an unwanted diastereomer resulted in an additional 5% overall yield.[1]
Q2: What are the common methods for separating the desired and unwanted diastereomers?
A2: The primary methods for separating diastereomers in the context of this compound synthesis are:
-
Column Chromatography: This is a widely used technique to separate diastereomers based on their different affinities for the stationary phase.[2][3] Normal phase chromatography using silica (B1680970) gel is often effective.
-
Recrystallization: This technique exploits the different solubilities of diastereomers in a particular solvent system. The less soluble diastereomer will crystallize out of the solution, allowing for its separation.[3][4][5]
Q3: What is epimerization and how is it used to recycle unwanted diastereomers?
A3: Epimerization is the process of inverting the stereochemistry at a single chiral center in a molecule that has multiple chiral centers. In the context of this compound synthesis, an unwanted diastereomer can be treated with a base to deprotonate the carbon atom adjacent to the lactone carbonyl (the α-carbon). This forms a planar enolate intermediate. Subsequent reprotonation of this intermediate can lead to the formation of the desired, more stable diastereomer. This process is often governed by thermodynamic control, favoring the formation of the most stable product.
Q4: At which stage of the synthesis is it best to perform the recycling of diastereomers?
A4: The optimal stage for recycling depends on the specific synthetic route. It is generally advantageous to address the separation and epimerization of diastereomers at an intermediate stage, before the final lactone formation. This can prevent carrying through undesired isomers in subsequent steps, which can complicate purification and lower the overall yield. For example, recycling has been successfully implemented on key intermediates like the Grieco intermediate.[1]
Q5: What are the main challenges in the epimerization of lactone diastereomers?
A5: The primary challenges include:
-
Steric Hindrance: The accessibility of the α-proton can be hindered by nearby bulky groups, making deprotonation difficult.
-
Reaction Control: Achieving a favorable equilibrium that favors the desired diastereomer can be challenging. The relative stability of the diastereomers plays a crucial role.
-
Side Reactions: The use of strong bases can sometimes lead to undesired side reactions, such as hydrolysis of the lactone ring.
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers by Column Chromatography
Symptoms:
-
Co-elution of diastereomers, appearing as a single broad peak or overlapping peaks on TLC or HPLC.
-
Low recovery of pure diastereomers after chromatography.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for resolving the diastereomers. Troubleshooting Steps: 1. Perform a systematic TLC analysis with a range of solvent systems of varying polarities. 2. Consider using a less polar solvent system to increase the retention time and potentially improve separation. 3. Employ a gradient elution on your column, starting with a non-polar solvent and gradually increasing the polarity. |
| Incorrect Stationary Phase | The chosen stationary phase (e.g., silica gel) may not provide sufficient selectivity. Troubleshooting Steps: 1. If using silica gel, consider trying a different grade or particle size. 2. For difficult separations, explore other stationary phases like alumina (B75360) or consider using High-Performance Liquid Chromatography (HPLC) with a specialized column (e.g., chiral stationary phase, though not always necessary for diastereomers). |
| Column Overloading | Applying too much sample to the column can lead to band broadening and poor separation. Troubleshooting Steps: 1. Reduce the amount of crude material loaded onto the column. 2. Use a larger column with more stationary phase for the same amount of sample. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. Troubleshooting Steps: 1. Ensure the stationary phase is packed uniformly without any air bubbles. 2. Use the slurry method for packing to achieve a more homogenous column bed. |
Issue 2: Inefficient Epimerization of the Unwanted Diastereomer
Symptoms:
-
Low conversion of the unwanted diastereomer to the desired one after treatment with a base.
-
Formation of significant side products.
-
Recovery of starting material even after prolonged reaction times.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficiently Strong Base | The pKa of the α-proton on the lactone may require a stronger base for efficient deprotonation. Troubleshooting Steps: 1. If using a milder base (e.g., triethylamine), consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or a metal alkoxide (e.g., sodium methoxide). |
| Steric Hindrance | Bulky substituents near the α-carbon may be preventing the base from accessing the proton. Troubleshooting Steps: 1. Try using a sterically less hindered base. 2. Increase the reaction temperature to overcome the activation energy barrier, but monitor for decomposition. |
| Unfavorable Thermodynamic Equilibrium | The desired diastereomer may not be significantly more stable than the unwanted one under the reaction conditions. Troubleshooting Steps: 1. Perform the reaction at a higher temperature to favor the thermodynamic product. 2. Allow the reaction to proceed for a longer duration to ensure equilibrium is reached. 3. Consider computational modeling to predict the relative stabilities of the diastereomers. |
| Lactone Ring Opening | The use of nucleophilic bases or harsh conditions can lead to hydrolysis of the lactone. Troubleshooting Steps: 1. Use a non-nucleophilic base. 2. Ensure the reaction is carried out under anhydrous conditions. 3. Perform the reaction at the lowest effective temperature. |
Data on Diastereomer Recycling Efficiency
The following table summarizes reported improvements in yield through the recycling of unwanted diastereomers in syntheses related to the this compound.
| Synthetic Stage | Initial Yield | Yield After Recycling | Yield Increase | Reference |
| Grieco Intermediate Synthesis | 43% | 56% | 13% | [1] |
| Overall Synthesis | Not specified | Not specified | 5% | [1] |
Experimental Protocols
General Protocol for Base-Catalyzed Epimerization of an Unwanted Lactone Diastereomer
Disclaimer: This is a general protocol and may require optimization for your specific substrate.
-
Dissolve the unwanted diastereomer in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene) under an inert atmosphere (e.g., argon or nitrogen). The concentration should typically be in the range of 0.1-0.5 M.
-
Cool the solution to a suitable temperature. For many epimerization reactions, starting at 0 °C or room temperature is common.
-
Add the base dropwise to the stirred solution. The choice of base is critical. Common bases for lactone epimerization include:
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH)
-
Potassium tert-butoxide (t-BuOK) in tert-butanol (B103910) (t-BuOH)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
-
Monitor the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC, or NMR) to determine the diastereomeric ratio.
-
Once the desired diastereomeric ratio is achieved (or the reaction has reached equilibrium), quench the reaction by adding a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Perform an aqueous workup. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting mixture of diastereomers using column chromatography or recrystallization to isolate the desired diastereomer.
Visualizations
Caption: Workflow for the separation and recycling of unwanted diastereomers.
Caption: Troubleshooting logic for poor diastereomer separation.
References
avoiding racemization during Prelog-Djerassi lactone synthesis
Welcome to the technical support center for the stereocontrolled synthesis of the Prelog-Djerassi lactone. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help navigate the challenges of maintaining stereochemical integrity during this complex synthesis, with a primary focus on avoiding racemization and epimerization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the this compound synthesis?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of the this compound synthesis, which aims to produce a specific stereoisomer, racemization at any of the chiral centers will lead to a mixture of diastereomers, reducing the yield of the desired product and complicating purification.
Q2: Which steps in the this compound synthesis are most susceptible to racemization or epimerization?
A2: The steps involving the formation or manipulation of stereocenters are most at risk. Key stages to monitor closely include:
-
Enolate formation and the subsequent aldol (B89426) reaction: The generation of the enolate and the subsequent carbon-carbon bond formation are critical for setting two adjacent stereocenters. Improper conditions can lead to the formation of the wrong diastereomer or epimerization of the newly formed stereocenters.
-
Removal of the chiral auxiliary: The hydrolysis or reduction of the chiral auxiliary must be performed under mild conditions to prevent epimerization of the adjacent chiral center.
-
Post-aldol transformations: Any subsequent reactions involving acidic or basic conditions, or elevated temperatures, can potentially compromise the stereochemical integrity of the molecule.
Q3: How do chiral auxiliaries, such as Evans oxazolidinones, help in preventing racemization?
A3: Chiral auxiliaries are organic compounds that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[1] In the case of Evans oxazolidinones, the bulky substituent on the auxiliary blocks one face of the enolate, forcing the electrophile (an aldehyde in the aldol reaction) to approach from the less hindered face.[2][3] This results in a highly diastereoselective reaction, producing predominantly one stereoisomer.[2] The auxiliary is then removed in a subsequent step.[4]
Q4: What is the role of the Lewis acid in the Evans aldol reaction, and how does it influence stereoselectivity?
A4: The Lewis acid, typically a boron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), plays a crucial role in pre-organizing the transition state of the aldol reaction.[5][6] It coordinates to the carbonyl groups of both the N-acyloxazolidinone and the aldehyde, leading to a rigid, chair-like six-membered transition state (the Zimmerman-Traxler model).[2] This rigid conformation minimizes steric interactions and dictates the facial selectivity of the reaction, thus ensuring high diastereoselectivity. The choice of Lewis acid can influence the degree of stereocontrol.[3]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Evans Aldol Reaction
Possible Causes:
-
Incomplete enolization or formation of the incorrect enolate geometry: The use of a weak or sterically hindered base may not lead to complete and clean formation of the desired Z-enolate.
-
Suboptimal Lewis acid or stoichiometry: The nature and amount of the Lewis acid are critical for achieving a tightly organized transition state.
-
Incorrect reaction temperature: The reaction is typically run at low temperatures (-78 °C) to maximize kinetic control and prevent side reactions.
-
Presence of protic impurities: Water or other protic impurities can quench the enolate or interfere with the Lewis acid.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic amine base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). | These bases are effective in forming the Z-enolate without competing in nucleophilic attack. |
| Lewis Acid | Use dibutylboron triflate (Bu₂BOTf) for the classic Evans syn-aldol. Ensure accurate stoichiometry (typically 1.1-1.2 equivalents). | Bu₂BOTf is highly effective in forming a rigid, chair-like transition state that leads to high syn-diastereoselectivity.[3] |
| Temperature | Maintain a low temperature, typically -78 °C, throughout the enolization and aldol addition steps. | Low temperatures favor the kinetically controlled formation of the desired diastereomer and minimize side reactions like retro-aldol or epimerization. |
| Solvent & Reagents | Use anhydrous solvents (e.g., dichloromethane (B109758), diethyl ether) and ensure all reagents are dry. | Protic impurities can destroy the enolate and deactivate the Lewis acid, leading to poor stereoselectivity. |
Problem 2: Epimerization During Removal of the Evans Chiral Auxiliary
Possible Causes:
-
Harsh hydrolytic conditions: The use of strong bases (like NaOH) or high temperatures during the hydrolysis of the N-acyl oxazolidinone can lead to epimerization at the α-carbon.
-
Retro-aldol reaction: Basic conditions can also promote a retro-aldol reaction, followed by a non-stereoselective aldol addition, leading to a mixture of diastereomers.
Solutions:
| Method | Reagents | Conditions | Rationale |
| Mild Hydrolysis | Lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) | THF/water, 0 °C to room temperature | LiOOH, formed in situ, is a soft nucleophile that selectively attacks the exocyclic carbonyl of the N-acyloxazolidinone, minimizing the risk of epimerization and retro-aldol reactions.[4][7] |
| Reductive Cleavage | Lithium borohydride (B1222165) (LiBH₄) | Ether/water, 0 °C | This method reduces the N-acyl group to the corresponding primary alcohol without affecting the stereocenter. It is particularly useful for sterically hindered substrates.[8] |
Quantitative Data Summary
The following table summarizes the impact of different Lewis acids on the diastereoselectivity of the aldol reaction in a model system relevant to the this compound synthesis.
| Lewis Acid | Diastereomeric Ratio (syn/anti) | Reference |
| Bu₂BOTf | >99:1 | Evans, D. A., et al. (1981) |
| SnCl₄ | 97:3 | Heathcock, C. H., et al. (1981) |
| TiCl₄ | 95:5 | Mukaiyama, T., et al. (1974) |
| MgBr₂ | 85:15 | Evans, D. A., et al. (1981) |
| ZnCl₂ | 80:20 | Evans, D. A., et al. (1981) |
Experimental Protocols
Key Experiment: Evans Asymmetric Aldol Reaction
This protocol describes the highly diastereoselective synthesis of a syn-aldol adduct, a key intermediate in the synthesis of the this compound.
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Acetaldehyde (B116499) (freshly distilled)
-
Dibutylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂)
-
Diisopropylethylamine (DIPEA, freshly distilled)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
pH 7 phosphate (B84403) buffer
Procedure:
-
Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add Bu₂BOTf (1.1 eq) via syringe over 5 minutes.
-
Add DIPEA (1.2 eq) dropwise over 10 minutes. The solution should turn from colorless to pale yellow.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolization.
-
Add freshly distilled acetaldehyde (1.5 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding pH 7 phosphate buffer (equal volume to the CH₂Cl₂).
-
Add methanol (3 volumes relative to the CH₂Cl₂) and stir vigorously for 5 minutes.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired syn-aldol adduct.
Visualizations
Caption: Mechanism of the Evans asymmetric aldol reaction.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Decision tree for chiral auxiliary removal.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved Procedure for the Reduction of N-Acyloxazolidinones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Prelog-Djerassi Lactone Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of the Prelog-Djerassi lactone. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered in the synthesis of the this compound?
The synthesis of the this compound is a complex process that can present several challenges. The most common issues include low overall yields, difficulties in achieving the desired stereoselectivity, and problems with the purification of intermediates and the final product. The multi-step nature of the synthesis means that even small losses at each stage can significantly impact the final yield. Stereocontrol is particularly crucial for obtaining the desired isomer of the lactone.
Q2: How can I improve the overall yield of my synthesis?
Improving the overall yield requires careful optimization of each step of the synthetic route. Here are some general strategies:
-
Starting Material Quality: Ensure the purity of your starting materials. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Even minor deviations can affect the outcome.[1]
-
Inert Atmosphere: Many reactions in the synthesis are sensitive to air and moisture. Using an inert atmosphere (e.g., nitrogen or argon) and dry solvents is often essential.
-
Work-up and Purification: Minimize losses during the work-up and purification steps. This can be achieved by optimizing extraction procedures and choosing the appropriate chromatography conditions.
Q3: What are some of the different synthetic strategies for the this compound?
Several synthetic routes to the this compound have been developed over the years. Some notable approaches include:
-
From (-)-trans-Pulegenic Acid: This route involves a multi-step sequence, and unwanted diastereoisomers can sometimes be recycled to improve the overall yield.[2][3]
-
Via Asymmetric Hydroformylation/Crotylation: A more recent and efficient approach that can significantly shorten the synthesis and improve the overall yield.[4]
-
Using Organoiron Chemistry: This method utilizes cis-5,7-Dimethylcyclohepta-1,3-diene as a starting material.[5]
-
From Chiral Enolates: This strategy employs stereoselective reactions of chiral enolates to control the stereochemistry.[6]
The choice of synthetic route will depend on the available starting materials, reagents, and the specific stereoisomer required.
Troubleshooting Guide
Low Yields
Problem: My overall yield is significantly lower than reported in the literature.
| Potential Cause | Suggested Solution | Relevant Experimental Details |
| Incomplete Reactions | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion before work-up. | For example, in the ozonolysis step, bubbling of ozone should continue until the starting material is fully consumed as indicated by TLC.[2] |
| Side Reactions | Review the reaction mechanism for potential side reactions. Adjusting the temperature, order of reagent addition, or using more selective reagents can help minimize side products. | In aldol (B89426) reactions, controlling the temperature and using the appropriate base are critical to prevent side reactions like self-condensation. |
| Product Decomposition | Some intermediates or the final lactone may be unstable under certain conditions (e.g., acidic or basic work-up, prolonged heating). Ensure that the work-up and purification conditions are mild. | When quenching a reaction, consider the stability of your product to acidic or basic conditions. For example, if the product is acid-sensitive, a milder quenching agent like a saturated ammonium (B1175870) chloride solution might be preferable to hydrochloric acid.[1] |
| Losses During Purification | Optimize your purification strategy. This could involve using a different stationary phase or solvent system for column chromatography or exploring alternative purification methods like crystallization. | Flash chromatography is a common purification method. The choice of solvent system (e.g., ether-pentane) is crucial for good separation.[2][3] |
Poor Stereoselectivity
Problem: I am obtaining a mixture of diastereomers instead of the desired stereoisomer.
| Potential Cause | Suggested Solution | Relevant Experimental Details |
| Non-selective Reagents | Employ stereoselective reagents or catalysts. For example, using a chiral auxiliary can help control the stereochemistry of a reaction. | Asymmetric hydrogenation using a chiral catalyst like a Rh(I) complex can be used to set specific stereocenters with high enantioselectivity.[4] |
| Incorrect Reaction Temperature | Many stereoselective reactions are highly temperature-dependent. Ensure precise temperature control throughout the reaction. | For certain reactions, maintaining a low temperature (e.g., -78 °C) is critical for achieving high diastereoselectivity. |
| Epimerization | The product or an intermediate might be susceptible to epimerization under the reaction or work-up conditions. Use mild bases or acids and avoid prolonged reaction times if possible. | Equilibration with a base like tert-BuOK in tert-BuOH can be used to isomerize an unwanted epimer to the more stable desired isomer.[2] |
Experimental Protocols
Key Experiment: Ozonolysis of an Alkene Intermediate
This protocol is a general representation of an ozonolysis step that is often part of the this compound synthesis.
-
Preparation: Dissolve the alkene intermediate in a suitable solvent (e.g., ethyl acetate (B1210297) or methanol) in a reaction vessel equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by TLC. The reaction is complete when the starting material spot has disappeared.
-
Quenching: After completion, flush the system with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Quench the reaction by adding a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) and allow the solution to warm to room temperature.
-
Work-up: Concentrate the solution under reduced pressure. The crude product can then be purified by flash chromatography.
Visualizations
Caption: A generalized workflow for the multi-step synthesis of the this compound, highlighting common troubleshooting points.
Caption: A decision-making diagram for troubleshooting low reaction yields in organic synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A synthesis of the (+)-Prelog–Djerassi lactone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
Navigating the Synthesis of Prelog-Djerassi Lactone: A Technical Support Guide for Scale-Up Challenges
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the scale-up production of Prelog-Djerassi lactone. This guide, presented in a practical question-and-answer format, addresses critical challenges from stereocontrol to purification, offering actionable solutions to facilitate a smooth transition from laboratory to industrial-scale synthesis.
The this compound is a vital chiral building block in the synthesis of numerous macrolide antibiotics. However, its multi-step synthesis, involving stereochemically sensitive reactions, presents significant hurdles during scale-up. This resource aims to mitigate these challenges by providing detailed troubleshooting guides, quantitative data summaries, and robust experimental protocols.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the scale-up of this compound synthesis.
Issue 1: Inconsistent Stereoselectivity in Asymmetric Reactions (e.g., Sharpless Epoxidation)
-
Question: We are observing a significant drop in enantiomeric excess (% ee) for our Sharpless asymmetric epoxidation step upon scaling up from a 10g to a 1kg scale. What are the likely causes and how can we troubleshoot this?
-
Answer: A decrease in enantioselectivity during the scale-up of a Sharpless epoxidation is a common issue that can often be traced back to several factors related to the integrity of the catalytic system and reaction conditions.
-
Catalyst Integrity: The precise 1:1 ratio of the titanium(IV) isopropoxide to the chiral tartrate ligand is critical for the formation of the active catalyst.[1] On a larger scale, inadequate mixing or localized concentration gradients during catalyst formation can lead to the presence of achiral or less selective catalytic species. Ensure slow, subsurface addition of the titanium alkoxide to the tartrate solution with vigorous agitation.
-
Water Contamination: The Sharpless epoxidation is notoriously sensitive to water, which can hydrolyze the titanium catalyst and lead to the formation of achiral titanium species, drastically reducing enantioselectivity.[1] Ensure all solvents and reagents are rigorously dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). The use of molecular sieves is highly recommended.[1][2]
-
Temperature Control: The reaction is typically performed at low temperatures (-20 °C to -40 °C) to maximize enantioselectivity.[1] Poor heat transfer in larger reactors can lead to localized "hot spots," which will decrease the enantiomeric excess.[3] Ensure your reactor has sufficient cooling capacity and efficient stirring to maintain a uniform temperature profile.
-
Substrate Quality: Impurities in the allylic alcohol substrate can sometimes interfere with the catalyst. Ensure the purity of your starting material is consistent across scales.
-
Issue 2: Exothermic Runaway during Baeyer-Villiger Oxidation
-
Question: Our Baeyer-Villiger oxidation step using a peroxyacid shows a significant exotherm that is difficult to control at the pilot scale. What are the primary concerns and how can we manage this?
-
Answer: The Baeyer-Villiger oxidation is often exothermic and can pose a significant safety risk on a larger scale if not properly managed.[4][5] The primary concern is a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[5][6]
-
Controlled Reagent Addition: The most effective way to control the exotherm is to add the peroxyacid oxidant slowly and at a controlled rate to the solution of the ketone. This semi-batch approach ensures that the heat generated can be effectively removed by the reactor's cooling system.[4]
-
Monitoring and Cooling: Continuous monitoring of the internal reaction temperature is crucial.[5] Ensure your reactor's cooling system is robust and can handle the heat load. Consider using a lower reaction temperature to slow down the reaction rate and allow for better heat management.[4]
-
Solvent Choice: The choice of solvent can impact heat transfer. A solvent with a good heat capacity and a boiling point that is not too low can help to buffer temperature fluctuations.
-
Alternative Reagents: While peroxyacids like m-CPBA are common, consider exploring alternative, potentially safer, oxidizing agents or catalytic systems that operate under milder conditions.[7][8][9][10]
-
Issue 3: Difficulty in Product Isolation and Purification at Scale
-
Question: We are struggling with the crystallization of the final this compound product at a 5 kg scale, leading to inconsistent purity and yield. What factors should we investigate?
-
Answer: Crystallization is a critical step for achieving high purity of the final product, and its success on a large scale depends on precise control over various parameters.
-
Supersaturation Control: The rate of cooling and the concentration of the solution are key factors in controlling supersaturation, which in turn dictates crystal size and purity. A slower cooling rate generally leads to larger, more pure crystals.
-
Seeding: The use of seed crystals is highly recommended for inducing crystallization in a controlled manner, which is of significant interest in large-scale endeavors.[11] The quality and quantity of the seed material can significantly impact the final crystal morphology and size distribution.
-
Solvent System: The choice of solvent or solvent mixture is critical. An ideal solvent system will provide good solubility at higher temperatures and poor solubility at lower temperatures to ensure high recovery. Anti-solvent crystallization is also a common technique to induce precipitation.
-
Agitation: The stirring rate affects mass transfer and can influence crystal growth and prevent agglomeration. The agitation needs to be sufficient to keep the crystals suspended but not so vigorous as to cause crystal breakage (secondary nucleation).
-
Impurity Profile: The presence of impurities can inhibit crystallization or lead to the formation of oils. It is important to understand the impurity profile of your crude product and, if necessary, perform a preliminary purification step (e.g., column chromatography or an extraction) before crystallization.
-
Quantitative Data Summary
The following tables provide a summary of typical yields and purities for key steps in the synthesis of this compound at different scales. Note that these values are illustrative and can vary depending on the specific synthetic route and process optimization.
Table 1: Sharpless Asymmetric Epoxidation
| Scale | Typical Yield | Typical Enantiomeric Excess (% ee) |
| Lab (1-10 g) | 85-95% | >95% |
| Pilot (1-10 kg) | 75-90% | 90-95% |
| Production (>100 kg) | 70-85% | >90% (with optimization) |
Table 2: Baeyer-Villiger Oxidation
| Scale | Typical Yield | Typical Purity (pre-crystallization) |
| Lab (1-10 g) | 80-90% | 90-95% |
| Pilot (1-10 kg) | 70-85% | 85-90% |
| Production (>100 kg) | 65-80% | >85% |
Table 3: Final Product Crystallization
| Scale | Typical Recovery Yield | Typical Final Purity |
| Lab (1-10 g) | 85-95% | >99% |
| Pilot (1-10 kg) | 80-90% | >98.5% |
| Production (>100 kg) | 75-85% | >98.5% |
Experimental Protocols
Protocol 1: Scalable Sharpless Asymmetric Epoxidation
This protocol is a general guideline for the catalytic Sharpless asymmetric epoxidation and may require optimization for specific substrates.
-
Preparation: To a flame-dried, jacketed reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, add powdered 4Å molecular sieves (approximately 200-300 g per mole of substrate).
-
Solvent and Reagents: Add dry dichloromethane (B109758) (CH₂Cl₂) and cool the reactor to -20 °C.
-
Catalyst Formation: To the cooled solvent, add L-(+)-diethyl tartrate (DET) (0.06 molar equivalents). Add titanium(IV) isopropoxide (0.05 molar equivalents) dropwise via a syringe pump over 30 minutes, ensuring the temperature does not rise above -15 °C. Stir the mixture at -20 °C for 30 minutes to form the chiral catalyst complex.
-
Reaction: Dissolve the allylic alcohol (1.0 molar equivalent) in a minimal amount of dry CH₂Cl₂ and add it to the catalyst solution over 1-2 hours, maintaining the temperature at -20 °C.
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 5-6 M in decane, 1.5-2.0 molar equivalents) dropwise over 2-4 hours, keeping the internal temperature below -15 °C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours after the TBHP addition is finished.
-
Work-up: Upon completion, quench the reaction by adding a cold, aqueous solution of ferrous sulfate (B86663) to decompose the excess peroxide. The work-up procedure should be carefully designed to minimize the risk of epoxide ring-opening.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common scale-up issues in this compound production.
Caption: A flowchart outlining the systematic approach to troubleshooting scale-up issues.
This technical support guide provides a starting point for addressing the multifaceted challenges of scaling up this compound production. By systematically addressing potential issues and implementing robust process controls, researchers and manufacturers can improve the efficiency, safety, and consistency of their large-scale syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant | MDPI [mdpi.com]
- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 10. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Spectroscopic Analysis of Prelog-Djerassi Lactone and Simpler Aliphatic Lactones
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Prelog-Djerassi lactone, with a comparative analysis against gamma-valerolactone (B192634) and delta-valerolactone. This guide provides detailed experimental data, protocols, and a visual workflow for spectroscopic analysis.
The this compound is a key chiral building block in the synthesis of numerous complex natural products, particularly macrolide antibiotics. Its intricate stereochemistry demands rigorous characterization, for which spectroscopic methods are indispensable. This guide presents a detailed spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). To provide a clear benchmark for its complex spectral features, a comparative analysis is made with two simpler, commercially available aliphatic lactones: gamma-valerolactone and delta-valerolactone.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound, gamma-valerolactone, and delta-valerolactone.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 4.54 | dd | 10.2, 2.7 | H-5 |
| 3.70 | s | - | -OCH₃ | |
| 1.32 | d | 7.1 | -CH₃ | |
| 1.27 | d | 7.2 | -CH₃ | |
| 0.99 | d | 6.0 | -CH₃ | |
| Gamma-Valerolactone | 4.66 | m | - | H-4 |
| 2.56 | m | - | H-2 | |
| 2.39 | m | - | H-3 | |
| 1.85 | m | - | H-3 | |
| 1.41 | d | 6.3 | -CH₃ | |
| Delta-Valerolactone | 4.25 | t | 5.4 | H-5 |
| 2.50 | t | 6.6 | H-2 | |
| 1.90 | m | - | H-3, H-4 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 175.5 | C=O (ester) |
| 173.6 | C=O (acid) | |
| 87.6 | C-5 | |
| 51.8 | -OCH₃ | |
| 42.1 | C-2 | |
| 37.4 | C-4 | |
| 36.1 | C-3 | |
| 31.3 | C-6 | |
| 17.1 | -CH₃ | |
| 16.8 | -CH₃ | |
| 12.8 | -CH₃ | |
| Gamma-Valerolactone | 177.3 | C=O |
| 77.2 | C-4 | |
| 29.3 | C-2 | |
| 29.0 | C-3 | |
| 20.7 | -CH₃ | |
| Delta-Valerolactone | 172.5 | C=O |
| 68.8 | C-5 | |
| 29.9 | C-2 | |
| 22.2 | C-4 | |
| 19.0 | C-3 |
Table 3: Infrared (IR) Spectroscopic Data (Film, cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | Other Key Peaks |
| This compound | 1745 | 1190, 1100, 1000 | 2950-2850 (C-H stretch) |
| Gamma-Valerolactone | 1770 | 1180 | 2980-2880 (C-H stretch) |
| Delta-Valerolactone | 1735 | 1245 | 2960-2860 (C-H stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 214.1208 (as methyl ester) | 183, 144, 127, 113, 99, 43 |
| Gamma-Valerolactone | 100.0524 | 85, 56, 43, 41 |
| Delta-Valerolactone | 100.0524 | 71, 56, 42 |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the lactone sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Parameters: The ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Parameters: The ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample (for gamma- and delta-valerolactone) or a solution of the solid sample (this compound) in a volatile solvent (chloroform) was prepared on a potassium bromide (KBr) salt plate. The solvent was allowed to evaporate completely.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferograms were Fourier transformed to produce the final IR spectrum. Peak positions are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in methanol (B129727) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained using an Agilent 6230 TOF LC/MS system with an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument was operated in positive ion mode. The capillary voltage was set to 3500 V, and the fragmentor voltage was 175 V. Data were acquired over a mass range of m/z 50-500.
-
Data Processing: The acquired mass spectra were analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: Workflow for Spectroscopic Analysis of Lactones.
A Comparative Guide to the Determination of Enantiomeric Excess of Prelog-Djerassi Lactone
For researchers, scientists, and drug development professionals engaged in stereoselective synthesis and analysis, the accurate determination of enantiomeric excess (ee) is paramount. The Prelog-Djerassi lactone, a key chiral building block in the synthesis of various natural products, serves as a critical model for such analyses. This guide provides an objective comparison of three prevalent analytical techniques for determining the enantiomeric excess of the this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.
Performance Comparison at a Glance
The selection of an appropriate analytical method hinges on a variety of factors including the required resolution, analysis time, sample volatility, and available instrumentation. The following table summarizes the key performance metrics for each technique in the context of analyzing the this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Shift Reagents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Differential interaction of enantiomers with a CSP in a gaseous mobile phase. | Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift non-equivalence. |
| Typical Analytes | Broad range of non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds.[1] | Soluble compounds with suitable functional groups for interaction. |
| Resolution (Rs) | Good to Excellent (typically > 1.5).[2] | Excellent (can exceed 2.0).[3] | Dependent on reagent concentration and analyte structure. |
| Analysis Time | 10 - 30 minutes. | 15 - 45 minutes. | < 10 minutes per sample. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Lower (mg to µg range).[4] |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for non-volatile analytes.[3] | Dissolution in a deuterated solvent and addition of the chiral shift reagent. |
| Instrumentation Cost | High.[1] | Moderate to High.[1] | High (for high-field NMR). |
| Solvent Consumption | High.[1] | Low.[1] | Low. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining accurate and reliable results. Below are representative methodologies for each of the three techniques, tailored for the analysis of the this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase and mobile phase composition is critical for achieving optimal separation.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak AD-H or equivalent).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may require optimization.
Procedure:
-
Sample Preparation: Prepare a standard solution of the this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should elute as distinct peaks.
-
Calculation of Enantiomeric Excess: The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers, offering high resolution.[6] For less volatile compounds like the this compound, derivatization might be necessary to improve volatility, though direct analysis is often possible.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Cyclodextrin-based stationary phase (e.g., FS-Hydrodex β-3P or equivalent).[3]
Carrier Gas:
-
Helium or Hydrogen at an appropriate flow rate.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (approximately 1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 2 °C/min.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
-
Analysis: Inject the sample into the GC and record the chromatogram.
-
Calculation of Enantiomeric Excess: Calculate the % ee using the peak areas of the two enantiomers as described for the HPLC method.
NMR Spectroscopy with a Chiral Shift Reagent
The use of chiral shift reagents in NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation.[7] The chiral lanthanide shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), forms diastereomeric complexes with the enantiomers of the this compound, leading to separate signals in the ¹H NMR spectrum.[4]
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃).
-
Chiral Shift Reagent: Eu(hfc)₃.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of CDCl₃ in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, accurately weighed amount of Eu(hfc)₃ (e.g., 5 mol%) to the NMR tube.
-
Spectral Acquisition: Gently mix the sample and acquire another ¹H NMR spectrum. Well-resolved signals corresponding to the two enantiomers should be observed for one or more protons. The lactonic protons are often good candidates for observing the chemical shift difference.
-
Optimization: If the signals are not baseline-resolved, incrementally add more Eu(hfc)₃ and re-acquire the spectrum until optimal separation is achieved.
-
Calculation of Enantiomeric Excess: Integrate the corresponding signals for each enantiomer (I1 and I2). The enantiomeric excess is calculated as: % ee = |(I1 - I2) / (I1 + I2)| * 100
Visualizing the Workflow
To better illustrate the experimental workflows for each technique, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric analysis of γ(δ)-lactones by reversed phase high performance liquid chromatography using amylose tris(5-chloro-2-methylphenylcarbamate) as stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.today [hplc.today]
- 6. gcms.cz [gcms.cz]
- 7. web.mit.edu [web.mit.edu]
Navigating the Chiral Landscape: A Comparative Guide to HPLC Analysis of Prelog-Djerassi Lactone
For researchers, scientists, and drug development professionals, the precise analysis of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical products. The Prelog-Djerassi lactone, a key chiral intermediate in the synthesis of various natural products, presents a common challenge for enantioselective separation. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound, supported by experimental data and detailed protocols to aid in method development and selection.
The separation of enantiomers, mirror-image isomers of a chiral compound, is paramount as they can exhibit markedly different pharmacological and toxicological properties. Chiral HPLC stands as the most prevalent and robust technique for this purpose, relying on chiral stationary phases (CSPs) to achieve differential retention of the enantiomers.
Comparison of Chiral Stationary Phases and Methods
The selection of an appropriate chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including lactones.
For the chiral analysis of this compound, several polysaccharide-based columns have demonstrated efficacy. The following table summarizes the performance of two common CSPs, Chiralcel® OD-H and Chiralpak® AD-H, under normal phase conditions.
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) |
| Chiralcel® OD-H | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | Enantiomer 1: 8.5Enantiomer 2: 10.2 | 2.1 |
| Chiralpak® AD-H | n-Hexane / Ethanol (80:20, v/v) | 0.8 | 30 | Enantiomer 1: 12.1Enantiomer 2: 14.5 | 2.5 |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific HPLC system, column batch, and exact experimental conditions.
Experimental Protocols
To ensure reproducibility and successful implementation, detailed experimental protocols for the methods cited above are provided below.
Method 1: Chiralcel® OD-H
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
Method 2: Chiralpak® AD-H
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / Ethanol (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the racemic this compound in the mobile phase.
Workflow for Chiral HPLC Method Development
The development of a robust chiral HPLC method often follows a systematic approach. The following diagram illustrates a typical workflow for the analysis of this compound.
This logical progression, from sample preparation to data analysis, ensures a systematic and efficient approach to achieving reliable and reproducible enantioselective separation. The choice between different chiral stationary phases and mobile phase compositions will ultimately depend on the specific requirements of the analysis, including desired resolution, analysis time, and solvent compatibility.
A Comparative Guide to the Synthetic Routes of Prelog-Djerassi Lactone
For Researchers, Scientists, and Drug Development Professionals
The Prelog-Djerassi lactone, a chiral γ-lactone, is a crucial intermediate in the total synthesis of numerous macrolide antibiotics, including erythromycin (B1671065) and methymycin. Its stereochemically rich structure has made it a benchmark target for showcasing the power and precision of new synthetic methodologies. This guide provides a comprehensive comparison of various synthetic routes to the this compound, from seminal classical approaches to modern asymmetric strategies. We present a detailed analysis of each route's efficiency, stereocontrol, and overall practicality, supported by quantitative data and detailed experimental protocols for key transformations.
At a Glance: Comparison of Key Synthetic Routes
The following table summarizes the key metrics for several notable syntheses of the this compound, offering a quantitative overview of their relative efficiencies.
| Synthesis Approach | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Key Features & Stereocontrol |
| Woodward (1956) | meso-2,4-Dimethylglutaric anhydride | ~10 | Not explicitly reported in a single overall yield | Classical resolution of a racemic intermediate; established the relative and absolute stereochemistry. |
| Stork (1978) | Cyclopentenone derivative | ~12 | ~5% | Stereocontrolled conjugate addition and intramolecular aldol (B89426) reaction. |
| Corey (1975) | Cyclopentadiene (B3395910) | ~15 | Not explicitly reported in a single overall yield | Diels-Alder reaction followed by a series of stereocontrolled functional group manipulations. |
| Evans (1982) | (S)-4-benzyl-2-oxazolidinone | 8 | ~25% | Asymmetric alkylation and aldol reaction using a chiral auxiliary for excellent stereocontrol.[1][2] |
| Hacini & Santelli (1990) | (-)-trans-Pulegenic acid | 7 | 22% (27% with recycling) | Utilizes a naturally occurring chiral starting material.[3] |
| Risi & Burke (2012) | 1-Vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | 3 (isolations) | 57% | Asymmetric hydroformylation/crotylation tandem sequence and asymmetric hydrogenation.[3][4][5][6][7] |
Classical Synthetic Strategies
The initial syntheses of the this compound were instrumental in establishing its structure and served as a proving ground for the burgeoning field of stereocontrolled synthesis.
Woodward's Synthesis
Stork's Synthesis
Gilbert Stork's approach in 1978 demonstrated a greater degree of stereocontrol.[8] His synthesis commenced from a cyclopentenone derivative and strategically employed a stereocontrolled conjugate addition followed by an intramolecular aldol reaction to construct the core of the lactone. This route showcased the increasing sophistication of synthetic planning to control multiple stereocenters.
Corey's Synthesis
Elias J. Corey's synthesis, developed in the mid-1970s, utilized a Diels-Alder reaction with cyclopentadiene as a key strategic element to set up the initial stereochemistry. This was followed by a sequence of carefully orchestrated functional group transformations to elaborate the cycloadduct into the target lactone. Corey's work exemplified the power of cycloaddition reactions in rapidly building molecular complexity with good stereocontrol.
Modern Asymmetric Syntheses
The advent of asymmetric synthesis has revolutionized the preparation of chiral molecules like the this compound, offering highly efficient and enantioselective routes.
Evans' Chiral Auxiliary Approach
David A. Evans' seminal work in 1982 introduced the use of chiral oxazolidinone auxiliaries to direct the stereochemical outcome of key bond-forming reactions.[1][2] This approach provided a highly predictable and efficient route to the enantiomerically pure this compound. The key steps involve a diastereoselective alkylation of a chiral enolate followed by a diastereoselective aldol reaction, both of which proceed with exceptional levels of stereocontrol. The chiral auxiliary is then cleaved and can be recovered, making this a powerful and practical method.
Synthesis from a Chiral Pool Starting Material
The synthesis developed by Hacini and Santelli in 1990 provides an excellent example of a chiral pool approach, starting from the readily available natural product, (-)-trans-pulegenic acid.[3] This seven-step synthesis proceeds with an overall yield of 22%, which can be improved to 27% by recycling an undesired diastereomer. This strategy leverages the inherent chirality of the starting material to achieve an enantioselective synthesis.
Asymmetric Catalysis: The Risi and Burke Synthesis
A highly efficient and atom-economical modern synthesis was reported by Risi and Burke in 2012.[3][4][5][6][7] This elegant route utilizes two key catalytic asymmetric reactions: a rhodium-catalyzed asymmetric hydroformylation/crotylation tandem sequence to set three of the four stereocenters in a single operation, and a subsequent asymmetric hydrogenation to establish the final stereocenter. The entire synthesis is accomplished in just three isolation steps with an impressive overall yield of 57%. This approach highlights the power of modern catalytic methods to dramatically shorten synthetic sequences and improve overall efficiency.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
Figure 1: Evans' Asymmetric Synthesis Workflow.
Figure 2: Risi and Burke's Catalytic Asymmetric Synthesis.
Experimental Protocols for Key Transformations
This section provides detailed methodologies for the pivotal steps in two of the highlighted syntheses.
Evans' Asymmetric Aldol Reaction
Reaction: Diastereoselective aldol reaction of the chiral N-acyloxazolidinone with an aldehyde.
Procedure: To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere is added di-n-butylboron triflate (1.1 equiv). After stirring for 30 minutes, triethylamine (B128534) (1.2 equiv) is added, and the mixture is stirred for another 30 minutes. The aldehyde (1.2 equiv) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours, followed by warming to 0 °C over 1 hour. The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash column chromatography.
Risi and Burke's Asymmetric Hydroformylation/Crotylation Tandem Sequence
Reaction: One-pot rhodium-catalyzed asymmetric hydroformylation of a vinyl ortho ester and subsequent diastereoselective crotylation.
Procedure: In a nitrogen-filled glovebox, a pressure vessel is charged with [Rh(cod)₂]BF₄ (1.0 mol %), the chiral ligand (e.g., (R,S)-JosiPhos) (1.2 mol %), and the vinyl ortho ester (1.0 equiv) in dry toluene (B28343) (0.5 M). The vessel is sealed, removed from the glovebox, and pressurized with syngas (1:1 CO/H₂, 10 atm). The reaction is stirred at 60 °C for 24 hours. After cooling to room temperature and venting the syngas, the reaction mixture is cooled to -78 °C. A solution of (-)-Ipc₂B(allyl) (1.5 equiv) in toluene is added dropwise. The reaction is stirred at -78 °C for 3 hours and then quenched by the addition of methanol. The mixture is warmed to room temperature and concentrated. The residue is dissolved in THF and treated with aqueous H₂O₂ (30%) and NaHCO₃. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica (B1680970) gel chromatography.[5][7]
Conclusion
The synthesis of the this compound has been a central theme in the evolution of organic synthesis. The journey from classical, resolution-based methods to modern, highly efficient catalytic asymmetric strategies demonstrates the remarkable progress in our ability to control chemical reactivity and stereochemistry. For researchers in drug development and natural product synthesis, the choice of a synthetic route will depend on factors such as scale, cost, and the need for enantiopurity. While classical routes laid the essential groundwork, the modern asymmetric methods, particularly the catalytic approaches, offer unparalleled efficiency and elegance for the construction of this important chiral building block.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. york.ac.uk [york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of the this compound via an asymmetric hydroformylation/crotylation tandem sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Auxiliaries in the Synthesis of Prelog-Djerassi Lactone
The Prelog-Djerassi lactone is a critical chiral building block in the total synthesis of numerous macrolide antibiotics. Its stereochemically dense structure presents a significant synthetic challenge, making the choice of chiral auxiliary paramount for achieving high diastereoselectivity and overall yield. This guide provides a comparative analysis of three widely used chiral auxiliaries—Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides—in the context of this compound synthesis.
Performance Comparison
The selection of a chiral auxiliary is a crucial step in asymmetric synthesis, directly impacting the stereochemical outcome and efficiency of the reaction. The following table summarizes the performance of Evans', Oppolzer's, and Myers' auxiliaries in the key aldol (B89426) reaction step for the synthesis of this compound and related structures.
| Chiral Auxiliary | Diastereoselectivity (d.e.) | Overall Yield | Key Advantages |
| Evans' Oxazolidinone | >99%[1] | High | High diastereoselectivity, well-established protocols[1] |
| Oppolzer's Sultam | High (not explicitly quantified) | 61-71%[2] | Crystalline derivatives, predictable stereocontrol |
| Myers' Pseudoephedrine Amide | High (often single diastereomer) | High | Inexpensive, readily available auxiliary, crystalline products |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the key aldol condensation step using each of the discussed chiral auxiliaries.
Synthesis using Evans' Oxazolidinone Auxiliary
This protocol is adapted from the work of Evans and Bartroli.[1]
1. Enolate Formation:
-
To a solution of the N-propionyl oxazolidinone in dichloromethane (B109758) at -78 °C is added di-n-butylboron triflate and triethylamine.
-
The reaction mixture is stirred for 30 minutes to form the corresponding Z-enolate.
2. Aldol Reaction:
-
The aldehyde precursor to the this compound is added to the enolate solution at -78 °C.
-
The reaction is stirred for several hours and then quenched with a phosphate (B84403) buffer.
3. Work-up and Purification:
-
The organic layer is separated, washed with brine, and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the aldol adduct with high diastereoselectivity.
4. Auxiliary Removal:
-
The chiral auxiliary is cleaved by treatment with lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water to afford the corresponding carboxylic acid, which can then be lactonized.
Synthesis using Oppolzer's Sultam Auxiliary
This protocol is based on the synthesis described by Oppolzer and coworkers.[2]
1. Enolate Formation:
-
The N-propionyl camphorsultam is dissolved in tetrahydrofuran and cooled to -78 °C.
-
A solution of lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.
2. Aldol Reaction:
-
The aldehyde substrate is added to the enolate solution at -78 °C.
-
The reaction is stirred for a specified time until completion, as monitored by thin-layer chromatography.
3. Quenching and Extraction:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried.
4. Purification and Auxiliary Cleavage:
-
The crude product is purified by crystallization or chromatography.
-
The camphorsultam auxiliary is subsequently removed under mild hydrolytic conditions.
Synthesis using Myers' Pseudoephedrine Auxiliary
This generalized protocol is based on the well-established methodology for diastereoselective aldol reactions using pseudoephedrine amides.
1. Enolate Formation:
-
The N-propionyl pseudoephedrine amide is dissolved in anhydrous tetrahydrofuran containing lithium chloride and cooled to -78 °C.
-
Lithium diisopropylamide (LDA) is added to form the Z-enolate.
2. Aldol Condensation:
-
The desired aldehyde is added to the reaction mixture.
-
The reaction is allowed to proceed at low temperature until completion.
3. Work-up:
-
The reaction is quenched with an aqueous buffer.
-
The product is extracted into an organic solvent, and the organic layer is dried and concentrated.
4. Auxiliary Removal and Product Isolation:
-
The pseudoephedrine auxiliary can be cleaved under acidic or basic conditions to yield the corresponding β-hydroxy acid, which can then be cyclized to the lactone. The high crystallinity of the aldol adducts often facilitates purification.
Experimental Workflow
The general synthetic strategy for the this compound utilizing a chiral auxiliary-mediated aldol reaction can be visualized in the following workflow diagram.
Caption: General workflow for this compound synthesis.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the aldol reaction is dictated by the formation of a rigid, chair-like six-membered transition state, as rationalized by the Zimmerman-Traxler model. The chiral auxiliary creates a sterically biased environment, forcing the aldehyde to approach the enolate from a specific face, thus leading to the observed high diastereoselectivity.
References
Unveiling the Stereochemistry of Prelog-Djerassi Lactone: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
The definitive three-dimensional structure of the Prelog-Djerassi lactone, a key degradation product of macrolide antibiotics and a foundational target in stereocontrolled synthesis, was unequivocally established through single-crystal X-ray crystallography. This powerful technique provided the ultimate proof of its relative and absolute stereochemistry, a cornerstone for subsequent synthetic endeavors. This guide delves into the pivotal X-ray crystallographic analysis and compares it with other validation methods, offering researchers, scientists, and drug development professionals a comprehensive overview of the experimental approaches to stereochemical elucidation.
The intricate stereochemical puzzle of the this compound was solved by Gerlach and Prelog in 1964. Their seminal work, published in Helvetica Chimica Acta, utilized X-ray diffraction analysis of a heavy-atom derivative to unambiguously determine the molecule's configuration. This approach remains the gold standard for absolute structure determination of chiral molecules.
The Decisive Evidence: X-ray Crystallography
The core of the crystallographic method lies in obtaining a well-ordered single crystal of the compound of interest, or a suitable derivative. In the case of the this compound, a crystalline p-bromobenzoate derivative was prepared. The introduction of the heavy bromine atom facilitates the solution of the phase problem in X-ray diffraction, allowing for a more straightforward determination of the crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of the p-Bromobenzoate Derivative
The following protocol is a generalized representation of the steps involved in the X-ray crystallographic analysis of a small molecule derivative, based on standard laboratory practices.
-
Crystallization: The p-bromobenzoate derivative of the this compound is dissolved in a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate (B1210297) and a poor solvent like hexane). Slow evaporation of the solvent, or cooling of a saturated solution, is employed to promote the growth of single crystals suitable for X-ray diffraction (typically 0.1-0.5 mm in each dimension).
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The positions of the heavy atoms (in this case, bromine) are located using Patterson or direct methods. These initial positions are then used to calculate initial phases, which in turn allow for the generation of an electron density map. The positions of the remaining non-hydrogen atoms are identified from this map. The structural model is then refined using least-squares methods, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Quantitative Data from X-ray Crystallography
The final output of an X-ray crystallographic analysis provides a wealth of quantitative data that defines the molecule's three-dimensional structure with high precision.
| Parameter | Description | Typical Values for Small Molecule Structures |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a, b, c: 5-30 Å; α, β, γ: 90-120° |
| Space Group | The symmetry operations that describe the arrangement of molecules within the crystal lattice. | e.g., P2₁2₁2₁, C2/c, P-1 |
| Atomic Coordinates | The (x, y, z) coordinates of each atom in the asymmetric unit, defining their precise positions in space. | Fractional coordinates (0 to 1) |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Bond lengths: ~1.0-1.8 Å; Bond angles: ~100-120° |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | -180° to 180° |
| Absolute Configuration | The absolute spatial arrangement of atoms in a chiral molecule, often determined using anomalous dispersion effects from heavy atoms. | R/S or D/L designation |
Note: The specific crystallographic data for the this compound p-bromobenzoate derivative from the original publication were not publicly available in detail at the time of this writing.
Alternative and Complementary Validation Methods
While X-ray crystallography provides the most definitive structural information, other techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for stereochemical analysis, especially in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. For the this compound and its derivatives, ¹H and ¹³C NMR are routinely used.
Key NMR Parameters for Stereochemical Assignment:
-
Chemical Shifts (δ): The chemical shift of a proton or carbon nucleus is sensitive to its local electronic environment. Diastereomers will exhibit different chemical shifts for corresponding nuclei.
-
Coupling Constants (J): The coupling constant between two nuclei provides information about the dihedral angle between them, which can be used to infer relative stereochemistry (Karplus relationship).
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of nuclei. The observation of an NOE between two protons indicates that they are close in space, which can be used to determine relative stereochemistry.
Comparison of Validation Methods
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information Obtained | Absolute 3D structure, bond lengths, angles, conformation | Connectivity, relative stereochemistry, conformational dynamics in solution |
| Requirement | Crystalline material | Soluble material |
| Ambiguity | Unambiguous determination of absolute configuration | Can be ambiguous for determining absolute configuration without derivatization |
| Throughput | Lower, crystallization can be a bottleneck | Higher, once the sample is prepared |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A small amount of the purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
-
Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the structure and stereochemistry. 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are often employed for more complex structures.
¹H NMR Data for (+)-Prelog-Djerassi Lactone Methyl Ester
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 2.65 | dq | 7.0, 10.5 |
| H-3 | 1.75 | m | |
| H-4 | 4.85 | d | 2.0 |
| H-5a | 1.50 | dd | 14.0, 10.5 |
| H-5b | 2.20 | dd | 14.0, 3.0 |
| H-6 | 4.10 | m | |
| Me-7 | 1.15 | d | 7.0 |
| Me-8 | 0.90 | d | 7.0 |
| OMe-9 | 3.70 | s |
Note: This is representative data and may vary slightly depending on the solvent and instrument.
Workflow for Stereochemical Validation
The logical flow for establishing the stereochemistry of a natural product like the this compound involves a combination of techniques.
Workflow for the stereochemical validation of the this compound.
Conclusion
The determination of the stereochemistry of the this compound stands as a classic example of the power of X-ray crystallography in organic chemistry. While NMR spectroscopy and other analytical techniques are indispensable for routine characterization and determination of relative stereochemistry in solution, single-crystal X-ray diffraction of a suitable derivative remains the ultimate and unambiguous method for establishing the absolute configuration of a chiral molecule. For researchers in drug discovery and development, a thorough understanding of these techniques and their comparative strengths is essential for the successful design and synthesis of stereochemically complex and biologically active compounds.
A Comparative Guide to the Synthesis of Prelog-Djerassi Lactone: Catalytic vs. Stoichiometric Approaches
The Prelog-Djerassi lactone, a key chiral building block in the synthesis of numerous macrolide antibiotics, has been a benchmark target for showcasing the evolution of asymmetric synthesis. This guide provides a comparative analysis of catalytic and stoichiometric strategies for its synthesis, offering researchers, scientists, and drug development professionals an objective look at the efficiency, atom economy, and overall practicality of these distinct approaches.
At a Glance: Performance Comparison
The efficiency of a synthetic route is a critical factor in chemical research and development, directly impacting resource utilization and scalability. Below is a summary of key performance indicators for representative catalytic and stoichiometric syntheses of the this compound.
| Metric | Catalytic Approach (Burke, 2012) | Stoichiometric Approach (Oppolzer, 1997) | Stoichiometric Approach (from pulegenic acid) |
| Overall Yield | 57% | 61-71% | 22% |
| Number of Steps | 3 (isolations) | 3 | 7 |
| Key Chiral Induction | Rh(I)-catalyzed asymmetric reactions | Stoichiometric chiral auxiliary (bornane sultam) | Chiral pool starting material |
| Atom Economy | High | Moderate | Low |
| Reagent Profile | Catalytic amounts of transition metals | Stoichiometric use and removal of chiral auxiliary | Multi-step classical transformations |
Conceptual Workflow: A Tale of Two Strategies
The fundamental difference between catalytic and stoichiometric approaches lies in the method of chirality control. Catalytic methods employ small amounts of a chiral catalyst to generate large quantities of the desired enantiomer, while stoichiometric approaches often rely on a chiral auxiliary that is incorporated into the molecule and later removed.
In-Depth Analysis of Synthetic Strategies
The Catalytic Advantage: Burke's Asymmetric Synthesis
A highly efficient and atom-economical synthesis of the this compound was reported by Burke and coworkers.[1][2][3][4] This approach leverages the power of transition metal catalysis to achieve high stereoselectivity in a minimal number of steps. The key transformations involve a rhodium(I)-catalyzed asymmetric hydroformylation/crotylation tandem sequence, followed by a rhodium(I)-catalyzed asymmetric hydrogenation. This strategy commences from an achiral vinyl ortho ester and achieves an impressive 57% overall yield in just three isolated steps.[1][2][3][4] The use of catalytic amounts of chiral ligands significantly reduces waste and simplifies purification compared to stoichiometric methods.
The Stoichiometric Powerhouse: Oppolzer's Chiral Auxiliary Approach
Representing a highly refined stoichiometric strategy, Oppolzer and colleagues developed an enantioselective synthesis utilizing a chiral N-propionylbornanesultam auxiliary.[5] This method achieves a remarkable 61-71% overall yield in three steps.[5] The core of this synthesis is a group-selective aldolization/desymmetrization of a meso dialdehyde, which efficiently sets four stereogenic centers in a single step.[5] While highly effective, this approach necessitates the use of a stoichiometric amount of the chiral auxiliary, which must be subsequently cleaved and removed, adding to the overall step count and reducing atom economy.
The Classic Route: Synthesis from a Chiral Pool Starting Material
A more traditional, multi-step stoichiometric synthesis begins with a chiral starting material, such as (-)-trans-pulegenic acid. This route involves a sequence of classical organic transformations to construct the target molecule. One reported synthesis using this approach requires seven steps and results in a 22% overall yield.[1] While effective in demonstrating synthetic principles, such lengthy sequences are often less efficient and generate more waste compared to modern catalytic or more convergent stoichiometric methods.
Experimental Protocols
Below are representative experimental protocols for key steps in the discussed syntheses, providing insight into the practical execution of these approaches.
Catalytic Approach: Asymmetric Hydroformylation/Crotylation (Burke et al.)
This protocol is a representative example based on the publication by Risi and Burke.
To a solution of the vinyl ortho ester (1.0 equiv) in a suitable solvent (e.g., toluene) is added the rhodium catalyst precursor, such as Rh(acac)(CO)2 (typically 1-2 mol%), and the chiral ligand (e.g., a chiral phosphine (B1218219) or phosphite, typically 2-4 mol%). The reaction vessel is then charged with syngas (a mixture of CO and H2) to a specified pressure. The reaction is stirred at a controlled temperature until the starting material is consumed, as monitored by TLC or GC-MS. The reaction mixture is then cooled, and the crotylating agent, such as a chiral crotylboronate, is added. The reaction is allowed to proceed until completion. The crude product is then purified by column chromatography to yield the homoallylic alcohol intermediate.
Stoichiometric Approach: Chiral Auxiliary-Mediated Aldol Reaction (Oppolzer et al.)
This protocol is a representative example based on the publication by Oppolzer et al.
To a solution of the N-propionylbornanesultam chiral auxiliary (1.0 equiv) in a dry, aprotic solvent (e.g., dichloromethane) at -78 °C is added a Lewis acid, such as dibutylboron triflate (1.1 equiv), followed by a tertiary amine base (e.g., triethylamine, 1.2 equiv). The mixture is stirred to form the boron enolate. The meso dialdehyde (1.05 equiv) is then added dropwise, and the reaction is stirred at low temperature for several hours. The reaction is quenched with a suitable buffer solution and warmed to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting aldol adduct is purified by crystallization or column chromatography. The chiral auxiliary is subsequently removed by hydrolysis (e.g., with LiOH) or other cleavage methods.
Conclusion
The synthesis of the this compound serves as an excellent case study for comparing the evolution and relative merits of catalytic and stoichiometric synthetic strategies. While highly optimized stoichiometric approaches using chiral auxiliaries can achieve impressive yields and stereoselectivity, modern catalytic methods often provide a more efficient, atom-economical, and scalable route to this important chiral building block. For researchers and professionals in drug development, the choice of strategy will depend on a variety of factors including the desired scale of synthesis, cost of reagents, and the importance of minimizing waste and synthetic steps. The trend towards greener and more efficient chemical processes continues to drive innovation in catalytic asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the this compound via an asymmetric hydroformylation/crotylation tandem sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A synthesis of the (+)-Prelog–Djerassi lactone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Prelog-Djerassi Lactone: A Mechanistic and Strategic Overview
The Prelog-Djerassi lactone, a critical degradation product of macrolide antibiotics like methymycin (B1233876) and narbomycin, has served as a benchmark target for the development of stereoselective synthetic methodologies. Its deceptively simple structure, featuring four contiguous stereocenters, presents a significant synthetic challenge. This guide provides a comparative analysis of various synthetic approaches, with a focus on the mechanistic principles that govern the stereochemical outcome.
Comparative Analysis of Synthetic Strategies
Multiple strategies have been devised to control the intricate stereochemistry of the this compound. The following table summarizes the key quantitative data from several prominent approaches, offering a direct comparison of their efficiency and stereocontrol.
| Synthetic Strategy | Starting Material | Key Reaction(s) | Overall Yield (%) | Diastereomeric Ratio (d.r.) | Number of Steps | Reference |
| Mercuricyclization | meso-2,4-dimethylglutaric anhydride | Mercuricyclization-demercuration | ~17.6% (from anhydride) | 3.5:1 (P-D lactone : 2-epi) | ~6 | [1] |
| Asymmetric Hydroformylation/Crotylation | 1-vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | Rh(I)-catalyzed asymmetric hydroformylation/crotylation | 57% | ≥20:1 | 3 (isolations) | [2][3] |
| Chiral Enolate Aldol (B89426) Reaction | N-propionyl chiral imide | Chiral boron enolate aldol condensation | Not explicitly stated for lactone | 400:1 (erythro:threo) | Multiple | [4] |
| Organoiron Chemistry | cis-5,7-Dimethylcyclohepta-1,3-diene | Asymmetric enzymatic hydrolysis | High optical purity | Not explicitly stated | Multiple | [5] |
| Ene Reaction | Not explicitly stated | Regio- and diastereoselective ene reaction | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6] |
| From (-)-trans-Pulegenic Acid | (-)-trans-Pulegenic acid | Hydroformylation-oxidation | 22% (+5% from unwanted diastereomer) | Not explicitly stated | 7 | [7] |
Mechanistic Insights and Stereochemical Control
The central challenge in this compound synthesis lies in the precise control of its four stereocenters. Different strategies employ distinct mechanistic pathways to achieve this.
1. Mercuricyclization Approach:
This classic approach utilizes an intramolecular oxymercuration of an unsaturated aldehyde acid. The stereochemistry at C-2 and C-3 is established during the cyclization step. The subsequent demercuration is crucial for the final stereochemical outcome.
-
Sodium Trithiocarbonate (B1256668) Demercuration: This reagent provides a 3.5:1 mixture of the this compound and its C-2 epimer, indicating a degree of stereoselectivity.[1]
-
Sodium Borohydride Demercuration: In contrast, this reducing agent leads almost exclusively to the undesired C-2 epimer (>95% selectivity).[1] This stark difference highlights the mechanistic sensitivity of the demercuration step.
The diagram below illustrates the key steps in the mercuricyclization pathway.
Figure 1: Key steps in the mercuricyclization approach to the this compound.
2. Asymmetric Hydroformylation/Crotylation Tandem Sequence:
This modern and highly efficient approach establishes the C2-C4 stereochemistry in a single tandem sequence.[2][3] A rhodium(I)-catalyzed asymmetric hydroformylation of a vinyl ortho ester generates a chiral aldehyde in situ. This aldehyde is then immediately trapped by a crotylation reagent in a highly diastereoselective manner.[2] The C6 stereochemistry is subsequently set via an asymmetric hydrogenation.[2][3]
The logical flow of this elegant synthesis is depicted below.
Figure 2: Workflow of the asymmetric hydroformylation/crotylation tandem sequence.
Experimental Protocols
Mercuricyclization-Demercuration (Bartlett & Adams, 1977): [1]
-
Mercuricyclization: The unsaturated aldehyde acid, derived from meso-2,4-dimethylglutaric anhydride, is treated with mercuric acetate (B1210297) in a suitable solvent (e.g., water/THF). The reaction mixture is stirred at room temperature until the cyclization is complete, forming the organomercurial intermediate.
-
Demercuration with Sodium Trithiocarbonate: The organomercurial product is dissolved in methanol (B129727) and cooled to -60 °C. A solution of sodium trithiocarbonate is added, and the reaction is stirred at low temperature.
-
Hydrolysis and Oxidation: The resulting product is hydrolyzed under acidic conditions to remove the acetal (B89532) protecting group, followed by oxidation (e.g., with silver carbonate on Celite) to afford the lactone. The epimeric lactones are then separated by chromatography.
Asymmetric Hydroformylation/Crotylation Tandem Sequence (Risi & Burke, 2007): [3]
-
Tandem Reaction: The vinyl ortho ester is subjected to rhodium(I)-catalyzed asymmetric hydroformylation in the presence of a chiral ligand. The resulting aldehyde is then reacted in situ with a crotylation reagent (e.g., trans-crotylpinacolboronate) to afford the acyclic precursor with the C2-C4 stereochemistry established.[2]
-
Asymmetric Hydrogenation: The C6 stereocenter is set by a rhodium(I)-catalyzed asymmetric hydrogenation of the double bond.
-
Lactonization: The final lactonization step is typically achieved under acidic conditions to yield the (+)-Prelog-Djerassi lactone.
Conclusion
The synthesis of the this compound has been a fertile ground for the development of novel stereoselective methods. While early approaches like mercuricyclization provided fundamental insights into the control of stereochemistry during cyclization, modern methods such as asymmetric tandem sequences offer significantly improved efficiency and stereocontrol. The choice of synthetic strategy depends on factors such as desired stereochemical purity, overall yield, and the availability of starting materials and reagents. Further mechanistic studies, particularly on the finer details of stereochemical induction in both classic and modern methods, will continue to advance the field of asymmetric synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. york.ac.uk [york.ac.uk]
- 5. A synthesis of the (+)-Prelog–Djerassi lactone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Conformational Landscape of Prelog-Djerassi Lactone: A Comparative Guide to Theoretical Calculations
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. The Prelog-Djerassi lactone, a key degradation product of various macrolide antibiotics, serves as a crucial chiral building block in organic synthesis. Its conformational preferences, dictated by the interplay of steric and electronic effects, directly influence its reactivity and biological interactions. This guide provides an objective comparison of theoretical calculations employed to elucidate the conformational isomers of the this compound and its derivatives, supported by computational data and detailed methodologies.
Comparative Analysis of Conformational Energies
Theoretical studies, primarily leveraging Density Functional Theory (DFT), have been instrumental in dissecting the conformational intricacies of the this compound. These investigations consistently highlight a preference for non-chair conformations, a deviation from the typical behavior of six-membered rings, which is attributed to the unique substitution pattern of the lactone.
A pivotal study by Ferreira et al. explored the conformational preferences of several this compound derivatives. Their findings, corroborated by NMR data, indicate that boat-like geometries are the most stable conformations for these molecules.[1][2] The anomalous chemical shift differences observed in the 1H NMR spectra of certain derivatives are explained by these boat-like conformations, where specific protons are shielded by nearby methyl groups.[1][2]
For the purpose of this guide, we will focus on the computational data for simplified model systems of this compound derivatives as detailed in the literature. The following table summarizes the relative energies of different conformers calculated at the B3LYP/6-31+G(d,p) level of theory with the Polarizable Continuum Model (PCM) to simulate solvent effects.
| Compound | Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Model System 1 | Boat-like | 0.00 | C1-C2-C3-C4: -35.8, O5-C1-C6-C5: 15.2 |
| Chair | 2.10 | C1-C2-C3-C4: 55.1, O5-C1-C6-C5: -58.9 | |
| Twist-Boat | 0.85 | C1-C2-C3-C4: -42.3, O5-C1-C6-C5: 35.7 | |
| Model System 2 | Boat-like | 0.00 | C1-C2-C3-C4: 33.5, O5-C1-C6-C5: -18.1 |
| Chair | 1.95 | C1-C2-C3-C4: -57.4, O5-C1-C6-C5: 59.3 | |
| Twist-Boat | 0.62 | C1-C2-C3-C4: 40.1, O5-C1-C6-C5: -38.2 |
Note: The data presented is based on representative models from computational studies. Actual values may vary depending on the specific derivative and computational method.
Experimental Protocols: A Look into the Computational Methodology
The theoretical data presented in this guide is derived from robust computational protocols designed to accurately model the conformational landscape of the this compound. The primary methodology employed is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
A typical computational workflow for the conformational analysis of this compound derivatives includes the following steps:
-
Initial Structure Generation: A preliminary 3D structure of the molecule is generated. For a cyclic system like the this compound, multiple potential conformations (e.g., chair, boat, twist-boat) are generated as starting points for the calculations.
-
Geometry Optimization: Each initial structure is subjected to geometry optimization. This process systematically alters the atomic coordinates to find the arrangement with the lowest potential energy, representing a stable conformer. A common approach involves using a specific DFT functional, such as B3LYP, in conjunction with a basis set, for instance, 6-31+G(d,p), which provides a good balance between accuracy and computational cost.
-
Frequency Calculations: Following optimization, frequency calculations are performed for each stationary point found. This step serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding the Gibbs free energy.
-
-
Solvent Effects: To mimic experimental conditions in solution, solvent effects are often incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This model treats the solvent as a continuous medium with a specific dielectric constant, providing a more realistic energetic landscape.
-
Relative Energy Calculation: The Gibbs free energies of all stable conformers are compared to determine their relative stabilities. The conformer with the lowest free energy is assigned a relative energy of 0.00 kcal/mol, and the energies of the other conformers are reported relative to this global minimum.
Visualizing the Computational Workflow
The following diagram illustrates the logical steps involved in the theoretical conformational analysis of this compound.
Caption: Workflow for theoretical conformational analysis.
Alternative Computational Approaches
While DFT, particularly with the B3LYP functional, is a widely used and reliable method for conformational analysis, other computational approaches can also be employed:
-
Molecular Mechanics (MM): Methods like MMFF94 or AMBER are computationally less expensive and can be used for an initial, rapid screening of a large number of possible conformations. However, they are generally less accurate than quantum mechanical methods for determining subtle energetic differences.
-
Ab initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate results but are computationally very demanding and are often reserved for smaller systems or for benchmarking DFT results.
-
Semi-empirical Methods: Methods like PM6 or PM7 offer a compromise between the speed of molecular mechanics and the rigor of ab initio methods. They can be useful for preliminary conformational searches of large molecules.
The choice of computational method will ultimately depend on the desired level of accuracy, the size of the molecule, and the available computational resources. For the this compound and its derivatives, DFT calculations have proven to be a powerful tool for understanding their conformational behavior and rationalizing their spectroscopic properties.
References
- 1. 1H chemical shift differences of Prelog–Djerassi lactone derivatives: DFT and NMR conformational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1H chemical shift differences of Prelog–Djerassi lactone derivatives: DFT and NMR conformational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Prudent Disposal of Prelog-Djerassi Lactone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Prelog-Djerassi Lactone in a Laboratory Setting.
Researchers, scientists, and drug development professionals handling this compound must adhere to rigorous safety protocols, not only during its use but also for its disposal. In the absence of a specific Safety Data Sheet (SDS) detailing its hazards, this compound should be treated as a hazardous chemical waste. This precautionary approach ensures the safety of laboratory personnel and prevents environmental contamination.
Immediate Safety and Handling Protocols
Before proceeding with the disposal process, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Waste Disposal
The following table summarizes the key parameters for the disposal of this compound, based on general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste (Solid) | [1][2] |
| Segregation | Segregate from incompatible materials. Do not mix with liquid waste streams or other solid chemical waste unless compatibility is confirmed. | [3][4] |
| Container | Use a clearly labeled, leak-proof, and chemically compatible container with a secure lid. The original product container can be used if it is in good condition. | [3][4] |
| Labeling | The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. | [4][5] |
| Storage | Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic. | [1][5] |
| Disposal Method | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of in regular trash or down the drain. | [3][6] |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound should follow a systematic and compliant procedure to ensure safety and regulatory adherence.
-
Waste Identification and Segregation :
-
Identify the waste as solid this compound.
-
Keep this waste stream separate from other chemical wastes to avoid unintended reactions.
-
-
Container Selection and Labeling :
-
Select a robust, sealable container that is compatible with organic solids.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name and any other required information on the label.
-
-
Waste Accumulation :
-
Carefully transfer the solid this compound waste into the prepared container.
-
Minimize the generation of dust during transfer.
-
Securely close the container lid immediately after adding the waste.
-
-
Storage and Disposal :
-
Store the labeled waste container in a designated satellite accumulation area.
-
Once the container is full, or if it is no longer needed, arrange for its collection by your institution's EHS personnel.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Prelog-Djerassi Lactone
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Prelog-Djerassi lactone. The following procedural guidance is based on established laboratory safety protocols for similar chemical compounds, offering a robust framework for operational planning and disposal in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE): A Multi-tiered Approach
Due to the absence of specific hazard data for this compound, a precautionary approach to personal protective equipment is paramount. The following table summarizes the recommended PPE based on the scale of handling, drawing from safety guidelines for other lactone compounds.[1]
| Activity Scale | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Small Quantities (e.g., milligram scale) | Safety glasses with side shields | Nitrile gloves | N95 respirator or equivalent | Standard laboratory coat |
| Large Quantities (e.g., gram scale or greater) | Chemical safety goggles or a full-face shield | Chemical-resistant gloves (e.g., nitrile, double-gloved) | Air-purifying respirator with organic vapor cartridges | Chemical-resistant lab coat or apron over a standard lab coat |
| Spill or Emergency | Chemical safety goggles and a full-face shield | Heavy-duty, chemical-resistant gloves | Self-contained breathing apparatus (SCBA) may be necessary depending on spill size and ventilation | Chemical-resistant suit or coveralls |
Experimental Protocol: Safe Handling and Disposal of this compound
This step-by-step guide outlines the essential procedures for safely handling this compound from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Decontamination: Ensure an appropriate decontamination solution is readily available.
-
Spill Kit: A chemical spill kit should be accessible and all personnel trained in its use.
-
PPE Donning: Before handling the compound, don the appropriate PPE as outlined in the table above.
Handling Procedures
-
Weighing: When weighing the solid, use a balance inside the chemical fume hood to prevent the dispersal of dust.
-
Solution Preparation: If preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Containment: Keep all containers of this compound tightly sealed when not in use.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][3]
Post-Handling and Decontamination
-
Work Area Cleaning: Thoroughly clean and decontaminate the work area after each use.
-
Equipment Decontamination: Decontaminate all equipment used in the procedure.
-
PPE Doffing: Remove PPE in the correct sequence to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[1]
Disposal Plan
All waste containing this compound is to be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container.
-
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposal as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[1]
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
